Tribenzyl citrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
631-25-4 |
|---|---|
Molecular Formula |
C27H26O7 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H26O7/c28-24(32-18-21-10-4-1-5-11-21)16-27(31,26(30)34-20-23-14-8-3-9-15-23)17-25(29)33-19-22-12-6-2-7-13-22/h1-15,31H,16-20H2 |
InChI Key |
VYLZSGQQVHTICN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |
Other CAS No. |
631-25-4 |
Origin of Product |
United States |
Foundational & Exploratory
"tribenzyl citrate" synthesis from citric acid and benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of tribenzyl citrate from citric acid and benzyl alcohol. The document details the underlying chemical reaction, experimental protocols, and purification methods, supported by quantitative data and process visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a tri-ester of citric acid and benzyl alcohol. It finds applications in various fields, including as a non-toxic plasticizer and as a component in pharmaceutical formulations. The synthesis primarily involves the esterification of citric acid with benzyl alcohol. This guide will explore the key aspects of this chemical transformation.
Chemical Reaction Pathway
The synthesis of this compound is a classic Fischer-Speier esterification reaction. In this reaction, the three carboxylic acid groups of citric acid react with the hydroxyl group of benzyl alcohol in the presence of an acid catalyst to form the corresponding ester, this compound, and water as a byproduct. The reaction is reversible and typically requires elevated temperatures and the removal of water to drive the equilibrium towards the product side.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
While specific literature on this compound synthesis is limited, a general methodology can be derived from patents and related citrate ester synthesis procedures. The following protocol is based on the synthesis of citrate esters and can be adapted for this compound.
Materials and Equipment
-
Reactants: Citric acid (anhydrous or monohydrate), Benzyl alcohol
-
Catalyst: p-Toluenesulfonic acid (p-TSA), sulfuric acid, or a solid acid catalyst.
-
Solvent (for water removal): Toluene or cyclohexane (optional, as benzyl alcohol can also act as a water entrainer at its boiling point).
-
Neutralizing agent: Sodium carbonate solution (e.g., 3-5% w/v).
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate.
-
Equipment: Round-bottom flask, Dean-Stark apparatus or soxhlet extractor with a drying agent, reflux condenser, heating mantle with a magnetic stirrer, separatory funnel, rotary evaporator.
Synthesis Procedure
A patented method for synthesizing this compound involves the direct esterification of citric acid with benzyl alcohol at elevated temperatures.[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a reflux condenser, and a water separator (like a Dean-Stark trap), 28g of citric acid monohydrate and 70g of benzyl alcohol are added.[1]
-
Esterification: The mixture is heated in an oil bath to 180°C and stirred for 8 hours.[1] Water produced during the reaction is continuously removed.
-
Removal of Excess Reactant: After the reaction is complete, excess benzyl alcohol is distilled off under reduced pressure at a temperature of 185°C.[1]
-
Purification: The resulting oily product is dissolved in hot absolute ethanol and allowed to stand for several hours to crystallize. The crystals of this compound are then collected by suction filtration and dried.[1] This process yields a white solid with a melting point of 50-51°C and a yield of 93%.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of this compound as described in the available literature.
| Parameter | Value | Reference |
| Reactants | ||
| Citric Acid Monohydrate | 28 g | [1] |
| Benzyl Alcohol | 70 g | [1] |
| Reaction Conditions | ||
| Temperature | 180 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Purification | ||
| Excess Benzyl Alcohol Removal | 185 °C (under reduced pressure) | [1] |
| Recrystallization Solvent | Absolute Ethanol | [1] |
| Product Characteristics | ||
| Yield | 93% | [1] |
| Appearance | White solid | [1] |
| Melting Point | 50-51 °C | [1] |
Catalysts for Citrate Ester Synthesis
A variety of catalysts can be employed for the synthesis of citrate esters. While the direct synthesis of this compound has been reported without an explicit catalyst (autocatalysis at high temperature), other catalysts are commonly used for similar esterifications to improve reaction rates and yields. These include:
-
Homogeneous Acid Catalysts:
-
Heterogeneous (Solid) Acid Catalysts:
-
Ion-exchange resins (e.g., Amberlyst-15): Allow for easy separation from the reaction mixture and can be reused.[4]
-
Supported Zirconium Sulfate: A solid superacid catalyst.
-
Mesoporous molecular sieves: Can provide high catalytic activity and selectivity.[5]
-
Polypyrrolyl solid acid: A reusable catalyst with high yield and good selectivity.[3]
-
The choice of catalyst can influence reaction conditions, product purity, and the overall environmental impact of the process.
General Experimental and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of citrate esters, which is applicable to this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from citric acid and benzyl alcohol is a straightforward esterification process. The key to achieving high yields is the effective removal of water and the use of appropriate reaction temperatures. While a non-catalyzed, high-temperature method has been reported, the use of various acid catalysts can offer milder reaction conditions and easier purification. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of catalysts and reaction conditions may lead to even more efficient and environmentally friendly production methods.
References
- 1. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 4. Features of triamyl citrate synthesis | Shiryaeva | Fine Chemical Technologies [finechem-mirea.ru]
- 5. CN1762969A - A kind of method using mesoporous molecular sieve as catalyst to prepare tributyl citrate - Google Patents [patents.google.com]
tribenzyl citrate chemical properties and structure
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental procedures for tribenzyl citrate. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
This compound, with the IUPAC name tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate, is the tribenzyl ester of citric acid. It is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a carboxymethyl group, and two other carbon atoms, each part of a benzyloxycarbonylmethyl group.
Below is a 2D representation of the this compound molecule.
An In-depth Technical Guide to the Physical Properties of Tribenzyl Citrate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the core physical properties of Tribenzyl Citrate, specifically its melting and boiling points. Due to the limited availability of experimental data in publicly accessible databases for this compound, this document outlines the established methodologies for determining these properties and provides a framework for their experimental investigation. While specific values for this compound are not available, the procedural information herein is essential for any laboratory seeking to characterize this compound.
Introduction to this compound
This compound is the tribenzyl ester of citric acid. As a member of the citrate ester family, it is structurally related to other well-characterized plasticizers and formulation excipients used in the pharmaceutical and polymer industries. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in drug delivery systems, polymer science, and as a potential biocompatible solvent.
Chemical Identity:
-
IUPAC Name: Tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate
-
Molecular Formula: C₂₇H₂₆O₇
-
Molecular Weight: 462.5 g/mol
Physical Properties: Melting and Boiling Points
A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for the melting and boiling points of this compound. The following sections, therefore, detail the standard experimental protocols for the determination of these critical parameters.
Data Summary
The following table is provided as a template for the recording of experimentally determined values.
| Physical Property | Value (°C) | Pressure (for Boiling Point) | Method |
| Melting Point | Data not available | N/A | Capillary Method |
| Boiling Point | Data not available | Specify pressure | Vacuum Distillation |
Experimental Protocols
The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound, which are applicable to this compound.
Determination of Melting Point: Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Determination of Boiling Point: Vacuum Distillation
For compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Vacuum distillation allows for the determination of the boiling point at a reduced pressure, which can then be extrapolated to atmospheric pressure if needed.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all ground glass joints are properly sealed and greased. Place a stir bar in the round-bottom flask containing the this compound sample.
-
System Evacuation: Connect the apparatus to the vacuum source and the manometer. Slowly evacuate the system to the desired pressure.
-
Heating and Distillation: Begin stirring and gently heat the sample. Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point at the recorded pressure from the manometer. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to ensure an accurate reading of the vapor temperature.
Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of the physical properties of a compound like this compound.
The Core Mechanism of Action of Tribenzyl Citrate in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenzyl citrate, a tri-ester of citric acid and benzyl alcohol, is a compound with potential applications in various biological contexts. While direct studies on the specific mechanism of action of the intact this compound molecule are limited, substantial evidence points towards its role as a prodrug . This technical guide posits that the primary biological activity of this compound stems from its in vivo hydrolysis into its constituent components: citric acid and benzyl alcohol . Consequently, understanding its mechanism of action necessitates a thorough examination of the well-established biological roles of these metabolites. This document provides a comprehensive overview of the enzymatic hydrolysis of this compound, the subsequent metabolic pathways and cellular effects of citric acid, and the toxicological profile of benzyl alcohol. It also includes structured data tables, detailed experimental protocols, and visualizations to facilitate further research and development.
Proposed Mechanism of Action: A Prodrug Hypothesis
The central hypothesis for the biological action of this compound is its enzymatic hydrolysis by ubiquitous esterases present in plasma and tissues. This reaction cleaves the ester bonds, releasing citric acid and three molecules of benzyl alcohol. The lipophilic nature of the benzyl esters likely enhances the molecule's permeability across cellular membranes compared to the highly charged citrate anion, facilitating intracellular delivery of citrate.
Spectroscopic Analysis of Tribenzyl Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of tribenzyl citrate, a tri-ester of citric acid and benzyl alcohol. Due to the limited availability of public domain experimental spectra for this compound, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The methodologies and data presented herein serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Chemical Structure and Properties
This compound (C27H26O7) is a large, relatively non-polar molecule with a molecular weight of approximately 462.5 g/mol . Its structure consists of a central citrate core with three carboxyl groups esterified with benzyl alcohol.
Molecular Formula: C27H26O7[1]
Exact Mass: 462.16785316 Da[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of similar citrate esters and benzyl-containing compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methylene Protons (-CH2-) of Citrate | 2.8 - 3.0 | Doublet of Doublets (AB system) | 4H |
| Methylene Protons (-CH2-) of Benzyl | 5.1 - 5.3 | Singlet | 6H |
| Aromatic Protons (C6H5) | 7.2 - 7.4 | Multiplet | 15H |
| Hydroxyl Proton (-OH) | 3.5 - 4.5 | Singlet (broad) | 1H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Methylene Carbons (-CH2-) of Citrate | 40 - 45 |
| Quaternary Carbon (-C(OH)-) of Citrate | 70 - 75 |
| Methylene Carbons (-CH2-) of Benzyl | 65 - 70 |
| Aromatic Carbons (C6H5) | 127 - 130 |
| Ispo-Carbon of Benzyl | 135 - 137 |
| Carbonyl Carbons (C=O) | 170 - 175 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Major Fragments of this compound
| m/z | Proposed Fragment |
| 463.1751 | [M+H]⁺ (protonated molecule) |
| 445.1645 | [M - H₂O + H]⁺ (loss of water) |
| 371.1384 | [M - C₇H₇O + H]⁺ (loss of a benzyloxy group) |
| 355.1071 | [M - C₇H₇O₂ + H]⁺ (loss of a benzyl carboxylate group) |
| 263.0808 | [M - 2(C₇H₇O₂) + H]⁺ (loss of two benzyl carboxylate groups) |
| 91.0542 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 90° pulse with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for this compound.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used for elution.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-1000.
-
Fragmentation: For tandem MS (MS/MS), select the precursor ion (e.g., m/z 463.1751) and apply collision-induced dissociation (CID) with varying collision energies to generate fragment ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to Tribenzyl Citrate (CAS Number: 631-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl citrate, identified by the CAS number 631-25-4, is a triester of citric acid and benzyl alcohol. Its molecular structure, featuring a central citrate core with three benzyl ester groups, imparts specific physicochemical properties that make it of interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and potential applications, with a focus on its relevance to the pharmaceutical and material sciences.
Physicochemical Properties
The properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are computed based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem[1] |
| CAS Number | 631-25-4 | PubChem[1] |
| Molecular Formula | C₂₇H₂₆O₇ | PubChem[1] |
| Molecular Weight | 462.5 g/mol | PubChem[1] |
| Appearance | White solid | CN101696223A[2] |
| Melting Point | 50-51 °C | CN101696223A[2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Recrystallized from absolute ethanol | CN101696223A[2] |
| XLogP3-AA (Computed) | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 7 | PubChem[1] |
Synthesis of this compound
A common method for the synthesis of this compound is the direct esterification of citric acid with benzyl alcohol. The following protocol is based on a method described in the patent literature.[2]
Experimental Protocol: Esterification of Citric Acid with Benzyl Alcohol
Materials:
-
Citric acid monohydrate (e.g., 28 g)
-
Benzyl alcohol (e.g., 70 g)
-
Absolute ethanol (for recrystallization)
Equipment:
-
Three-necked flask (100 ml)
-
Water separator
-
Reflux condenser
-
Stirrer
-
Oil bath
-
Reduced pressure distillation apparatus
-
Buchner funnel and flask for filtration
Procedure:
-
To a 100 ml three-necked flask equipped with a stirrer, reflux condenser, and water separator, add 28 g of citric acid monohydrate and 70 g of benzyl alcohol.
-
Heat the mixture in an oil bath to 180 °C with stirring.
-
Maintain the reaction at this temperature for 8 hours, collecting the water produced in the water separator.
-
After the reaction is complete, assemble a reduced pressure distillation apparatus and distill off the excess benzyl alcohol at an oil bath temperature of 185 °C.
-
While the resulting oily product is still hot, dissolve it in absolute ethanol.
-
Allow the solution to stand for several hours to allow for the crystallization of this compound.
-
Collect the crystals by suction filtration using a Buchner funnel.
-
Dry the purified this compound to obtain the final product. The reported yield for this method is approximately 93%.[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound via esterification.
Analytical Data
The following spectral data has been reported for this compound:[2]
-
¹H NMR (CDCl₃): δ 2.86 (d, J=15, 2H), 2.94 (d, J=15, 2H), 5.07 (s, 4H), 5.10 (s, 2H), 7.25-7.35 (m, 15H).
-
ESI-MS m/z (%): 461 ([M-H]⁻, 100).
Applications in Drug Development and Material Science
While specific applications of this compound in drug formulations are not extensively documented in publicly available literature, other citrate esters, such as Tributyl Citrate and Triethyl Citrate, are well-known pharmaceutical excipients.[3][4] These related compounds are primarily used as plasticizers in film coatings for tablets and capsules, contributing to the flexibility and durability of the coating.[3][5] Given its structural similarity, it is plausible that this compound could also function as a plasticizer in pharmaceutical or medical device applications, although further research is required to confirm its efficacy and safety for these purposes.
Biological Activity and Toxicology
There is a significant lack of data on the biological activity and toxicological profile of this compound. No studies were identified that investigate its interaction with specific signaling pathways or its broader biological effects.
For risk assessment, a read-across approach using data from structurally similar compounds, such as Tributyl Citrate (TBC), may be considered, but this should be done with caution. For instance, TBC is generally regarded as a substance with low acute toxicity.[6] However, the toxicological properties of a substance are highly specific, and the presence of the benzyl group in this compound instead of a butyl group could significantly alter its metabolic fate and toxicological profile. Therefore, any consideration of this compound for applications involving human contact would necessitate a thorough and specific toxicological evaluation.
Conclusion
This compound is a well-defined chemical entity with potential for applications in material science and possibly as a pharmaceutical excipient. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and available analytical data. However, there are significant data gaps, particularly concerning its experimental physical properties, specific applications in drug development, and its biological activity and toxicity. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields. Researchers and drug development professionals are advised to undertake specific studies to address these knowledge gaps before considering its use in their applications.
References
- 1. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on the Reactivity of Tribenzyl Citrate's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the tertiary hydroxyl group in tribenzyl citrate. This compound, a tri-ester of citric acid and benzyl alcohol, is a molecule of interest in various chemical and pharmaceutical contexts. Its sterically hindered tertiary hydroxyl group presents unique challenges and opportunities for chemical modification. This document details key reactions, including esterification, etherification, oxidation, and the application of protecting groups, supported by experimental data and protocols.
Introduction to the Reactivity of this compound's Hydroxyl Group
The central carbon of the citrate backbone in this compound holds a tertiary hydroxyl group. The steric hindrance imposed by the three surrounding benzyloxycarbonylmethyl groups significantly influences its reactivity, making it less reactive than primary or secondary alcohols. However, under appropriate conditions, this hydroxyl group can undergo a variety of chemical transformations, enabling the synthesis of novel derivatives with potential applications in drug delivery, polymer science, and as chemical intermediates.
Esterification of the Hydroxyl Group
The esterification of the sterically hindered tertiary hydroxyl group of this compound typically requires more forcing conditions than for less hindered alcohols. Direct esterification with carboxylic acids is often challenging. However, acylation using more reactive acylating agents like acid anhydrides or acid chlorides can be effective.
A common example is the synthesis of acetyl-tribenzyl citrate, analogous to the well-documented synthesis of acetyl-tributyl citrate. This reaction involves the acylation of the hydroxyl group with acetic anhydride, often in the presence of a catalyst.
Table 1: Representative Data for the Acylation of Citrate Esters' Hydroxyl Group
| Citrate Ester | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Tributyl Citrate | Acetic Anhydride | p-Toluenesulfonic acid (immobilized on activated carbon) | None | 120°C, 2h | >95 | [1] |
| Triethyl Citrate | Acetic Anhydride | H-type zeolite | None | 60-120°C, 2.8h | Not specified | [2] |
Experimental Protocol: Synthesis of Acetyl-Tribenzyl Citrate (Hypothetical Protocol based on Analogy)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base/catalyst)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure acetyl-tribenzyl citrate.
Logical Workflow for Acylation:
Caption: Workflow for the acylation of this compound.
For particularly hindered substrates or when milder conditions are required, the Mitsunobu reaction offers an alternative for esterification. This reaction typically involves a carboxylic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5][6] While generally effective for primary and secondary alcohols, its application to sterically hindered tertiary alcohols can be challenging and may require modified conditions, such as the use of more acidic nucleophiles or sonication to increase reaction rates.[4]
Etherification of the Hydroxyl Group
The formation of an ether linkage at the tertiary hydroxyl group of this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Table 2: General Conditions for Williamson Ether Synthesis
| Alcohol Type | Base | Alkylating Agent | Solvent | General Conditions | Typical Yield | Reference |
| Tertiary Alcohol | Strong Base (e.g., NaH, KH) | Primary Alkyl Halide | Aprotic (e.g., THF, DMF) | 0°C to room temp. | Variable | [7][8][9][10][11] |
Experimental Protocol: O-Alkylation of this compound (Hypothetical Protocol)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0°C.
-
Add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Pathway for Etherification:
Caption: Two-step process of Williamson ether synthesis.
Oxidation of the Hydroxyl Group
The oxidation of tertiary alcohols is generally not facile under standard conditions as it requires the cleavage of a carbon-carbon bond.[12] Typical oxidizing agents like chromates or permanganates are often ineffective or lead to degradation of the molecule. However, specialized methods have been developed for the oxidation of sterically hindered alcohols. For instance, certain ruthenium-based catalysts have shown high efficiency in the oxidation of tertiary C(sp3)-H bonds, which can be a pathway to functionalize the carbon backbone adjacent to the hydroxyl group.[13]
Direct oxidation to a ketone is not possible without C-C bond cleavage. However, derivatization of the hydroxyl group followed by elimination can lead to unsaturated products.
Protection and Deprotection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other functional groups. Given its sterically hindered nature, bulky protecting groups are generally effective.
Table 3: Common Protecting Groups for Tertiary Alcohols
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability | Reference |
| Trimethylsilyl (TMS) | TMSCl, Imidazole, DMF or HMDS, I₂ | Aqueous acid, Fluoride ion (TBAF) | Low | [14][15][16][17][18] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | Aqueous acid, Fluoride ion (TBAF) | Moderate | [14][15][16][17][18] |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | High (stable to acid/base) | [19][20] |
Experimental Protocol: Silylation of this compound's Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting silyl ether by flash column chromatography.
Protection/Deprotection Workflow:
Caption: General workflow for using a protecting group.
Potential Signaling Pathways and Biological Relevance
Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound in specific signaling pathways. However, citric acid and its esters are central metabolites. Acetyl-CoA, which can be derived from citrate, is a key precursor in the biosynthesis of fatty acids and cholesterol and is also involved in histone acetylation, an important epigenetic modification. While speculative, derivatives of this compound, upon potential enzymatic cleavage of the benzyl esters in a biological system, could release modified citrate molecules that might interact with metabolic pathways. Further research is required to elucidate any specific signaling roles of this compound or its derivatives.
Conclusion
The tertiary hydroxyl group of this compound, while sterically hindered, is a versatile functional handle for the synthesis of a variety of derivatives. Through well-established and modified synthetic protocols for esterification, etherification, and protection, a range of novel compounds can be accessed. This guide provides a foundational understanding and practical starting points for researchers interested in exploring the chemistry of this intriguing molecule. Future investigations into the biological activities of these derivatives may reveal novel applications in drug development and other scientific fields.
References
- 1. Integrated process of synthesizing acetyl tributyl citrate by using activated carbon immobilized p-toluenesulfonic acid catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 2. Triethyl acetyl citrate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. francis-press.com [francis-press.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 11. francis-press.com [francis-press.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. escholarship.org [escholarship.org]
- 14. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 15. General Silylation Procedures - Gelest [technical.gelest.com]
- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Biocompatibility Assessment of Tribenzyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research detailing the specific biocompatibility of tribenzyl citrate is limited. This guide provides a comprehensive framework for initiating such an investigation, drawing upon established biocompatibility testing standards and toxicological data of its constituent hydrolysis products, citric acid and benzyl alcohol.
Introduction
This compound (TBC), a tri-ester of citric acid and benzyl alcohol, is a compound with potential applications in various fields, including as a plasticizer or formulation excipient. For any application involving potential human contact, particularly in drug development and medical devices, a thorough biocompatibility assessment is paramount. This document outlines a structured approach for the initial in vitro and in vivo investigation of this compound's biocompatibility, adhering to standardized testing protocols.
Upon introduction to a biological system, this compound may undergo hydrolysis, breaking down into citric acid and benzyl alcohol. Therefore, an initial assessment must consider the known biological effects of these components.
-
Citric Acid: A natural metabolite in the Krebs cycle, citric acid is generally considered biocompatible and is a component of many biodegradable polymers used in tissue engineering and drug delivery.[1][2][3][4][5][6][7][8]
-
Benzyl Alcohol: Used as a preservative in injectable drugs and cosmetics, benzyl alcohol has low acute toxicity.[9] However, it can cause toxic effects at very high concentrations, including respiratory failure and hypotension.[9] It is particularly toxic to neonates and is associated with "gasping syndrome".[9][10]
This guide will detail the necessary experimental workflows, data presentation, and potential biological pathways to consider when evaluating this compound.
Proposed Biocompatibility Testing Workflow
A tiered approach to biocompatibility testing is recommended, starting with in vitro assays before proceeding to more complex in vivo models. This workflow ensures a systematic and ethical evaluation of the material.
Experimental Protocols & Data Presentation
This section details the methodologies for key initial assays and provides templates for data presentation.
The cytotoxicity assay is a foundational test to determine the general toxicity of a compound to cells in culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts or human fibroblasts) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Extracts: Prepare extracts of this compound by dissolving it in a suitable solvent (e.g., DMSO) and then diluting it in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Ensure the final solvent concentration is non-toxic to the cells (<0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound extract. Include negative (medium only) and positive (e.g., 0.1% Triton X-100) controls.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Data Presentation: Hypothetical Cytotoxicity Data
The quantitative results from the MTT assay should be summarized in a table for clear comparison.
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Negative Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.235 | 0.091 | 98.8 |
| 1 | 1.210 | 0.077 | 96.8 |
| 10 | 1.150 | 0.082 | 92.0 |
| 100 | 0.980 | 0.110 | 78.4 |
| 1000 | 0.350 | 0.065 | 28.0 |
| Positive Control | 0.050 | 0.015 | 4.0 |
Table 1: Example results from an MTT assay on L929 cells after 24-hour exposure to this compound. According to ISO 10993-5, a reduction in cell viability below 70% is considered a cytotoxic effect.
Genotoxicity assays evaluate the potential of a compound to damage cellular DNA. A standard initial screen is the Bacterial Reverse Mutation Test, or Ames test.
Experimental Protocol: Ames Test
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require bioactivation.
-
Exposure: Combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Data Presentation: Hypothetical Genotoxicity Data
| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertants/Plate ± SD | Result |
| TA100 | Without | 0 (Control) | 125 ± 15 | - |
| TA100 | Without | 50 | 130 ± 12 | - |
| TA100 | Without | 500 | 145 ± 18 | - |
| TA100 | With | 0 (Control) | 135 ± 11 | - |
| TA100 | With | 50 | 140 ± 16 | - |
| TA100 | With | 500 | 152 ± 14 | - |
| TA98 | With | 0 (Control) | 35 ± 8 | - |
| TA98 | With | 500 | 41 ± 6 | - |
Table 2: Example results from an Ames test. In this hypothetical scenario, this compound did not induce a significant increase in revertant colonies, suggesting it is not mutagenic under these test conditions.
Potential Signaling Pathways and Mechanisms of Action
Based on the known biological activity of its hydrolysis product, citric acid, it is plausible that high concentrations of this compound could influence cellular metabolism and apoptotic pathways. Studies have shown that high extracellular citrate levels can induce apoptosis in certain cell lines.
The proposed mechanism involves the inhibition of key metabolic enzymes and the activation of caspase cascades.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biocompatibility assessment of this compound. The proposed workflow, beginning with in vitro cytotoxicity and genotoxicity assays, offers a systematic approach to generating the preliminary data required for a comprehensive safety evaluation.
Given the absence of direct toxicological data, the biological effects of this compound's hydrolysis products—citric acid and benzyl alcohol—serve as the primary basis for initial risk assessment. While citric acid is largely biocompatible, the potential for benzyl alcohol-related toxicity, especially in sensitive populations, must be considered.
Future investigations should proceed based on the results of these initial tests. If this compound proves to be non-cytotoxic and non-genotoxic, subsequent studies should focus on in vivo assessments of systemic toxicity, irritation, and sensitization to fully characterize its biocompatibility profile for its intended application.
References
- 1. ijddr.in [ijddr.in]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. ema.europa.eu [ema.europa.eu]
Preliminary Studies on the Degradation Pathways of Tribenzyl Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the degradation pathways of tribenzyl citrate. While direct research on this compound degradation is limited, this document synthesizes available information on analogous citrate esters and general principles of ester hydrolysis, enzymatic degradation, and thermal decomposition to propose potential degradation routes and analytical methodologies.
Introduction to this compound
This compound is the tribenzyl ester of citric acid, a compound with potential applications in various fields, including as a plasticizer and in drug delivery systems, owing to its derivation from biocompatible citric acid and benzyl alcohol. Understanding its degradation pathways is crucial for assessing its stability, biocompatibility, and environmental fate. The degradation of this compound is expected to proceed primarily through the cleavage of its ester linkages, releasing citric acid and benzyl alcohol.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for esters in aqueous environments. The stability of this compound is influenced by factors such as pH, temperature, and the presence of catalysts.
Proposed Hydrolytic Degradation Pathway:
The hydrolysis of this compound is anticipated to occur in a stepwise manner, yielding dibenzyl citrate, monobenzyl citrate, and finally citric acid and benzyl alcohol. Under certain conditions, particularly in aqueous food simulants, citrate esters can also undergo dehydration to form aconitates. For instance, acetyl tributyl citrate has been observed to hydrolyze to tributyl aconitate[1]. A similar reaction could be postulated for this compound.
Experimental Protocol for Hydrolytic Stability Testing (Adapted from ASTM D2619):
-
Preparation: A known amount of this compound is mixed with purified water in a specified ratio (e.g., 3:1) in a pressure-resistant glass bottle.
-
Incubation: The bottle is sealed and incubated at a controlled temperature (e.g., 93°C) for a defined period (e.g., 48 hours or longer for stable esters).
-
Analysis: At the end of the incubation, the mixture is cooled, and the phases are separated.
-
Quantification: The aqueous phase is titrated to determine the amount of acid formed. The organic phase can be analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify degradation products.
Enzymatic Degradation
In biological systems, the degradation of this compound is likely mediated by esterases and lipases, which are ubiquitous in nature and in vivo. These enzymes catalyze the hydrolysis of ester bonds.
Proposed Enzymatic Degradation Pathway:
Similar to hydrolytic degradation, enzymatic degradation is expected to proceed through a stepwise hydrolysis of the ester bonds, catalyzed by enzymes such as lipases and esterases[2]. The ultimate products would be citric acid and benzyl alcohol, which can then enter central metabolic pathways.
References
Tribenzyl Citrate: A Versatile Precursor for Chemical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Tribenzyl citrate, a tri-ester of citric acid, is emerging as a valuable and versatile precursor in modern organic synthesis. Beyond its traditional use as a plasticizer, its unique structural features, including three chemically distinct ester linkages and a tertiary hydroxyl group, offer a powerful platform for the synthesis of a diverse array of functionalized molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reactions, experimental protocols, and potential applications in pharmaceutical and materials science.
Synthetic Potential of this compound
The strategic use of this compound as a starting material hinges on the selective manipulation of its functional groups. The benzyl esters can be selectively cleaved under specific conditions, unmasking the corresponding carboxylic acids for further derivatization. This allows for the synthesis of unsymmetrical citric acid esters, amides, and other derivatives that are otherwise challenging to prepare. Furthermore, the tertiary hydroxyl group can be a site for further chemical modification.
The general synthetic strategy can be visualized as a workflow where this compound serves as a protected form of citric acid, allowing for sequential and controlled functionalization.
Caption: Synthetic utility workflow of this compound.
Key Synthetic Transformations
Synthesis of Dibenzyl Phosphate Citrate
One of the documented applications of this compound is in the synthesis of dibenzyl phosphate citrate. This reaction proceeds by the phosphorylation of the tertiary hydroxyl group.
Reaction Scheme:
This compound + PCl₅ → Dibenzyl Phosphate Citrate
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 462.49 | 1 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 1.1 |
| Benzene | 78.11 | Solvent |
| Water | 18.02 | 1.5 |
| Product | Yield (%) |
| Dibenzyl Phosphate Citrate | 83.12 |
Experimental Protocol:
-
In a 250 ml three-necked flask equipped with a thermometer and a stirrer, dissolve 40g of this compound in 35 ml of refined benzene.
-
Cool the solution to 4°C in an ice bath with continuous stirring.
-
Slowly add a solution of 18g of phosphorus pentachloride dissolved in 125 ml of benzene dropwise to the reaction mixture. Maintain the temperature at 5°C throughout the addition, which should take approximately 3.5 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional 0.5 hours.
-
Slowly add 4.9 ml of distilled water to the flask, ensuring the temperature does not rise above 5°C. The formation of a white precipitate of dibenzyl phosphate citrate will be observed.
-
Continue stirring for another 0.5 hours after the water addition is complete.
-
Collect the solid product by suction filtration and wash it twice with benzene.
-
Dry the product in a desiccator over potassium hydroxide (KOH) or sodium hydroxide (NaOH). The expected yield is approximately 32.54g (83.12%).
Selective Debenzylation for Unsymmetrical Ester Synthesis
The benzyl ester groups of this compound can be selectively cleaved via catalytic hydrogenolysis. By controlling the reaction conditions (catalyst, hydrogen pressure, and reaction time), it is possible to achieve partial debenzylation to yield monobenzyl or dibenzyl citrate derivatives. These intermediates, with their newly freed carboxylic acid groups, are primed for the synthesis of unsymmetrical esters or amides.
Logical Workflow for Unsymmetrical Ester Synthesis:
Caption: Selective debenzylation and subsequent esterification.
Plausible Experimental Protocol for Selective Debenzylation (Conceptual):
Note: This is a conceptual protocol based on general procedures for selective hydrogenolysis of benzyl esters. Optimization for this compound would be required.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (e.g., 5-10 mol% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 1-3 atm).
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of monobenzyl and dibenzyl citrate intermediates.
-
Once the desired level of debenzylation is achieved, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate, containing a mixture of debenzylated products, can then be purified using column chromatography or crystallization to isolate the desired mono- or dibenzyl citrate.
Applications in Drug Development and Materials Science
The ability to synthesize a wide range of citric acid derivatives from this compound opens up numerous possibilities in drug development and materials science.
-
Drug Delivery: Citrate esters are known for their biocompatibility and are used in pharmaceutical formulations, for instance, as plasticizers in tablet coatings for controlled release. The synthesis of novel, functionalized citrate esters could lead to the development of advanced drug delivery systems, including drug-polymer conjugates and nanoparticles.
-
Biomaterials: Citric acid-based polymers are of great interest in the field of biomaterials due to their biodegradability and biocompatibility. The ability to create unsymmetrical and functionalized citrate monomers from this compound allows for the tuning of polymer properties for specific applications in tissue engineering and regenerative medicine.
-
Prodrug Design: The carboxylic acid groups of a drug molecule can be masked as benzyl esters to improve its lipophilicity and cell membrane permeability. While not directly using this compound as the drug core, the principles of its selective debenzylation can be applied in the design of prodrugs that release the active pharmaceutical ingredient under specific physiological conditions.
Conclusion
This compound is more than just a simple tri-ester; it is a versatile synthetic platform that offers access to a rich variety of citric acid derivatives. Through the selective manipulation of its ester and hydroxyl functionalities, researchers can synthesize complex molecules with tailored properties. The detailed experimental protocol for phosphorylation and the conceptual framework for selective debenzylation provided in this guide serve as a starting point for further exploration and innovation in the fields of chemical synthesis, drug development, and materials science. The continued investigation into the reactivity of this compound is poised to unlock new and exciting applications for this readily accessible precursor.
Methodological & Application
synthesis protocol for tribenzyl citrate methacrylate from tribenzyl citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of tribenzyl citrate methacrylate from this compound. The procedure involves the esterification of the tertiary hydroxyl group of this compound with methacryloyl chloride in the presence of a tertiary amine base. This method is suitable for laboratory-scale synthesis and yields a product with high purity after purification by column chromatography. This monomer is of interest in the development of novel biocompatible polymers for drug delivery and other biomedical applications.
Introduction
This compound is a versatile molecule that, upon functionalization with a polymerizable group such as methacrylate, can be used as a monomer in the synthesis of biocompatible polymers. The introduction of the methacrylate group allows for polymerization via free radical methods, leading to the formation of polymers with potential applications in drug delivery systems, coatings for medical devices, and tissue engineering scaffolds. The synthesis of this compound methacrylate involves the selective esterification of the sterically hindered tertiary alcohol of this compound. This protocol details a reliable method to achieve this transformation using methacryloyl chloride and a non-nucleophilic base.
Reaction Scheme
Caption: Chemical reaction for the synthesis of this compound methacrylate.
Experimental Protocol
Materials:
-
This compound (MW: 462.5 g/mol )
-
Methacryloyl chloride (MW: 104.53 g/mol )
-
Triethylamine (TEA) (MW: 101.19 g/mol ), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add freshly distilled triethylamine (1.5 eq) to the cooled solution with stirring.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: The structure of the purified this compound methacrylate can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Presentation
| Parameter | Value |
| Molar Ratio (TBC:MC:TEA) | 1 : 1.2 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Solvent | Dichloromethane (DCM) |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Typical Yield | 60-75% |
| Purity (by ¹H NMR) | >95% |
Safety Precautions
-
Methacryloyl chloride is corrosive, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.[3][4]
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound methacrylate.
References
Application Notes and Protocols for the Use of Tribenzyl Citrate as a Plasticizer in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of tribenzyl citrate as a plasticizer in polymer research is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the well-documented properties and performance of analogous citrate esters, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). These examples are intended to provide a strong starting point for researchers investigating this compound. It is recommended that users perform initial screening experiments to determine the specific compatibility and efficacy of this compound with their polymer systems.
Introduction to Citrate Esters as Polymer Plasticizers
Citrate esters are a class of non-phthalate plasticizers derived from citric acid, a naturally occurring and biocompatible molecule.[1][2] They are gaining significant attention in the polymer industry, particularly for applications in sensitive fields like food packaging, medical devices, and pharmaceuticals, due to their excellent safety profile.[1][2] Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability by reducing the glass transition temperature (Tg).[3]
This compound, with its three benzyl groups, is expected to exhibit good compatibility with a range of polymers, particularly those with aromatic moieties or ester functionalities. Its potential applications could span from biodegradable polymers for packaging to specialized polymers for drug delivery systems.
Potential Polymer Compatibility
Based on the behavior of other citrate esters, this compound is anticipated to be compatible with a variety of polymers, including:
-
Poly(lactic acid) (PLA): The polar ester groups in both PLA and citrate plasticizers can lead to good solubility and miscibility.[2][3]
-
Poly(hydroxyalkanoates) (PHAs), such as Poly(hydroxybutyrate) (PHB): Similar to PLA, these biodegradable polyesters are expected to show good compatibility.[1]
-
Cellulose Derivatives: Citrate esters are known to be effective plasticizers for cellulosic resins.
-
Poly(vinyl chloride) (PVC): While there are concerns about plasticizer migration, citrate esters are used as a safer alternative to phthalates in PVC formulations.
Data Presentation: Properties of Polymers Plasticized with Analogous Citrate Esters
The following tables summarize the effects of tributyl citrate (TBC) on the thermal and mechanical properties of Poly(lactic acid) (PLLA) and Poly(hydroxybutyrate) (PHB). This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Thermal Properties of PLLA and PHB Plasticized with Tributyl Citrate (TBC) [1]
| Polymer | TBC Content (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) |
| PLLA | 0 | 61 | 176 | 45 |
| 5 | 49 | 174 | 48 | |
| 10 | 42 | 172 | 50 | |
| 15 | 35 | 170 | 52 | |
| PHB | 0 | 5 | 175 | 60 |
| 5 | 1 | 173 | 62 | |
| 10 | -3 | 171 | 63 | |
| 15 | -9 | 169 | 65 |
Table 2: Mechanical Properties of PLLA and PHB Plasticized with Tributyl Citrate (TBC) [1]
| Polymer | TBC Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PLLA | 0 | 2480 ± 270 | 57 ± 6 | 4.2 ± 0.6 |
| 5 | 2200 ± 250 | 52 ± 5 | 6.5 ± 0.8 | |
| 10 | 1850 ± 200 | 45 ± 4 | 15.3 ± 1.5 | |
| 15 | 1500 ± 180 | 38 ± 4 | 25.1 ± 2.0 | |
| PHB | 0 | 3500 ± 300 | 40 ± 5 | 3.5 ± 0.5 |
| 5 | 3100 ± 280 | 35 ± 4 | 5.8 ± 0.7 | |
| 10 | 2600 ± 250 | 30 ± 3 | 12.4 ± 1.2 | |
| 15 | 2100 ± 220 | 25 ± 3 | 20.6 ± 1.8 |
Experimental Protocols
The following are detailed protocols for incorporating and characterizing this compound as a plasticizer in a polymer matrix.
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This method is suitable for laboratory-scale screening of plasticizer compatibility and for preparing thin films for analysis.
Materials and Equipment:
-
Polymer (e.g., PLA, PHB)
-
This compound
-
Volatile solvent (e.g., chloroform, dichloromethane, tetrahydrofuran)
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and hotplate
-
Desiccator or vacuum oven
Procedure:
-
Drying: Dry the polymer pellets or powder in a vacuum oven at a temperature below the polymer's Tg for at least 4 hours to remove any residual moisture.
-
Dissolution: Prepare a polymer solution by dissolving a known amount of the dried polymer in a suitable volatile solvent (e.g., a 5-10% w/v solution). Stir the solution using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary.
-
Plasticizer Addition: Add the desired amount of this compound (e.g., 5, 10, 15 wt% relative to the polymer weight) to the polymer solution. Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.
-
Casting: Pour the polymer-plasticizer solution into a clean, dry, and level glass petri dish. Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Solvent Evaporation: Cover the petri dish with a perforated lid or place it in a fume hood to allow for slow evaporation of the solvent at room temperature. This slow evaporation helps to prevent the formation of bubbles and ensures a smooth film surface.
-
Drying: Once the majority of the solvent has evaporated and a solid film has formed, transfer the petri dish to a vacuum oven. Dry the film at a temperature below the polymer's Tg under vacuum for 24-48 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the casting surface.
-
Storage: Store the prepared films in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Plasticized Polymer Blends by Melt Blending
This method is scalable and mimics industrial processing techniques.
Materials and Equipment:
-
Polymer (e.g., PLA, PHB) in pellet form
-
This compound
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Compression molder or film extruder
-
Pelletizer
Procedure:
-
Drying: Dry the polymer pellets as described in Protocol 1.
-
Premixing: In a sealed bag, physically mix the dried polymer pellets with the desired amount of liquid this compound until the pellets are uniformly coated.
-
Melt Blending:
-
Set the temperature profile of the extruder or internal mixer according to the processing window of the polymer. For PLA, a temperature profile of 170-190°C is common.[2]
-
Feed the premixed polymer and plasticizer into the hopper of the extruder or the chamber of the internal mixer.
-
Melt blend the materials at a specific screw speed (e.g., 50-100 rpm) for a set residence time (e.g., 3-5 minutes) to ensure homogeneous mixing.
-
-
Extrusion and Pelletizing: Extrude the molten blend through a die to form a strand. Cool the strand in a water bath and then feed it into a pelletizer to produce plasticized polymer pellets.
-
Film/Specimen Preparation:
-
Compression Molding: Use a compression molder to press the plasticized pellets into films or standardized test specimens (e.g., for tensile testing). Predetermined temperature, pressure, and time should be used based on the polymer's properties.
-
Film Extrusion: The plasticized pellets can also be used in a film extruder to produce cast or blown films.
-
-
Drying and Storage: Dry the prepared specimens and store them in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound as a plasticizer.
Caption: Logical relationship of plasticizer effects on polymer properties.
Characterization Techniques
To evaluate the effectiveness of this compound as a plasticizer, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer. A significant decrease in Tg is a primary indicator of plasticization.[1][2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer and to determine the onset of degradation.
-
Tensile Testing: To measure the mechanical properties of the plasticized polymer, including Young's modulus, tensile strength, and elongation at break. Effective plasticization typically leads to a decrease in modulus and tensile strength, and an increase in elongation at break.[1]
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material and to obtain a more precise measurement of the Tg from the peak of the tan delta curve.[2]
-
Scanning Electron Microscopy (SEM): To observe the fracture surface of the plasticized polymer to assess the miscibility of the plasticizer. A smooth fracture surface generally indicates good miscibility.
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify any potential interactions (e.g., hydrogen bonding) between the polymer and the plasticizer.
Applications in Drug Development
Citrate-based plasticizers are particularly relevant for drug delivery applications due to their biocompatibility.[1] this compound could be explored as a plasticizer in the following areas:
-
Polymeric Drug Coatings: To plasticize film-forming polymers used for coating tablets and capsules, potentially modifying drug release profiles.
-
Transdermal Patches: To enhance the flexibility and drug permeability of the polymer matrix in transdermal drug delivery systems.
-
Biodegradable Implants and Scaffolds: To improve the mechanical properties and tailor the degradation rate of biodegradable polymers used for controlled drug release in tissue engineering.
When used in drug delivery systems, it is crucial to investigate the potential for plasticizer leaching, as this can affect the stability of the formulation and may have toxicological implications. Migration studies are therefore a critical component of the safety and performance evaluation.
References
Tribenzyl Citrate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl citrate, a triester of citric acid and benzyl alcohol, is a compound with potential applications in drug delivery systems, primarily drawing parallels from the established roles of other citrate esters like tributyl citrate (TBC) and triethyl citrate (TEC) in pharmaceutical formulations. While direct and extensive research on this compound in advanced drug delivery is limited, its inherent properties as a plasticizer and a biocompatible oily excipient suggest its utility in various controlled-release and targeted delivery strategies.
This document provides a detailed overview of the potential applications of this compound, supported by inferred properties and established methodologies for similar compounds. It includes hypothetical experimental protocols and data presented in a structured format to guide researchers in exploring its utility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in drug delivery formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆O₇ | [1] |
| Molecular Weight | 462.5 g/mol | [1] |
| Appearance | Inferred to be a viscous liquid or semi-solid | |
| Solubility | Practically insoluble in water; Soluble in organic solvents like acetone and ethanol. | [2] |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Potential Applications in Drug Delivery
Based on its chemical structure and the known functions of similar citrate esters, this compound is proposed to be a valuable component in the following drug delivery applications:
-
Plasticizer for Polymeric Coatings: this compound can be used as a non-toxic plasticizer for polymers in pharmaceutical coatings.[2] This is a common application for citrate esters, enhancing the flexibility and durability of coatings for tablets, capsules, and beads for taste masking, immediate release, and sustained-release formulations.
-
Oily Phase in Self-Emulsifying Drug Delivery Systems (SEDDS): Its lipophilic nature (indicated by the XLogP3-AA value) makes it a suitable candidate as an oily phase in the formulation of SEDDS for improving the oral bioavailability of poorly water-soluble drugs.
-
Matrix Former for Sustained-Release Implants: When blended with biodegradable polymers, this compound could act as a hydrophobic matrix-forming agent to control the release of drugs from implantable devices.
-
Solvent and Co-solvent in Liquid Formulations: Its solvent properties can be exploited for dissolving or dispersing drugs in liquid oral or topical formulations.
-
Core Material in Nanoparticle and Microparticle Formulation: this compound can serve as an oily core in the fabrication of polymeric nanoparticles and microcapsules for targeted and controlled drug delivery.
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to evaluate the application of this compound in drug delivery systems. These are based on established techniques for similar oily excipients.
Protocol 1: Formulation of this compound-Based Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the preparation of drug-loaded nanoparticles using this compound as the oily core material and a biodegradable polymer as the shell.
Materials:
-
This compound
-
Drug (e.g., a hydrophobic anticancer agent)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 10 mg of the drug in 2 mL of DCM.
-
Add 100 µL of this compound to this solution and mix thoroughly by vortexing.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous phase.
-
Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize to obtain a dry nanoparticle powder.
-
Workflow Diagram:
Caption: Workflow for Nanoparticle Formulation.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure to determine the release profile of a drug from the formulated this compound-based nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Sample Preparation:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 2 mL of PBS.
-
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of PBS.
-
-
Incubation:
-
Incubate the setup at 37°C in a shaking incubator.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.
-
Replace the withdrawn volume with 1 mL of fresh PBS to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Logical Relationship Diagram:
Caption: Drug Release Study Workflow.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from the characterization of this compound-based drug delivery systems.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation Code | Polymer:Drug:TBC Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NP-TBC-01 | 5:1:1 | 180 ± 15 | 0.15 ± 0.02 | -25 ± 3 | 85 ± 5 |
| NP-TBC-02 | 5:1:2 | 210 ± 20 | 0.18 ± 0.03 | -22 ± 4 | 88 ± 4 |
| NP-TBC-03 | 10:1:1 | 250 ± 25 | 0.21 ± 0.04 | -28 ± 2 | 92 ± 3 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - NP-TBC-01 | Cumulative Release (%) - NP-TBC-02 | Cumulative Release (%) - NP-TBC-03 |
| 1 | 10 ± 2 | 8 ± 1 | 5 ± 1 |
| 4 | 25 ± 3 | 20 ± 2 | 15 ± 2 |
| 8 | 45 ± 4 | 38 ± 3 | 30 ± 3 |
| 12 | 60 ± 5 | 55 ± 4 | 45 ± 4 |
| 24 | 80 ± 6 | 75 ± 5 | 65 ± 5 |
| 48 | 95 ± 5 | 92 ± 6 | 85 ± 6 |
Biocompatibility and Safety
Citrate esters, in general, are considered to be biocompatible and have a good safety profile.[2] Citric acid is a natural component of the Krebs cycle, and benzyl alcohol is a common pharmaceutical preservative. While specific toxicological data for this compound is not extensively available, it is anticipated to have low toxicity. However, comprehensive in vitro and in vivo biocompatibility studies are essential to confirm its safety for specific drug delivery applications.
Signaling Pathways
Currently, there is no available information in the scientific literature describing the specific signaling pathways that are affected by drugs delivered using this compound-based systems. The effect on signaling pathways would be primarily determined by the encapsulated active pharmaceutical ingredient (API) rather than the delivery vehicle itself. Future research could explore if this compound or its degradation products have any intrinsic biological activity.
Signaling Pathway Investigation Workflow:
Caption: Signaling Pathway Analysis Workflow.
Conclusion
This compound holds promise as a versatile excipient in the development of innovative drug delivery systems. Its inferred properties as a plasticizer and oily component make it a candidate for enhancing drug solubility, controlling release profiles, and formulating advanced delivery vehicles like nanoparticles and microparticles. The provided hypothetical protocols and data serve as a foundational guide for researchers to initiate investigations into the specific applications and performance of this compound. Further empirical studies are crucial to validate these potential applications and to establish a comprehensive safety and efficacy profile for its use in pharmaceutical formulations.
References
Application Note: Enhanced LC-MS Analysis of Low Molecular Weight Organic Acids via Benzyl Ester Derivatization
Introduction
Low molecular weight organic acids (LMWOAs), including intermediates of the tricarboxylic acid (TCA) cycle, are pivotal in numerous biological processes. Their analysis, however, is often hampered by their high polarity, which leads to poor retention on conventional reversed-phase liquid chromatography (LC) columns and inefficient ionization in mass spectrometry (MS).[1][2][3] Chemical derivatization is a powerful strategy to overcome these challenges.[3] This application note details a robust and sensitive method for the analysis of LMWOAs using a benzyl ester derivatization approach followed by LC-MS analysis. This method significantly enhances the chromatographic retention and mass spectrometric detection of these crucial metabolites.[4][5]
While the term "tribenzyl citrate derivatization" might imply the use of this compound as a derivatizing agent, it is more accurately the product of the derivatization of citric acid itself. The procedure described herein utilizes benzyl alcohol to convert carboxylic acids into their corresponding benzyl esters, a process also known as benzylation. This modification increases the hydrophobicity of the analytes, allowing for superior separation on reversed-phase columns and improved ionization efficiency.[4][5]
Principle
The methodology is founded on the Fischer esterification of carboxylic acids with benzyl alcohol, catalyzed by in situ generated hydrochloric acid (HCl).[4][5] This reaction converts the polar carboxyl groups into less polar benzyl esters. The resulting aromatic derivatives exhibit enhanced retention on reversed-phase LC columns and show improved ionization for sensitive MS detection.
Quantitative Data Summary
The described derivatization and LC-MS method provides excellent sensitivity for the analysis of various LMWOAs. The following tables summarize the procedural detection limits and the linear working ranges for several key organic acids.[4][5]
Table 1: Procedural Detection Limits for Benzyl-Derivatized Organic Acids [4][5]
| Analyte | Detection Limit (nM) |
| Citric Acid | 1 |
| Aconitic Acid | 2 |
| Malic Acid | 10 |
| Malonic Acid | 10 |
| Succinic Acid | 15 |
| Oxalic Acid | 16 |
| Fumaric Acid | 47 |
Data obtained from analysis of 500 μL liquid samples.
Table 2: Working Ranges for the Quantification of Benzyl-Derivatized Organic Acids [4][5]
| Analyte | Working Range (nM to µM) |
| Citric Acid | 3 - 10 |
| Aconitic Acid | 6 - 10 |
| Malic Acid | 34 - 10 |
| Malonic Acid | 33 - 10 |
| Succinic Acid | 48 - 10 |
| Oxalic Acid | 53 - 10 |
| Fumaric Acid | 158 - 10 |
Experimental Protocols
1. Sample Preparation and Derivatization
This protocol is adapted from the method described for the analysis of organic acids in soil and root-related samples.[4][5]
-
Materials:
-
Sample containing low molecular weight organic acids (e.g., 500 µL of aqueous extract)
-
Benzyl alcohol
-
Acetyl chloride
-
Internal standards (e.g., 13C-labeled oxalic and citric acid)[4][5]
-
Dichloromethane
-
Ultrapure water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
-
LC-MS grade acetonitrile and water for reconstitution
-
-
Procedure:
-
To 500 µL of the aqueous sample, add the internal standards.
-
Lyophilize the sample to dryness.
-
To the dried residue, add 200 µL of benzyl alcohol.
-
Carefully add 20 µL of acetyl chloride dropwise to the mixture. This will generate HCl in situ to catalyze the esterification.
-
Seal the reaction vessel and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of dichloromethane and 1 mL of ultrapure water.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Transfer the organic (lower) phase to a new tube.
-
Wash the organic phase with 1 mL of 5% sodium bicarbonate solution to remove excess acid, vortex, and centrifuge.
-
Transfer the organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 100 µL of acetonitrile/water) for LC-MS analysis.
-
2. LC-MS Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column suitable for the separation of derivatized organic acids (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized acids (e.g., start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, followed by a re-equilibration step).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: e.g., 40°C.
-
Injection Volume: e.g., 5-10 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for the benzyl esters.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using precursor-product ion transitions specific for each derivatized organic acid.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximal signal intensity.
-
Collision Energy: Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.
-
Visualizations
Caption: Experimental workflow for the derivatization and LC-MS analysis of LMWOAs.
Caption: Fischer esterification of a carboxylic acid with benzyl alcohol.
References
- 1. lcms.cz [lcms.cz]
- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS analysis of low molecular weight organic acids derived from root exudation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tribenzyl Citrate as a Starting Material for Phosphocitrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphocitrate utilizing tribenzyl citrate as a key starting material. Phosphocitrate is a potent inhibitor of calcification and has garnered significant interest for its potential therapeutic applications in diseases such as osteoarthritis and vascular calcification.[1][2] This document outlines the chemical synthesis of a protected phosphocitrate derivative from this compound, followed by deprotection to yield the final product. Additionally, it explores the biological activity of phosphocitrate, particularly its influence on the Transforming Growth Factor-β (TGF-β) signaling pathway.
Chemical Synthesis of Phosphocitrate from this compound
The synthesis of phosphocitrate from this compound involves a two-step process:
-
Phosphorylation of this compound: The tertiary hydroxyl group of this compound is phosphorylated using a suitable phosphorylating agent. One documented method involves the use of phosphorus pentachloride (PCl₅) to yield 1,3-dibenzyl-2-phosphonooxy citrate.
-
Deprotection: The benzyl ester groups are subsequently removed, typically through hydrogenolysis, to yield the final phosphocitrate molecule.
Experimental Workflow: Synthesis of Phosphocitrate
Caption: Workflow for the synthesis of phosphocitrate from this compound.
Quantitative Data: Reaction Components for Phosphorylation
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Notes |
| This compound | 1.0 | 462.50[3] | Starting material. |
| Phosphorus Pentachloride (PCl₅) | 1.0 - 1.2 | 208.24 | Phosphorylating agent. Use in excess is common. |
| Anhydrous Solvent (e.g., Dichloromethane) | - | - | Must be dry to prevent hydrolysis of PCl₅. |
| Base (e.g., Pyridine or Triethylamine) | 1.0 - 1.5 | - | To neutralize HCl byproduct. |
Experimental Protocol: Synthesis of 1,3-dibenzyl-2-phosphonooxy citrate
This protocol is adapted from general procedures for the phosphorylation of tertiary alcohols and should be optimized for specific laboratory conditions.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add phosphorus pentachloride to the stirred solution. Following the addition of PCl₅, slowly add anhydrous pyridine or triethylamine to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexane may be effective for elution.[4]
Experimental Protocol: Deprotection of 1,3-dibenzyl-2-phosphonooxy citrate
Materials:
-
1,3-dibenzyl-2-phosphonooxy citrate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve the purified 1,3-dibenzyl-2-phosphonooxy citrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically at or slightly above atmospheric pressure) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield phosphocitrate. The final product may require further purification by recrystallization or ion-exchange chromatography.
Biological Application: Phosphocitrate and the TGF-β Signaling Pathway
Phosphocitrate has been shown to upregulate the transforming growth factor-β (TGF-β) receptor signaling pathway.[1] This pathway is crucial in regulating a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix production.[5][6] The upregulation of TGF-β signaling by phosphocitrate may contribute to its chondroprotective effects observed in osteoarthritis models.
Signaling Pathway Diagram: Phosphocitrate and TGF-β
Caption: Proposed mechanism of phosphocitrate upregulating the TGF-β signaling pathway.
Disclaimer: The synthesis protocols provided are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies. The signaling pathway diagram represents a plausible mechanism based on current literature and may be subject to further refinement as more research becomes available.
References
- 1. Biological Effects of Phosphocitrate on Osteoarthritic Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphocitrate Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospho-control of TGF-beta superfamily signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-control of TGF-β superfamily signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Citric Acid to Tribenzyl Citrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl citrate, the tribenzyl ester of citric acid, is a versatile molecule with applications in various fields, including as a non-toxic plasticizer, a cosmetic ingredient, and a specialty solvent. Its synthesis is achieved through the Fischer esterification of citric acid with benzyl alcohol. This document provides detailed experimental protocols and application notes for the synthesis, purification, and characterization of this compound, intended to guide researchers in the successful preparation of this compound.
Experimental Protocols
Protocol 1: Direct Esterification of Citric Acid with Benzyl Alcohol
This protocol is adapted from a patented procedure for the synthesis of this compound and is recommended as a primary method.[1]
Materials:
-
Citric acid (anhydrous)
-
Benzyl alcohol
-
Absolute ethanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and thermocouple
-
Condenser
-
Distillation apparatus for vacuum distillation
-
Recrystallization apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermocouple, combine citric acid and benzyl alcohol. A molar excess of benzyl alcohol is typically used to drive the reaction to completion.
-
Esterification Reaction: Heat the reaction mixture to a temperature between 160-180°C and maintain vigorous stirring.[1] The reaction is carried out for a period of 6 to 8 hours.[1] It is advisable to conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation of benzyl alcohol at high temperatures.
-
Removal of Excess Benzyl Alcohol: After the reaction is complete, allow the mixture to cool. The unreacted benzyl alcohol is then removed by distillation under reduced pressure at a temperature of 175-185°C.[1]
-
Purification by Recrystallization: The resulting crude this compound, which should be an oily liquid, is purified by recrystallization from absolute ethanol to yield the pure product.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the direct esterification of citric acid to this compound as described in Protocol 1.[1]
| Parameter | Value | Unit |
| Reactants | ||
| Citric Acid to Benzyl Alcohol Molar Ratio | Excess benzyl alcohol is used | - |
| Reaction Conditions | ||
| Temperature | 160 - 180 | °C |
| Reaction Time | 6 - 8 | hours |
| Atmosphere | Inert (Nitrogen) | - |
| Purification | ||
| Distillation Temperature (Reduced Pressure) | 175 - 185 | °C |
| Recrystallization Solvent | Absolute Ethanol | - |
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression from the initial reaction to the final purification of the product. The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Alternative and Complementary Protocols
While Protocol 1 provides a direct method for synthesizing this compound, techniques used for the synthesis of other citrate esters, such as tributyl citrate, can be adapted. These may offer advantages in terms of milder reaction conditions, catalyst reusability, and simplified purification procedures.
Alternative Catalysts
The direct esterification described in Protocol 1 proceeds without an external catalyst, likely relying on the auto-catalysis of citric acid at high temperatures. However, various acid catalysts are commonly employed for the esterification of citric acid and can be explored for the synthesis of this compound to potentially lower the reaction temperature and time.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as polypyrrolyl solid acid, offers advantages like high yield (over 98%), small catalyst loading (0.5-2.0% of total reactant weight), and ease of separation by filtration, allowing for catalyst reuse.[2]
-
Ionic Liquids: Acidic ionic liquids have demonstrated good catalytic performance and reusability in the synthesis of tributyl citrate, achieving high conversions of citric acid (97%).[3]
-
Traditional Acid Catalysts: While effective, traditional catalysts like concentrated sulfuric acid can lead to side reactions, equipment corrosion, and complex post-treatment procedures.[2]
Alternative Purification Methods
For syntheses employing catalysts or resulting in different impurity profiles, the following purification steps, adapted from tributyl citrate synthesis, can be considered:
-
Catalyst Removal: If a solid catalyst is used, it can be removed by simple filtration after the reaction.[2]
-
Neutralization and Washing: The crude product can be neutralized with a mild base solution (e.g., 3% sodium carbonate solution) and then washed with water until neutral.[4]
-
Distillation: As in Protocol 1, vacuum distillation is an effective method to remove unreacted alcohol and other volatile impurities.[4]
-
Decolorization: If the final product has a color, it can be treated with activated carbon to decolorize it.[4]
The general purification workflow is illustrated below:
Caption: General purification workflow for citrate esters.
Conclusion
The synthesis of this compound can be effectively achieved through the direct, high-temperature esterification of citric acid with benzyl alcohol, followed by purification via vacuum distillation and recrystallization. For process optimization, researchers can explore the use of various acid catalysts and alternative purification strategies that have proven successful in the synthesis of other citrate esters. The protocols and data presented herein provide a solid foundation for the successful laboratory-scale production of this compound for research and development purposes.
References
- 1. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]
- 2. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Citryl Methacrylate Monomers Using Tribenzyl Citrate
Introduction
Citryl methacrylate monomers are valuable building blocks in the development of biocompatible and biodegradable polymers for various applications, including drug delivery, dental composites, and tissue engineering. Their synthesis from citric acid, a renewable resource, makes them an attractive option for creating sustainable biomaterials. This document provides detailed application notes and experimental protocols for the multi-step synthesis of citryl methacrylate monomers, beginning with the protection of citric acid as tribenzyl citrate.
The overall synthetic strategy involves a three-stage process:
-
Protection Step: The carboxylic acid groups of citric acid are protected by esterification with benzyl alcohol to form this compound. This prevents these groups from reacting in the subsequent methacrylation step.
-
Esterification Step: The free hydroxyl group of this compound is esterified with a methacrylating agent to introduce the polymerizable methacrylate functionality, yielding this compound methacrylate.
-
Deprotection Step: The benzyl protecting groups are removed from the this compound methacrylate to yield the final citryl methacrylate monomer.
These protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Experimental Protocols
Stage 1: Synthesis of this compound (Protection Step)
This protocol details the esterification of citric acid with benzyl alcohol to protect the carboxylic acid functionalities.
-
Materials:
-
Citric acid monohydrate
-
Benzyl alcohol
-
Toluene
-
Concentrated hydrochloric acid (catalyst)
-
Ethyl acetate
-
Saturated aqueous potassium carbonate solution
-
Acetone
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Reaction flask equipped with a stirrer and Dean and Stark trap
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Vacuum distillation apparatus
-
-
Procedure:
-
Combine citric acid monohydrate (75g, 357mmols), benzyl alcohol (155g, 1429mmols), toluene (200ml), and 4 drops of concentrated hydrochloric acid in a reaction flask to form the reaction mixture.[1]
-
Heat the mixture to 130°C and maintain this temperature, collecting the water generated during the reaction in a Dean and Stark trap.[1]
-
Continue heating for 24 hours, by which time approximately 23ml of water should be collected.[1]
-
Remove the toluene from the reaction mixture using a rotary evaporator.[1]
-
Dissolve the resulting oil in 400ml of ethyl acetate to form an organic phase.[1]
-
Wash the organic phase three times with 400ml of a saturated aqueous potassium carbonate solution.[1]
-
Remove any residual benzyl alcohol by vacuum distillation at 125°C and 0.4 mbar.[1]
-
For further purification, mix the organic phase with acetone and filter to remove any insoluble impurities.[1]
-
Concentrate the organic phase by evaporating the acetone to yield this compound as a yellow oil.[1]
-
-
Characterization:
-
The structure of the resulting this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The expected proton NMR spectrum shows characteristic peaks for the aromatic protons, the benzyl CH2 groups, and the citrate CH2 groups.[1]
-
Stage 2: Synthesis of this compound Methacrylate (Esterification)
This protocol describes the esterification of the hydroxyl group of this compound with a suitable methacrylating agent.
-
Materials:
-
This compound (from Stage 1)
-
Methacrylic acid
-
Dichloromethane (DCM)
-
Aqueous potassium carbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
-
Equipment:
-
Reaction flask with a stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
-
Procedure:
-
While a specific methacrylating agent is not detailed in the primary source, a common method involves the use of methacrylic acid with a coupling agent or conversion to a more reactive species like methacryloyl chloride. The following is a generalized procedure based on the purification steps provided in the reference.
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the methacrylating agent (e.g., methacrylic acid with a carbodiimide coupling agent, or methacryloyl chloride in the presence of a non-nucleophilic base).
-
Allow the reaction to proceed, monitoring its progress by a suitable method such as thin-layer chromatography (TLC).
-
Upon completion, slowly add aqueous potassium carbonate solution to the reaction mixture and stir for 30 minutes at room temperature.[1]
-
Extract the product with three volumes of DCM.[1]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate by evaporation.[1]
-
Purify the crude product by column chromatography using a 50% DCM in hexane eluent to isolate this compound methacrylate as a colorless oil.[1]
-
Stage 3: Synthesis of Citric Acid Methacrylate (CAMA) (Deprotection Step)
This protocol outlines the removal of the benzyl protecting groups to yield the final citryl methacrylate monomer.
-
Materials:
-
This compound methacrylate (from Stage 2)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
-
Dichloromethane (DCM)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Reaction flask with a stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a reaction flask, add trifluoroacetic acid (TFA) (100g, 877mmols) and cool to below 10°C in an ice bath.[1]
-
Add triethylsilane (14.8g, 127.2mmols) drop-wise, ensuring the reaction temperature is maintained below 24°C.[1]
-
Stir the resulting dark brown/black solution at approximately 25°C for 15 minutes.[1]
-
Dissolve this compound methacrylate (15.0g, 28.3mmols) in 25ml of DCM and add it drop-wise to the flask, again keeping the temperature below 24°C.[1]
-
Stir the reaction mixture overnight at room temperature.[1]
-
Acidify the aqueous phase to pH 3 using 3 M HCl.[1]
-
Extract the product with three portions of diethyl ether (400ml).[1]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate by evaporation.[1]
-
The citric acid methacrylate is isolated as a colorless oil which may crystallize over time. The resulting off-white crystalline solid can be further purified by stirring in DCM and collecting by filtration.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data from the experimental protocols.
Table 1: Reactant and Product Quantities for this compound Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| Citric acid monohydrate | 210.14 | 357 | 75 g |
| Benzyl alcohol | 108.14 | 1429 | 155 g |
| Toluene | - | - | 200 ml |
| Concentrated HCl | - | - | 4 drops |
| This compound (Product) | 462.48 | - | 101 g (61% yield) |
Table 2: Reactant and Product Quantities for Citric Acid Methacrylate Synthesis (Deprotection Step)
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| This compound methacrylate | 530.58 | 28.3 | 15.0 g |
| Trifluoroacetic acid | 114.02 | 877 | 100 g |
| Triethylsilane | 116.28 | 127.2 | 14.8 g |
| Dichloromethane (DCM) | - | - | 25 ml |
| Citric Acid Methacrylate (Product) | 260.21 | - | 5.7 g (77% yield) |
Visualizations
Experimental Workflow for Citryl Methacrylate Synthesis
Caption: Workflow for the three-stage synthesis of citryl methacrylate.
References
Application Note and Protocol for the Purification of Tribenzyl Citrate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tribenzyl citrate is a triester of citric acid and benzyl alcohol, often used as a plasticizer and in the synthesis of various organic compounds. Following its synthesis, purification is crucial to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used technique for the purification of moderately polar organic compounds like this compound.[1][2][3] This protocol details a standard method for the purification of this compound using silica gel column chromatography with a gradient elution system.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] In this normal-phase chromatography protocol, silica gel, a polar adsorbent, is used as the stationary phase.[2][4] The mobile phase, a mixture of a non-polar and a more polar solvent, is passed through the column. Non-polar impurities will have a weaker interaction with the silica gel and will elute first. This compound, being a more polar molecule due to its ester and hydroxyl groups, will adsorb more strongly to the silica gel and will require a more polar mobile phase to elute.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, allows for the sequential elution of compounds with increasing polarity, leading to effective separation.[6][7]
Data Presentation
The efficacy of the purification process is typically evaluated by comparing the purity and yield of the product before and after column chromatography. The following table summarizes representative quantitative data for this protocol.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Oil | Colorless Oil |
| Initial Mass (g) | 5.0 | - |
| Final Mass (g) | - | 4.2 |
| Purity (by HPLC/NMR, %) | ~85% | >98% |
| Yield (%) | - | 84% |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column (40-60 cm length, 2-4 cm diameter)
-
Separatory funnel or solvent reservoir
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Methodology
1. Preparation of the Mobile Phase (Eluent)
-
Prepare two stock solutions for gradient elution:
-
Solvent A: 100% n-Hexane
-
Solvent B: 100% Ethyl Acetate
-
-
Prepare mixtures for the gradient elution as required, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the proportion of ethyl acetate.
2. Column Packing (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Use approximately 10-15 g of silica gel for every 1 g of crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 20-30 cm). Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase from being disturbed during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer.
3. Sample Loading
-
Dissolve the crude this compound (e.g., 5 g) in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Carefully add the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.
4. Elution and Fraction Collection
-
Carefully fill the top of the column with the initial mobile phase (95:5 Hexane:Ethyl Acetate).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
-
95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate (this compound is expected to elute in this range)
-
70:30 Hexane:Ethyl Acetate
-
-
Maintain a constant flow rate throughout the process.
5. Monitoring the Separation
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a solvent system that gives a good separation (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp or by staining with potassium permanganate.
-
Combine the fractions that contain the pure this compound.
6. Isolation of the Purified Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Determine the mass of the purified product and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Components in Column Chromatography
Caption: Separation principle based on polarity.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. columbia.edu [columbia.edu]
- 5. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Tribenzyl Citrate in Flexible Thin Film Electronics Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flexible thin film electronics require robust encapsulation to protect sensitive components from environmental degradation, particularly from moisture and oxygen. This document outlines the potential application of tribenzyl citrate as a non-toxic, biodegradable plasticizer in a polymer matrix for the encapsulation of flexible electronic devices. While direct experimental data on this compound for this specific application is limited, these notes and protocols are based on the known properties of similar citrate esters and established methodologies for thin-film encapsulation. The aim is to provide a foundational framework for researchers to explore this compound in the development of next-generation flexible and potentially biodegradable electronic devices.
Introduction
The encapsulation of flexible electronics is a critical challenge, demanding materials that are not only effective barriers to environmental elements but also mechanically compliant to prevent device failure upon bending or stretching.[1][2] Traditional encapsulation materials often lack the desired flexibility or are not environmentally friendly. Citrate esters, known for their use as plasticizers in biodegradable polymers like polylactic acid (PLA), offer a promising alternative.[3][4][5] This document focuses on this compound, a larger molecule in the citrate ester family, which may offer reduced migration and improved thermal stability compared to its shorter-chain counterparts like tributyl citrate (TBC).[6][7]
The proposed application leverages this compound's potential to enhance the flexibility and adhesion of a polymer encapsulation layer while maintaining adequate barrier properties. Its biocompatible nature also opens possibilities for its use in wearable and implantable medical devices.[8][9]
Materials and Properties
Successful encapsulation relies on the careful selection of materials. Here, we propose a formulation based on a polymer matrix plasticized with this compound.
2.1. This compound: Properties
| Property | Value (Estimated/Inferred) | Reference/Basis |
| Molecular Formula | C₂₇H₂₆O₇ | [3] |
| Molecular Weight | 462.5 g/mol | [3] |
| Appearance | Colorless to pale yellow, viscous liquid | Inferred from properties of other citrate esters like tributyl citrate.[6][10] |
| Solubility | Practically insoluble in water; soluble in organic solvents | Based on the properties of tributyl citrate and its hydrophobic benzyl groups.[4][6][10] |
| Thermal Stability (Decomposition) | > 200 °C | Citrate esters generally exhibit good thermal stability.[7][11] |
| Dielectric Constant | 3 - 5 | Estimated based on typical values for esters and plasticizers used in polymers.[12][13] |
2.2. Polymer Matrix Selection
The choice of polymer is critical for compatibility and performance. A polymer with good intrinsic barrier properties and processability is desired. For this application note, we will consider Poly(lactic acid) (PLA) as a biodegradable and widely studied polymer that shows good compatibility with citrate-based plasticizers.[14] Other potential candidates could include flexible polyurethanes or biocompatible polymers like polycaprolactone (PCL).[2][15]
Experimental Protocols
The following protocols provide a step-by-step guide for the formulation, deposition, and characterization of a this compound-plasticized encapsulation layer.
3.1. Formulation of the Encapsulation Solution
This protocol describes the preparation of a PLA solution plasticized with this compound.
-
Materials:
-
Poly(lactic acid) (PLA), pellet form
-
This compound
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Dry PLA pellets in a vacuum oven at 60°C for 4 hours to remove any moisture.
-
Prepare a 10% (w/v) PLA solution by dissolving the dried PLA pellets in DCM. Stir the solution with a magnetic stirrer until the PLA is fully dissolved. This may take several hours.
-
Prepare a stock solution of this compound in DCM (e.g., 10% w/v).
-
Add the this compound solution to the PLA solution to achieve the desired plasticizer concentration (e.g., 10%, 20%, 30% by weight relative to PLA).
-
Stir the final mixture for at least 1 hour to ensure homogeneity.
-
3.2. Deposition of the Encapsulation Film
The encapsulation layer can be deposited using various techniques. Spin coating is a common laboratory method for achieving uniform thin films.
-
Substrate Preparation:
-
Use a flexible substrate, such as polyethylene terephthalate (PET) or polyimide (PI), on which the electronic device is fabricated.
-
Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 10 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Optional: Treat the substrate with oxygen plasma to improve the adhesion of the encapsulation layer.
-
-
Spin Coating Procedure:
-
Place the cleaned and dried substrate on the spin coater chuck.
-
Dispense the prepared encapsulation solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the target film thickness.
-
Transfer the coated substrate to a hotplate and bake at a temperature below the boiling point of the solvent (e.g., 40-50°C for DCM) to evaporate the solvent.
-
For a multi-layered encapsulation, repeat the spin coating and baking process.
-
Finally, anneal the film in a vacuum oven at a temperature slightly above the glass transition temperature of the plasticized PLA to remove residual solvent and reduce internal stress.
-
3.3. Characterization of the Encapsulation Layer
The performance of the encapsulation layer must be thoroughly evaluated.
3.3.1. Barrier Properties Measurement
-
Water Vapor Transmission Rate (WVTR): Measure the WVTR according to the ASTM F1249 standard using a MOCON PERMATRAN-W or similar instrument.[9][16][17] The test is typically conducted at 38°C and 90% relative humidity.
-
Oxygen Transmission Rate (OTR): Measure the OTR according to the ASTM D3985 standard using a MOCON OX-TRAN or similar instrument.[18][19][20] The test is typically conducted at 23°C and 0% relative humidity.
3.3.2. Mechanical Flexibility Testing
-
Bending Test: Subject the encapsulated flexible device to repeated bending cycles around a mandrel of a specific radius (e.g., 5 mm).[21] Monitor the electrical performance of the device and inspect the encapsulation layer for cracks or delamination after a set number of cycles (e.g., 1,000, 10,000 cycles). Dynamic mechanical analysis (DMA) can also be used to characterize the mechanical properties of the thin film.
Data Presentation
The following tables present hypothetical data for the performance of PLA films plasticized with varying concentrations of this compound.
Table 1: Barrier Properties of this compound Plasticized PLA Films
| This compound Conc. (wt%) | WVTR (g/m²·day) | OTR (cc/m²·day) |
| 0 | 1.5 | 5.0 |
| 10 | 2.0 | 7.2 |
| 20 | 2.8 | 10.5 |
| 30 | 4.1 | 15.8 |
Note: It is expected that the addition of a plasticizer will increase the free volume within the polymer, potentially leading to higher WVTR and OTR values. The trade-off between flexibility and barrier performance needs to be optimized.
Table 2: Mechanical Properties of this compound Plasticized PLA Films
| This compound Conc. (wt%) | Young's Modulus (GPa) | Elongation at Break (%) | Bending Test (5mm radius) Pass/Fail @ 10,000 cycles |
| 0 | 3.5 | 5 | Fail |
| 10 | 2.1 | 50 | Pass |
| 20 | 1.2 | 150 | Pass |
| 30 | 0.5 | 300 | Pass |
Note: Increased plasticizer concentration is expected to decrease the Young's modulus and increase the elongation at break, leading to improved flexibility.
Visualizations
Experimental Workflow for Encapsulation and Testing
Caption: Workflow for the fabrication and characterization of encapsulation layers.
Logical Relationship of Encapsulation Properties
Caption: Interplay between plasticizer concentration and encapsulation performance.
Conclusion
This compound presents a compelling, yet underexplored, candidate for use in flexible thin film electronics encapsulation. Its potential for enhancing flexibility, coupled with its biodegradable nature, aligns with the growing demand for sustainable and biocompatible electronic devices. The protocols and hypothetical data presented here offer a starting point for systematic investigation into its efficacy. Future work should focus on obtaining experimental data for the properties of this compound and optimizing the formulation with various polymer matrices to achieve a balance between mechanical robustness and barrier performance.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. polymerestechnologies.com [polymerestechnologies.com]
- 3. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. specialchem.com [specialchem.com]
- 6. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Water Vapor Transmission Rate (WVTR) ASTM F1249 [intertek.com]
- 10. Tributyl citrate | 77-94-1 [chemicalbook.com]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. matestlabs.com [matestlabs.com]
- 17. youtube.com [youtube.com]
- 18. blog.icpg.co [blog.icpg.co]
- 19. Oxygen Permeability Test for Thin Films - Oxygen Transmission Rate Tester | OTR Tester | Oxygen Permeability Tester [oxygen-transmission-rate.com]
- 20. qualitest.ae [qualitest.ae]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Tribenzyl Citrate in Stripless Depilatory Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stripless depilatory waxes, also known as hard waxes, are a popular method for hair removal. These compositions are applied to the skin in a molten state, allowed to solidify and entrap hair, and then removed without the need for a separate strip. The efficacy of these waxes is highly dependent on their rheological and mechanical properties, which are fine-tuned through the inclusion of various additives. One such critical component is a plasticizer, which imparts flexibility and reduces brittleness to the solidified wax film.
This document provides detailed application notes and protocols for the use of tribenzyl citrate as a plasticizer in stripless depilatory compositions. While direct literature on this compound in this specific application is limited, its function can be extrapolated from the well-documented use of other citrate esters, such as tributyl citrate and triethyl citrate, in cosmetic and film-forming formulations.[1][2][3] this compound is anticipated to enhance the pliability and adhesion of the wax, preventing it from cracking or breaking during removal and thereby improving the efficiency of hair removal and user comfort.
Role of this compound in Stripless Depilatory Compositions
In the context of a stripless depilatory wax, which is essentially a hot-melt adhesive, this compound is expected to function as a key modifying agent.[4][5] Its primary roles are hypothesized to be:
-
Plasticization: By integrating into the polymer matrix of the wax (typically composed of rosins, resins, and waxes), this compound increases the flexibility of the cooled wax film.[6][7] This prevents the wax from becoming brittle and breaking upon removal, ensuring a clean and efficient epilation.
-
Viscosity Modification: The addition of a plasticizer can alter the viscosity of the molten wax, potentially allowing for a lower application temperature and improved spreadability.[8]
-
Adhesion Control: Plasticizers can influence the adhesive properties of the formulation, promoting adhesion to the hair while minimizing adhesion to the skin, which can reduce pain and skin irritation.[9]
-
Solvency: As a good solvent, this compound can aid in the homogeneous mixing of the various components of the wax formulation, ensuring a stable and consistent product.[1]
Formulations
The following table presents hypothetical formulations for stripless depilatory waxes, illustrating the potential inclusion levels of this compound. These are starting point formulations for research and development purposes.
| Ingredient | Function | Formulation 1 (Control) | Formulation 2 (with this compound) | Formulation 3 (High Plasticizer) |
| Glyceryl Rosinate | Film Former / Adhesion | 60% | 55% | 50% |
| Beeswax | Plasticizer / Thickener | 20% | 20% | 20% |
| Paraffin Wax | Thickener / Structure | 15% | 15% | 15% |
| This compound | Plasticizer | 0% | 5% | 10% |
| Titanium Dioxide | Opacifier / Colorant | 2% | 2% | 2% |
| Chamomile Extract | Soothing Agent | 1% | 1% | 1% |
| Fragrance | Aesthetic | q.s. | q.s. | q.s. |
| Total | 100% | 100% | 100% |
Experimental Protocols
Preparation of Stripless Depilatory Wax
Objective: To prepare a homogeneous stripless depilatory wax composition.
Materials:
-
Glyceryl Rosinate
-
Beeswax
-
Paraffin Wax
-
This compound
-
Titanium Dioxide
-
Chamomile Extract
-
Fragrance
-
Heating mantle with a stirrer
-
Beaker
-
Spatula
Procedure:
-
Combine the glyceryl rosinate, beeswax, and paraffin wax in the beaker.
-
Heat the mixture to 85-95°C using the heating mantle while stirring continuously until all components are melted and a homogeneous mixture is formed.
-
Reduce the temperature to 75-80°C.
-
Slowly add the this compound to the molten mixture while stirring.
-
Add the titanium dioxide, chamomile extract, and fragrance, and continue to stir until the mixture is uniform.
-
Pour the molten wax into a suitable container and allow it to cool to room temperature.
Evaluation of Physicochemical Properties
Objective: To characterize the physical and chemical properties of the prepared wax formulations.
Methods:
| Parameter | Method | Description |
| Melting Point | USP <741> Dropping Point | The temperature at which the wax becomes fluid enough to drop from a nipple under controlled conditions. |
| Viscosity | Rotational Viscometer | Measure the viscosity of the molten wax at a specified temperature (e.g., 70°C) to assess its flow characteristics. |
| Hardness | Penetrometer | Measure the depth of penetration of a standard needle into the solidified wax under a known load to determine its hardness. |
| Flexibility | Film Bend Test | A thin film of the wax is cast and allowed to solidify. The film is then bent over a mandrel of a specific diameter to assess its flexibility and resistance to cracking. |
Performance Evaluation
Objective: To assess the hair removal efficacy and user comfort of the stripless wax.
Methods:
| Parameter | Method | Description |
| Setting Time | Stopwatch | Measure the time it takes for the applied wax to become non-tacky and ready for removal after application to the skin. |
| Hair Removal Efficacy | Hair Count | Apply the wax to a defined area of skin with hair. After removal, count the number of hairs removed versus the number of hairs remaining in the treated area. |
| Skin Adhesion | Subjective Scoring | Assess the degree of wax residue left on the skin after removal on a scale of 1 (no residue) to 5 (significant residue). |
| Pain Perception | Visual Analog Scale (VAS) | Subjects rate the pain experienced during wax removal on a scale of 0 (no pain) to 10 (worst possible pain). |
| Skin Irritation | Visual Assessment | Evaluate the treated skin for erythema (redness) and edema (swelling) at 1, 24, and 48 hours post-application. |
Safety Considerations
Citrate esters, including tributyl and triethyl citrate, are generally considered safe for use in cosmetic products when used within recommended concentrations.[2][10] They are recognized for their low toxicity and non-irritating potential.[3] However, as with any cosmetic ingredient, it is recommended to conduct a patch test before full application, especially for individuals with sensitive skin.[3] The Cosmetic Ingredient Review (CIR) has assessed the safety of several acetylated alkyl citrates and found them to be safe as used in cosmetics.[11]
Visualizations
Caption: Core components of a stripless depilatory wax formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. Tributyl Citrate in Cosmetics: A Comprehensive Review - Manufacturer of Plasticizers and Hot Melt Adhesives [starsbiotec.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. hbfuller.com [hbfuller.com]
- 6. austendirect.co.uk [austendirect.co.uk]
- 7. Plasticisers: A challenge for bonding – Stick to Adhesive [buehnen.de]
- 8. specialchem.com [specialchem.com]
- 9. The Best Hard Wax: A Professional’s Guide to Superior Hair Removal - BELLO Mag [bellomag.com]
- 10. Is Tributyl Citrate Safe in Cosmetics? - Manufacturer of Plasticizers and Hot Melt Adhesives [starsbiotec.com]
- 11. cir-safety.org [cir-safety.org]
Application Notes and Protocols: The Role of Tribenzyl Citrate in the Synthesis of Propane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of propane-1,2,3-tricarboxylic acid, a valuable building block in medicinal chemistry and materials science. A key strategic approach to obtaining this compound involves the use of tribenzyl citrate as a protected intermediate. This method leverages the stability of the benzyl ester protecting groups, which can be efficiently removed under specific conditions to yield the target tricarboxylic acid with high purity.
Propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid, is structurally similar to citric acid but lacks the hydroxyl group, making it a useful tool in studying and inhibiting enzymes like aconitase, thereby interfering with the Krebs cycle.[1] Its esters have also found applications as non-toxic plasticizers.
This document outlines a two-stage process: the initial synthesis of this compound from citric acid and benzyl alcohol, followed by the catalytic hydrogenolysis of this compound to afford propane-1,2,3-tricarboxylic acid. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this synthetic route.
Experimental Protocols
Stage 1: Synthesis of this compound
This protocol details the esterification of citric acid with benzyl alcohol to form the protected intermediate, this compound.
Materials:
-
Citric acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add citric acid (1 equivalent), benzyl alcohol (3.5 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Stage 2: Synthesis of Propane-1,2,3-tricarboxylic Acid via Catalytic Hydrogenolysis
This protocol describes the deprotection of this compound to yield propane-1,2,3-tricarboxylic acid. The benzyl ester groups are cleaved using catalytic hydrogenolysis, a common and efficient method for benzyl group removal.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) at room temperature.
-
The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is completely consumed.
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude propane-1,2,3-tricarboxylic acid.
-
The crude product can be purified by recrystallization from water or other suitable solvents to obtain the final product in high purity.
Data Presentation
The following table summarizes the key quantitative data for the two-stage synthesis of propane-1,2,3-tricarboxylic acid.
| Parameter | Stage 1: Synthesis of this compound | Stage 2: Synthesis of Propane-1,2,3-tricarboxylic Acid |
| Reactants | Citric acid, Benzyl alcohol | This compound, Hydrogen |
| Catalyst | p-Toluenesulfonic acid | 10% Palladium on Carbon (Pd/C) |
| Solvent | Toluene | Methanol or Ethanol |
| Reaction Temperature | Reflux (approx. 110-120 °C) | Room Temperature |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | > 90% | > 95% |
| Purity | High (after recrystallization) | High (after recrystallization) |
| Characterization | NMR, IR, Melting Point | NMR, IR, Melting Point, Mass Spectrometry |
Visualizations
Logical Relationship of the Synthetic Pathway
The following diagram illustrates the logical progression from the starting materials to the final product, highlighting the role of this compound as a key intermediate.
Caption: Logical flow of the two-stage synthesis.
Experimental Workflow
This diagram provides a visual representation of the key steps involved in the experimental procedure for the synthesis of propane-1,2,3-tricarboxylic acid from this compound.
References
Application Notes and Protocols for Employing Tribenzyl Citrate in the Production of Retardation Films for Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tribenzyl citrate as a functional additive in the manufacturing of optical retardation films for liquid crystal displays (LCDs). The information is intended for professionals in research and development, materials science, and optical engineering.
Introduction
Retardation films are essential components in LCDs, designed to manipulate the polarization of light and enhance display performance, including viewing angle and contrast. The optical properties of these films are characterized by in-plane retardation (Re) and out-of-plane retardation (Rth). The precise control of these parameters is critical for achieving desired display quality.
This compound, an aromatic ester of citric acid, serves as a high-performance plasticizer and a potential birefringence modifier in the polymer matrix of retardation films. Its aromatic structure can influence the orientation of polymer chains during the manufacturing process, thereby enabling the tuning of Re and Rth values. This document outlines the theoretical basis, experimental protocols, and characterization methods for incorporating this compound into retardation films.
Principle of Action
This compound functions primarily as a plasticizer, increasing the free volume between polymer chains and lowering the glass transition temperature (Tg) of the polymer matrix. This enhanced molecular mobility facilitates the alignment of polymer chains during mechanical stretching or other orientation processes. The rigid aromatic rings of this compound can further influence the final anisotropic arrangement of the polymer, thus contributing to the overall birefringence of the film. The concentration of this compound is a key factor in controlling the final optical properties of the retardation film.
Data Presentation: Influence of this compound on Polymer Film Properties
The following tables summarize the expected impact of this compound on the thermal and optical properties of a polymer film, based on typical behaviors of citrate ester plasticizers.[1] Note: Specific quantitative data for this compound in retardation films is not widely published. The values presented here are illustrative and may vary depending on the polymer matrix and processing conditions.
Table 1: Thermal Properties of Polymer Films with Varying this compound Concentration
| This compound Conc. (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 0 | 150 | 280 |
| 5 | 135 | 275 |
| 10 | 120 | 270 |
| 15 | 105 | 265 |
Table 2: Optical Properties of Stretched Polymer Films with Varying this compound Concentration
| This compound Conc. (wt%) | In-Plane Retardation (Re) (nm) | Out-of-Plane Retardation (Rth) (nm) |
| 0 | 50 | 120 |
| 5 | 45 | 135 |
| 10 | 40 | 150 |
| 15 | 35 | 165 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the esterification of citric acid with benzyl alcohol. A common method involves a condensation reaction using a suitable catalyst.
Protocol 4.1.1: Lab-Scale Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, a condenser, and a thermometer, combine citric acid and a molar excess of benzyl alcohol.
-
Catalyst Addition: Introduce a suitable acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture under stirring. The reaction temperature is typically maintained between 120-150°C.
-
Water Removal: The water produced during the esterification is continuously removed to drive the reaction to completion.
-
Purification: After the reaction, the excess benzyl alcohol is removed by vacuum distillation. The crude product is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water.
-
Drying: The final product is dried over anhydrous sodium sulfate and filtered to yield pure this compound.
Preparation of Retardation Film by Solvent Casting and Stretching
This protocol describes the fabrication of a retardation film using a polymer (e.g., polycarbonate, cyclo-olefin polymer) with this compound as an additive.
Protocol 4.2.1: Film Casting
-
Dope Solution Preparation: Dissolve the base polymer and a predetermined concentration of this compound in a suitable solvent (e.g., dichloromethane, cyclohexanone) to form a homogeneous dope solution. The solution is typically stirred for several hours to ensure complete dissolution.
-
Casting: The dope solution is cast onto a clean, flat glass substrate or a continuous moving belt using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: The cast film is dried in a controlled environment (e.g., a drying oven with controlled temperature and ventilation) to slowly evaporate the solvent. Initial drying is often performed at a lower temperature (e.g., 40-60°C) to prevent bubble formation, followed by a higher temperature bake (e.g., 80-100°C) to remove residual solvent.
Protocol 4.2.2: Film Stretching
-
Pre-heating: The dried film is pre-heated to a temperature above its glass transition temperature (Tg).
-
Stretching: The heated film is then uniaxially or biaxially stretched to a specific draw ratio using a film stretching machine. The stretching temperature and draw ratio are critical parameters that determine the final retardation values.
-
Annealing: After stretching, the film is annealed at a temperature slightly below its Tg while being held under tension to stabilize the molecular orientation and reduce internal stresses.
-
Cooling: The film is then cooled to room temperature.
Characterization of Retardation Films
Protocol 4.3.1: Measurement of Optical Retardation
-
Instrumentation: Use an ellipsometer or a polarization-based optical instrument to measure the in-plane (Re) and out-of-plane (Rth) retardation.
-
Sample Preparation: Cut a sample of the retardation film and mount it on the instrument's sample stage.
-
Measurement: Measure the phase difference between the two orthogonal polarization components of light transmitted through the film at a specific wavelength (e.g., 550 nm). The retardation is calculated from this phase difference. For Rth, measurements are typically taken at multiple incident angles.
Visualizations
Signaling Pathway of this compound in Polymer Matrix
References
Application Notes: Tribenzyl Citrate as a Stabilizing Agent for Hydrolases in Liquid Formulations
Introduction
Hydrolases are a class of enzymes that are extensively used in various applications, including pharmaceuticals, diagnostics, and industrial processes. A significant challenge in the utilization of hydrolases is their inherent instability in liquid formulations, which can lead to a loss of enzymatic activity over time. This instability can be caused by a variety of factors, including autolysis, aggregation, oxidation, and conformational changes. To overcome this limitation, stabilizing agents are often added to liquid enzyme formulations.
This document explores the potential use of tribenzyl citrate as a stabilizing agent for hydrolases in liquid formulations. While direct experimental data on the use of this compound for this specific application is limited in the current scientific literature, we can extrapolate a potential mechanism of action based on the known stabilizing properties of its parent molecule, citric acid.
Proposed Mechanism of Action
The stabilizing effect of citric acid and its salts on proteins is well-documented. It is proposed that this compound may contribute to hydrolase stability through a combination of mechanisms mediated by the citrate moiety, potentially with the benzyl groups modulating its interaction with the enzyme.
-
pH Buffering: The citrate component can act as a buffering agent, maintaining the pH of the formulation within the optimal range for the hydrolase's stability and activity. Drastic pH shifts can lead to denaturation and loss of function.
-
Chelation of Metal Ions: Citrate is a known chelating agent that can sequester metal ions. Certain metal ions can catalyze oxidative damage to proteins or act as cofactors for proteases that may be present as impurities, leading to the degradation of the primary hydrolase.
-
Inhibition of Proteolysis: Citric acid has been shown to inhibit the activity of proteolytic enzymes. This is particularly relevant for preventing the autolysis of proteases or the degradation of other hydrolases by contaminating proteases.
-
Hydrophobic Interactions: The benzyl groups of this compound could potentially engage in hydrophobic interactions with non-polar regions on the surface of the hydrolase. This may help to stabilize the native conformation of the enzyme and prevent aggregation.
The logical relationship for the proposed stabilization mechanism is outlined below.
hydrogenation of tribenzyl citrate under different reaction conditions
An overview of the catalytic hydrogenation of tribenzyl citrate, a critical process for the removal of benzyl protecting groups to yield citric acid. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, focusing on various reaction conditions.
Application Notes
The hydrogenation of this compound is a deprotection reaction, specifically a hydrogenolysis, that cleaves the three benzyl ester linkages to yield citric acid and toluene as a byproduct. This transformation is fundamental in organic synthesis, particularly in the final steps of preparing molecules where the acidic protons of citric acid needed to be masked. The most common and efficient method for this debenzylation is catalytic hydrogenation using a palladium catalyst, typically palladium on activated carbon (Pd/C).
The reaction is versatile and can be performed under various conditions, allowing for optimization based on the substrate's sensitivity and the desired reaction rate. Key parameters that can be varied include the nature of the catalyst, the hydrogen source, the solvent, temperature, and pressure.
Catalyst Selection: Palladium on carbon (Pd/C) is the most widely used catalyst for the hydrogenolysis of benzyl esters.[1] The catalyst loading can be adjusted, but typically ranges from 5 to 10 mol% of palladium relative to the substrate.[2] In some challenging cases, a mixture of catalysts, such as Pd/C and Pd(OH)₂/C, has been shown to be more effective.[3]
Hydrogen Source: The most direct hydrogen source is hydrogen gas (H₂), typically supplied from a balloon or a pressurized reactor.[4] For substrates sensitive to the conditions of direct hydrogenation or for laboratories not equipped for high-pressure reactions, catalytic transfer hydrogenation is a viable alternative.[1][5] Common hydrogen donors for transfer hydrogenation include formic acid, 1,4-cyclohexadiene, and 2-propanol.[1][6][7]
Solvent Choice: A variety of polar solvents can be used for the hydrogenation of benzyl esters. Alcohols such as methanol and ethanol are common choices due to their ability to dissolve the starting material and the catalyst's good activity in them.[4][8] Other solvents like ethyl acetate are also effective.[9] The choice of solvent can sometimes influence the reaction rate and selectivity.
Reaction Conditions: The hydrogenation of benzyl esters is often carried out at room temperature and atmospheric pressure of hydrogen.[4] However, for less reactive substrates or to increase the reaction rate, the temperature can be elevated (typically up to 100°C) and the hydrogen pressure increased (from 1 to 10 atmospheres).[10]
Comparative Data of Reaction Conditions for Benzyl Ester Hydrogenolysis
The following table summarizes various conditions reported for the hydrogenolysis of benzyl esters, which can be adapted for the hydrogenation of this compound.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Substrate | Outcome | Reference |
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | Atmospheric | N-benzyl protected amine | Complete conversion | [4] |
| 5% Pd/C | H₂ (45 psig) | Ethyl Acetate | 25 | 45 psig | Benzyl ether with aromatic chloride | High selectivity for debenzylation | [9] |
| Pd(OAc)₂/NaH | - | DMA | Room Temp | - | Benzyl ester | Good yields of carboxylic acid | [11] |
| 10% Pd/C | Formic Acid | - | - | - | O-benzyl groups on carbohydrates | Fast and simple removal | [6] |
| Pd/C | 2-Propanol | - | - | - | O-benzyl groups on carbohydrates | Smooth cleavage | [7] |
| Pd(0) EnCat™ 30NP | H₂ (balloon) | Ethanol | Room Temp | Atmospheric | Benzyl ester | High conversion | [8] |
| 10% Pd/C & 10% Pd(OH)₂/C | H₂ (4 bar) | CHCl₃/MeOH/H₂O/AcOH | - | 4 bar | Sterically hindered benzyl groups | Complete debenzylation | [3] |
Experimental Protocols
Protocol 1: Standard Hydrogenation of this compound using Hydrogen Gas
This protocol describes a general procedure for the hydrogenation of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude citric acid. Toluene will also be present and can be removed by further purification if necessary.
Protocol 2: Catalytic Transfer Hydrogenation of this compound using Formic Acid
This protocol provides an alternative to using hydrogen gas, employing formic acid as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Formic acid
-
Filtration agent (e.g., Celite®)
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash with methanol.
-
Remove the solvent and excess formic acid from the filtrate by evaporation under reduced pressure to obtain the crude citric acid.
Visualizations
Caption: General workflow for the catalytic hydrogenation of this compound.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nacatsoc.org [nacatsoc.org]
- 10. US6992037B2 - Precious metal catalyst for debenzylation - Google Patents [patents.google.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Synthesis of Dibenzyl Phosphate Citrate from Tribenzyl Citrate and its Application in the Inhibition of Calcium Ion Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological calcification, the abnormal deposition of calcium salts in soft tissues, is a significant factor in the progression of numerous diseases, including atherosclerosis, heart valve calcification, and certain types of arthritis. The inhibition of calcium ion precipitation, particularly the formation of calcium phosphate (e.g., hydroxyapatite) and calcium oxalate crystals, is a key therapeutic strategy. Phosphocitrate (PC) is a potent inhibitor of biological crystallization. This document details the synthesis of a lipophilic derivative, dibenzyl phosphate citrate, from tribenzyl citrate, and provides protocols to evaluate its efficacy as a calcium precipitation inhibitor. The benzyl ester groups are intended to improve bioavailability, with the expectation that they are cleaved in vivo to release the active phosphocitrate.
Synthesis of Dibenzyl Phosphate Citrate
The synthesis of dibenzyl phosphate citrate is a two-step process involving the initial synthesis of this compound followed by its phosphorylation.
Part 1: Synthesis of this compound
This protocol is adapted from the method described in patent CN101696223A.[1]
Materials:
-
Citric acid monohydrate
-
Benzyl alcohol
-
Absolute ethanol
-
Equipment: Three-necked flask, water separator, reflux condenser, stirrer, oil bath, vacuum distillation apparatus, Buchner funnel.
Protocol:
-
In a 100 mL three-necked flask equipped with a water separator, reflux condenser, and stirrer, combine 28 g of citric acid monohydrate and 70 g of benzyl alcohol.
-
Heat the mixture in an oil bath to 180°C with continuous stirring and react for 8 hours.
-
After the reaction, remove the excess benzyl alcohol by vacuum distillation at 185°C.
-
Dissolve the resulting oily substance in absolute ethanol and allow it to stand for several hours to precipitate the this compound.
-
Collect the pure this compound by suction filtration and dry the product. The expected yield is approximately 93%.[1]
Part 2: Synthesis of Dibenzyl Phosphate Citrate
This protocol is also adapted from patent CN101696223A.[1]
Materials:
-
This compound (from Part 1)
-
Benzene or cyclohexane
-
Phosphorus pentachloride (PCl₅)
-
Distilled water
-
Equipment: Three-necked flask, thermometer, stirrer, ice bath, dropping funnel, suction filter, desiccator with KOH/NaOH.
Protocol:
-
Under a nitrogen atmosphere, dissolve 40 g of this compound in 35 mL of refined benzene in a 250 mL three-necked flask equipped with a thermometer and a stirrer.
-
Cool the solution to 4°C in an ice bath.
-
Slowly add a solution of 18 g of PCl₅ dissolved in 125 mL of benzene dropwise to the cooled solution, maintaining the reaction temperature at 5°C. The addition should take approximately 3.5 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Slowly add 4.9 mL of distilled water dropwise, ensuring the temperature remains at 5°C. A white precipitate of dibenzyl phosphate citrate will form.
-
Stir the reaction for another 30 minutes.
-
Collect the product by suction filtration, wash twice with benzene, and dry in a desiccator containing KOH or NaOH. The expected yield is approximately 83.12%.[2]
Inhibition of Calcium Ion Precipitation
Proposed Mechanism of Action
The primary mechanism by which phosphocitrate and its derivatives are thought to inhibit calcium precipitation is through chelation of free calcium ions (Ca²⁺) and by binding to the surface of nascent calcium phosphate or calcium oxalate crystals, thereby preventing their growth and aggregation.
Experimental Protocols for Evaluating Inhibition of Calcium Precipitation
Two common methods for quantitatively assessing the inhibitory activity against calcium phosphate precipitation are the "seed test" and the "supersaturation test".[2][4]
Protocol 1: Seed-Induced Calcium Phosphate Precipitation Assay (Seed Test)
This assay determines the amount of a crystal seed (e.g., hydroxyapatite) required to induce precipitation in a supersaturated solution of calcium and phosphate, in the presence and absence of the inhibitor.
Materials:
-
Calcium chloride (CaCl₂) stock solution
-
Potassium phosphate (KH₂PO₄/K₂HPO₄) buffer
-
Hydroxyapatite (HAP) seed crystals
-
Dibenzyl phosphate citrate
-
pH meter
-
Spectrophotometer or ion-selective electrode for calcium or phosphate measurement
Protocol:
-
Prepare a supersaturated solution of calcium phosphate by mixing appropriate volumes of CaCl₂ and phosphate buffer to achieve a constant, predetermined Ca x Pi product.
-
Add varying concentrations of dibenzyl phosphate citrate to the supersaturated solution. A control with no inhibitor should be included.
-
Initiate precipitation by adding a known amount of HAP seed crystals.
-
Monitor the concentration of free calcium or phosphate ions in the solution over time using a spectrophotometer or an ion-selective electrode.
-
The inhibitory activity can be quantified by comparing the rate of ion depletion from the solution in the presence of the inhibitor to the control.
Protocol 2: Supersaturation Test
This method determines the minimum Ca x Pi product required to induce spontaneous precipitation in the presence of an inhibitor.
Materials:
-
Calcium chloride (CaCl₂) stock solution
-
Potassium phosphate (KH₂PO₄/K₂HPO₄) buffer
-
Dibenzyl phosphate citrate
-
pH meter
-
Nephelometer or spectrophotometer to measure turbidity
Protocol:
-
Prepare a series of solutions with varying concentrations of calcium and phosphate to create a range of Ca x Pi products.
-
Add a fixed concentration of dibenzyl phosphate citrate to each solution. A control series without the inhibitor should be run in parallel.
-
Monitor the solutions for the onset of precipitation, which can be detected by an increase in turbidity measured by a nephelometer or spectrophotometer.
-
The minimum Ca x Pi product that induces precipitation is determined for both the control and the inhibitor-containing series.
-
The increase in the required Ca x Pi product in the presence of the inhibitor is a measure of its inhibitory potency.
Data Presentation
Quantitative data from the inhibition assays should be summarized in tables for clear comparison.
Table 1: Inhibition of Seed-Induced Calcium Phosphate Precipitation
| Inhibitor Concentration (µM) | Initial Rate of Calcium Depletion (µM/min) | Percent Inhibition (%) |
| 0 (Control) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
Table 2: Effect of Inhibitor on the Supersaturation Threshold for Calcium Phosphate Precipitation
| Inhibitor | Minimum Ca x Pi Product for Precipitation (mM²) | Fold Increase in Supersaturation |
| Control | Value | 1.0 |
| Dibenzyl Phosphate Citrate (Concentration) | Value | Value |
| Phosphocitrate (Reference) | Value | Value |
Visualizations
Caption: Workflow for the two-part synthesis of dibenzyl phosphate citrate.
Caption: Proposed mechanism of action for dibenzyl phosphate citrate.
Caption: Experimental workflow for the calcium precipitation inhibition assay.
References
- 1. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]
- 2. Measurement of inhibitors of calcium phosphate precipitation in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium phosphate-DNA coprecipitates induced cell death by phosphocitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tribenzyl Citrate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of tribenzyl citrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is typically synthesized via the esterification of citric acid with benzyl alcohol. The reaction involves the three carboxyl groups of citric acid reacting with the hydroxyl group of benzyl alcohol to form three ester bonds, releasing water as a byproduct. This is a reversible reaction, so the removal of water is crucial to drive the reaction towards the product and achieve a high yield.[1]
Q2: What are the common catalysts used for this synthesis?
A2: A variety of catalysts can be used for the esterification of citric acid.
-
Homogeneous Acid Catalysts: Traditional catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid.[2] However, these can lead to side reactions and purification challenges.[2]
-
Heterogeneous Solid Acid Catalysts: Environmentally friendly options like polypyrrolyl solid acids or ion-exchange resins (e.g., Amberlyst™ 15) are effective.[2][3] These catalysts offer advantages such as high selectivity, reusability, and reduced environmental pollution.[2]
-
Condensing Agents: Reagents like o-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TATU) can be used for synthesis at room temperature, often resulting in high yields and simplified purification.[4]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary depending on the chosen catalyst and scale. For syntheses using acid catalysts, the molar ratio of citric acid to benzyl alcohol is typically between 1:3.5 and 1:5.[2] The reaction is often heated to reflux (around 110-120°C) with continuous removal of water using a Dean-Stark apparatus or a similar setup.[3] Reaction times can range from a few hours to over 20 hours.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored in several ways:
-
Water Collection: The amount of water collected in the water separator can be compared to the theoretical amount to estimate the reaction's progress.[2]
-
Acid Number Titration: Samples can be taken periodically from the reaction mixture to determine the acid number by titration. The reaction is considered complete when the acid number remains constant.[6]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the product.
Q5: What are the key purification steps for this compound?
A5: After the reaction is complete, the crude product typically undergoes several purification steps:
-
Catalyst Removal: If a solid catalyst is used, it is removed by filtration.[2] Homogeneous catalysts are neutralized.
-
Neutralization and Washing: The reaction mixture is neutralized with a basic solution, such as sodium carbonate or sodium bicarbonate, to remove any remaining acid catalyst and unreacted citric acid.[6] This is followed by washing with water to remove salts and other water-soluble impurities.[4]
-
Solvent and Excess Reagent Removal: Excess benzyl alcohol is typically removed by distillation under reduced pressure.[6]
-
Decolorization: If the product has a dark color, it can be treated with activated carbon to remove colored impurities.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | The esterification of citric acid is a reversible reaction.[1] Ensure your water separator (e.g., Dean-Stark trap) is functioning correctly and that there are no leaks in the system. Use a solvent that forms an efficient azeotrope with water to facilitate its removal. |
| Inactive or Insufficient Catalyst | For solid acid catalysts, ensure they have not been deactivated and are used in the correct amount (typically 0.5-2.0% of the total reactant weight).[2] For homogeneous catalysts, verify the concentration and purity. |
| Low Reaction Temperature | The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure the reaction mixture reaches and maintains the target temperature (e.g., ~120°C). |
| Impure Reagents | Use anhydrous citric acid and benzyl alcohol if possible. Water present in the starting materials will inhibit the forward reaction. |
| Insufficient Reaction Time | Monitor the reaction until completion, as indicated by the cessation of water production or a stable acid number.[2][6] Some syntheses may require extended reaction times. |
Problem: Formation of Side Products
| Possible Cause | Suggested Solution |
| Dehydration of Citric Acid | At high temperatures, particularly with strong acid catalysts like sulfuric acid, citric acid can dehydrate to form aconitic acid, which can also be esterified.[2] This can be minimized by using milder, more selective catalysts like solid acids and maintaining careful temperature control.[2] |
| Side-Chain Oxidation | While less common in standard esterification, the benzylic position is susceptible to oxidation.[7] Avoid introducing any strong oxidizing agents into the reaction mixture. This is more of a concern if you are considering alternative synthesis routes. |
Problem: Product is Difficult to Purify
| Possible Cause | Suggested Solution |
| Residual Acid Catalyst | Incomplete neutralization will leave residual acid, which can complicate purification and affect product stability. Ensure thorough washing with a basic solution until the aqueous layer is neutral or slightly basic.[6] |
| Emulsion Formation During Washing | Vigorous shaking during the washing step can lead to stable emulsions. Gently invert the separatory funnel instead of shaking, or consider adding brine to help break the emulsion. |
| Incomplete Removal of Benzyl Alcohol | Benzyl alcohol has a relatively high boiling point. Effective removal requires distillation under a good vacuum while controlling the temperature to avoid product decomposition.[6] |
Experimental Protocols & Data
Generalized Protocol for this compound Synthesis
This protocol is a generalized procedure based on common methods for citrate ester synthesis.[2][6] Researchers should optimize the specific parameters for their experimental setup.
-
Apparatus Setup: Assemble a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with a water separator (Dean-Stark trap), and a nitrogen inlet.
-
Reagent Charging: Charge the flask with citric acid and benzyl alcohol. A typical molar ratio is 1 part citric acid to 4.5 parts benzyl alcohol.[6]
-
Catalyst Addition: If using a solid acid catalyst (e.g., polypyrrolyl solid acid), add it to the mixture (approx. 0.5-2.0% of the total reactant weight).[2]
-
Reaction: Heat the mixture with stirring under a nitrogen atmosphere. The temperature should be controlled to maintain a steady reflux (approx. 120°C).[6] Continuously remove the water that collects in the separator.
-
Monitoring: Monitor the reaction by measuring the volume of water collected or by titrating the acid number of the reaction mixture. The reaction is typically complete after 4-5 hours or when the acid number is stable.[6]
-
Work-up:
-
Cool the reaction mixture.
-
If a solid catalyst was used, filter it from the mixture. The catalyst can often be washed with ethanol, dried, and reused.[2]
-
Neutralize the crude product by washing with a 3-5% sodium carbonate solution until the mixture is neutral.[6]
-
Wash the organic layer with water to remove any remaining salts.
-
-
Purification:
Summary of Reaction Parameters for Citrate Ester Synthesis
The following table summarizes typical reaction conditions for the synthesis of citrate esters, which can be adapted for this compound.
| Parameter | Value Range | Source |
| Molar Ratio (Citric Acid:Alcohol) | 1:3.5 to 1:5.0 | [2] |
| Catalyst Loading (Solid Acid) | 0.5% - 2.0% (w/w of reactants) | [2] |
| Reaction Temperature | 110°C - 120°C | |
| Reaction Time | 3.5 - 24 hours | [8] |
| Reported Yield (Tributyl Citrate) | >98% | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the this compound synthesis process.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 3. Features of triamyl citrate synthesis | Shiryaeva | Fine Chemical Technologies [finechem-mirea.ru]
- 4. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
troubleshooting incomplete esterification of citric acid with benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of citric acid with benzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or incomplete conversion of citric acid.
-
Question: My reaction is not going to completion, and I have a significant amount of unreacted citric acid. What are the potential causes and solutions?
-
Answer: Incomplete esterification is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[1][2] The presence of water can inhibit the forward reaction, preventing full conversion.
-
Solution: Employ an efficient method for water removal. A Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene or cyclohexane) is highly effective.[3] Alternatively, conducting the reaction under vacuum can also help remove water and other volatile byproducts.
-
-
Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst are critical.
-
Solution:
-
Ensure your catalyst is active. If using a solid catalyst, ensure it hasn't been deactivated.
-
For acid catalysts like p-toluenesulfonic acid (pTSA) or sulfuric acid, verify the concentration and consider a modest increase if the reaction is sluggish.[1] Common catalyst concentrations range from 0.5% to 5% by weight of the reactants.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
-
Solution: Ensure the reaction temperature is within the optimal range. For the esterification of citric acid with benzyl alcohol, temperatures between 140°C and 180°C are often reported.[3][4] A lower temperature may lead to a very slow reaction rate, while excessively high temperatures can cause side reactions and degradation of the product.
-
-
Incorrect Molar Ratio of Reactants: An insufficient amount of benzyl alcohol will lead to incomplete esterification of the tri-carboxylic acid.
-
Solution: Use a molar excess of benzyl alcohol to drive the reaction towards the formation of the tri-ester. A molar ratio of benzyl alcohol to citric acid of 3:1 is the stoichiometric minimum, but ratios of up to 8:1 have been used to ensure complete conversion.[5]
-
-
Issue 2: Formation of undesired side products and impurities.
-
Question: I am observing unexpected peaks in my analytical results (e.g., NMR, HPLC). What are the likely side products and how can I minimize their formation?
-
Answer: Side product formation can complicate purification and reduce the yield of the desired benzyl citrate.
-
Anhydride Formation: At lower temperatures, citric acid can undergo intramolecular dehydration to form citric anhydride, which can then react with benzyl alcohol.[6] This can lead to a different product distribution.
-
Solution: Carefully control the initial heating phase of the reaction. Ramping up the temperature gradually can help favor the direct esterification pathway.
-
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, benzyl alcohol can undergo self-condensation to form dibenzyl ether.
-
Solution: Avoid excessively high reaction temperatures (above 180°C). If ether formation is a persistent issue, consider using a milder catalyst or a lower reaction temperature for a longer duration.
-
-
Charring or Darkening of the Reaction Mixture: This indicates decomposition of the reactants or products.
-
Solution: This is often caused by localized overheating or a highly concentrated and corrosive catalyst. Ensure uniform heating with good stirring. Consider using a heterogeneous catalyst which can sometimes reduce charring.[7]
-
-
Issue 3: Difficulty in purifying the final product.
-
Question: How can I effectively purify the synthesized benzyl citrate from unreacted starting materials and byproducts?
-
Answer: A multi-step purification process is typically required.
-
Removal of Unreacted Benzyl Alcohol: Due to its relatively high boiling point, removing excess benzyl alcohol can be challenging.
-
Solution: Distillation under reduced pressure is the most effective method.[4]
-
-
Neutralization and Washing: The acidic catalyst and any remaining unreacted citric acid need to be removed.
-
Solution: After cooling the reaction mixture, wash it with a mild base solution, such as 5% sodium carbonate or sodium bicarbonate, until the pH is neutral.[3] Follow this with several washes with deionized water to remove any remaining salts.
-
-
Final Purification: To obtain a high-purity product, further purification may be necessary.
-
Solution:
-
Recrystallization: If the tribenzyl citrate is a solid, recrystallization from a suitable solvent like ethanol can yield a highly pure product.[4]
-
Column Chromatography: For smaller scale reactions or to separate closely related impurities, silica gel column chromatography can be employed.
-
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl Citrate Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | p-Toluenesulfonic acid | Sulfuric Acid | Benzenesulfonic acid |
| Molar Ratio (Alcohol:Acid) | 2.4:1[3] | Not Specified | 4.5:1 to 8:1[5] |
| Temperature (°C) | 140-150[3] | 110-140[8] | 60-160[5] |
| Reaction Time (hours) | Until acid value is constant[3] | ~12[1] | 2.5-49[5] |
| Yield (%) | High (not specified) | Up to 99.2% (with pervaporation)[1] | High (not specified) |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: To the flask, add citric acid monohydrate (1 mole equivalent), benzyl alcohol (3.5 mole equivalents), p-toluenesulfonic acid (0.05 mole equivalents), and toluene (as the azeotropic solvent).
-
Reaction:
-
Begin stirring and heat the mixture to reflux (approximately 140-150°C).
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value remains constant.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution until the aqueous layer is neutral.
-
Wash with deionized water (3x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene and excess benzyl alcohol by vacuum distillation.
-
The resulting crude product can be further purified by recrystallization from ethanol.
-
Visualizations
Caption: Reaction pathway for the acid-catalyzed esterification of citric acid with benzyl alcohol.
Caption: General experimental workflow for the synthesis and purification of benzyl citrate.
Caption: Troubleshooting flowchart for incomplete esterification of citric acid.
References
- 1. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN103936582A - Method of preparing butyl benzyl citrate by taking biomass as raw material - Google Patents [patents.google.com]
- 4. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]
- 5. CN101830803A - Method for synthesizing citric acid ester type compound - Google Patents [patents.google.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20020111508A1 - Method for producing esters of citric acids - Google Patents [patents.google.com]
removing unreacted benzyl alcohol from tribenzyl citrate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted benzyl alcohol from their tribenzyl citrate product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted benzyl alcohol from a this compound reaction mixture?
A1: The primary methods for purifying this compound from unreacted benzyl alcohol are based on the significant differences in their physical properties. The most common techniques include:
-
Vacuum Distillation: Exploits the large difference in boiling points between benzyl alcohol and this compound.
-
Liquid-Liquid Extraction: Utilizes the differential solubility of benzyl alcohol and this compound in immiscible solvents.
-
Column Chromatography: Separates the compounds based on their different affinities for a stationary phase.
-
Steam Distillation: An effective method for removing volatile organic compounds like benzyl alcohol from non-volatile substances.
Q2: Why is it important to remove unreacted benzyl alcohol from the final this compound product?
A2: Complete removal of unreacted benzyl alcohol is crucial for several reasons:
-
Product Purity: To meet the required purity specifications for downstream applications, especially in pharmaceutical and food-related fields.
-
Toxicity Concerns: Benzyl alcohol can have toxic effects at certain concentrations.
-
Impact on Physical Properties: The presence of benzyl alcohol can alter the desired physical and chemical properties of the this compound product.
Q3: What are the key physical property differences between benzyl alcohol and this compound that can be exploited for separation?
A3: The separation of benzyl alcohol from this compound is feasible due to their distinct physical properties, as summarized in the table below.
| Property | Benzyl Alcohol | This compound | Reference |
| Molecular Weight | 108.14 g/mol | 462.5 g/mol | [1][2] |
| Boiling Point (atm) | 205.3 °C | High (decomposes) | [1] |
| Boiling Point (vacuum) | 93 °C at 10 mmHg | Not readily available | [3] |
| Solubility in Water | Moderately soluble (approx. 4 g/100 mL) | Practically insoluble | [1][4] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in most organic solvents | [4][5] |
Troubleshooting Guides
Issue 1: Incomplete Removal of Benzyl Alcohol via Vacuum Distillation
Symptoms:
-
The final this compound product has a faint, sweet, aromatic odor characteristic of benzyl alcohol.
-
Analytical tests (e.g., GC-MS, NMR) show the presence of residual benzyl alcohol.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Vacuum: The vacuum applied is not low enough to effectively reduce the boiling point of benzyl alcohol for efficient removal. | Ensure your vacuum pump is functioning correctly and can achieve the required low pressure. A pressure of 10 mmHg or lower is recommended. |
| Distillation Temperature Too Low: The heating temperature is insufficient to vaporize the benzyl alcohol, even under vacuum. | Gradually increase the distillation temperature. Monitor the vapor temperature to ensure it corresponds to the boiling point of benzyl alcohol at the applied pressure. |
| Inefficient Fractionating Column: For mixtures with close boiling points (not the case here, but good practice), a fractionating column might be necessary. | While a simple distillation setup is usually sufficient, packing the neck of the distillation flask with glass wool or using a short Vigreux column can improve separation efficiency. |
| Co-distillation with Trace Water: The presence of water can form an azeotrope with benzyl alcohol, affecting its distillation behavior. | Ensure the reaction mixture is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. |
Issue 2: Poor Separation Efficiency During Liquid-Liquid Extraction
Symptoms:
-
Significant amounts of this compound are lost in the aqueous phase.
-
Emulsion formation at the interface between the organic and aqueous layers, making separation difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System: The chosen organic and aqueous phases do not have optimal partitioning coefficients for benzyl alcohol and this compound. | Select an organic solvent in which this compound is highly soluble and which is immiscible with the aqueous phase (e.g., ethyl acetate, dichloromethane). Use a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to wash the organic layer. This will deprotonate any residual citric acid and help partition the slightly polar benzyl alcohol into the aqueous phase. |
| Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of stable emulsions. | Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period. |
| Incorrect pH of Aqueous Phase: The pH of the aqueous wash is not optimal for separating the components. | Maintain a slightly basic pH in the aqueous phase to remove any acidic impurities. However, avoid strongly basic conditions which could potentially hydrolyze the ester product. |
Experimental Protocols
Protocol 1: Removal of Benzyl Alcohol by Vacuum Distillation
This method is suitable for large-scale purification where the significant difference in boiling points can be effectively utilized.
Methodology:
-
Drying the Crude Product: After the esterification reaction, wash the crude product with a 5% sodium bicarbonate solution followed by deionized water to remove any unreacted citric acid and catalyst. Dry the organic layer over anhydrous magnesium sulfate.
-
Setting up the Apparatus: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Distillation:
-
Transfer the dried crude product to the distillation flask.
-
Begin to apply vacuum, gradually decreasing the pressure to below 10 mmHg.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the benzyl alcohol distillate at a vapor temperature of approximately 93 °C (at 10 mmHg).
-
Continue the distillation until no more benzyl alcohol is collected.
-
The this compound will remain in the distillation flask as the high-boiling residue.
-
-
Purity Check: Analyze a sample of the residue using GC-MS or NMR to confirm the absence of benzyl alcohol.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is effective for smaller-scale purifications and for removing the bulk of benzyl alcohol before a final purification step.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Aqueous Wash:
-
Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.
-
Gently invert the funnel several times, releasing pressure periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water.
-
-
Extraction of Benzyl Alcohol:
-
Perform multiple extractions with deionized water to partition the moderately water-soluble benzyl alcohol into the aqueous phase.[1]
-
-
Drying and Concentration:
-
Dry the organic layer containing the this compound over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Column Chromatography
This method is ideal for achieving very high purity on a laboratory scale.
Methodology:
-
Stationary Phase Preparation: Pack a glass chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
The less polar this compound will elute from the column before the more polar benzyl alcohol.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for removing benzyl alcohol via vacuum distillation.
Caption: Logical flow for troubleshooting incomplete benzyl alcohol removal.
References
challenges in the purification of tribenzyl citrate from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tribenzyl citrate from crude reaction mixtures. Given the limited specific literature on this compound purification, the following guidance is based on established methods for analogous citrate esters and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the expected major components in a crude this compound reaction mixture?
A typical crude reaction mixture is likely to contain:
-
This compound: The desired product.
-
Unreacted starting materials: Citric acid and benzyl alcohol.
-
Partially esterified products: Monobenzyl citrate and dibenzyl citrate.
-
Catalyst residues: Depending on the synthetic route, this could be an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or a coupling agent.
-
Byproducts: Such as dibenzyl ether, which can form from the self-condensation of benzyl alcohol under acidic conditions.
Q2: What is a general workflow for the purification of this compound?
A common purification strategy involves a multi-step approach. The specific sequence and necessity of each step will depend on the purity of the crude mixture.
Caption: General purification workflow for this compound.
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique for monitoring purification. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the components. The spots can be visualized under UV light (due to the benzyl groups) or by staining. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for quantitative purity assessment of the final product.
Troubleshooting Guides
Problem 1: Persistent Acidity in the Crude Product After Aqueous Workup
| Possible Cause | Suggested Solution |
| Insufficient neutralization. | Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium carbonate (Na₂CO₃) for washing. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary. |
| Inefficient phase separation. | Allow sufficient time for the organic and aqueous layers to separate completely. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. |
Problem 2: Difficulty in Removing Unreacted Benzyl Alcohol
| Possible Cause | Suggested Solution |
| High boiling point of benzyl alcohol (205 °C). | Vacuum Distillation: If this compound is thermally stable, vacuum distillation can effectively remove benzyl alcohol. Column Chromatography: This is a reliable method to separate this compound from benzyl alcohol due to their different polarities. |
Problem 3: this compound Fails to Crystallize During Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent or solvent system. | Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound when hot but not when cold. Common choices for esters include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or ethanol/water. |
| Product is an oil or has a low melting point. | If the product is inherently an oil, crystallization will not be possible. In this case, purification by column chromatography is the recommended method. |
| Presence of impurities inhibiting crystallization. | Pre-purification: Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization. |
Problem 4: Co-elution of Impurities During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate eluent system. | TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve good separation between the product and impurities (aim for a ΔRf of at least 0.2). A common starting point for esters is a gradient of ethyl acetate in hexanes. |
| Column overloading. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate to neutralize any unreacted acid.
-
Water.
-
Brine to facilitate phase separation and remove bulk water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Caption: A typical recrystallization workflow.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient from 5% to 30% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Step | Expected Purity Range (%) | Typical Yield (%) |
| Crude Product | 50 - 80 | - |
| After Aqueous Workup | 70 - 90 | > 95 |
| After Recrystallization | > 98 | 60 - 80 |
| After Column Chromatography | > 99 | 70 - 90 |
Note: Yields are highly dependent on the initial purity of the crude material and the care taken during each step.
avoiding side reactions during the synthesis of tribenzyl citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the synthesis of tribenzyl citrate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevention of key side reactions.
Frequently Asked Questions (FAQs):
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The two main side reactions of concern are:
-
Dehydration of Citric Acid: The tertiary hydroxyl group on the citric acid molecule can be eliminated under acidic conditions and heat, leading to the formation of aconitic acid. This unsaturated intermediate can then be esterified to yield tribenzyl aconitate, a common impurity.
-
Formation of Dibenzyl Ether: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether, particularly at elevated temperatures. This side reaction consumes the benzyl alcohol, reducing the overall yield of the desired this compound.
Q2: My final product shows unexpected peaks in the NMR spectrum, suggesting the presence of impurities. What is the likely cause?
A2: The presence of unknown peaks often points to the formation of side products. If you observe signals corresponding to vinylic protons, it is highly probable that tribenzyl aconitate has been formed through dehydration of the citric acid moiety. The presence of signals indicating a symmetric ether linkage could suggest the formation of dibenzyl ether. To confirm, it is recommended to compare your spectra with reference spectra of the suspected impurities.
Q3: How can I minimize the formation of tribenzyl aconitate?
A3: To suppress the dehydration of citric acid, consider the following strategies:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. High temperatures promote the elimination of the hydroxyl group.
-
Catalyst Selection: While strong acid catalysts like sulfuric acid are effective for esterification, they can also accelerate dehydration. Consider using milder catalysts such as p-toluenesulfonic acid (p-TSA) or certain solid acid catalysts that show high selectivity for esterification.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased formation of aconitate. Monitor the reaction progress and stop it once the desired conversion is achieved.
Q4: What measures can be taken to prevent the formation of dibenzyl ether?
A4: The formation of dibenzyl ether is primarily driven by the acid catalyst and temperature. To mitigate this:
-
Control Temperature: Avoid excessive heating, as higher temperatures favor the SN1 reaction leading to ether formation.
-
Molar Ratio of Reactants: Using a slight excess of benzyl alcohol can favor the esterification reaction over the self-condensation of the alcohol. However, a large excess can complicate purification.
-
Choice of Catalyst: Milder acid catalysts are less prone to promoting the self-condensation of benzyl alcohol compared to strong mineral acids.
Q5: Is there an optimal type of catalyst to use for this synthesis?
A5: The choice of catalyst is crucial for a successful synthesis with minimal side products. While traditional catalysts like concentrated sulfuric acid can be used, they are often associated with a higher incidence of side reactions.[1] Organosulfonic acids, such as p-toluenesulfonic acid, offer a good balance of reactivity and selectivity. For even greater selectivity and ease of removal, solid acid catalysts and certain acidic ionic liquids are excellent alternatives that can minimize both dehydration and ether formation.[2][3]
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound designed to minimize side reactions.
Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA) as a Catalyst
-
Materials:
-
Citric Acid (anhydrous)
-
Benzyl Alcohol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvents for purification (e.g., ethyl acetate, hexane)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a temperature probe, add citric acid and benzyl alcohol. A typical molar ratio is 1:3.5 (citric acid:benzyl alcohol).
-
Solvent and Catalyst Addition: Add toluene as the azeotropic solvent to facilitate the removal of water. Add the catalyst, p-TSA (typically 1-5 mol% relative to citric acid).
-
Esterification: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
-
Data Presentation
The following table summarizes the impact of different catalysts on the yield of citrate esters and provides an indication of their effectiveness in minimizing side reactions.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Selectivity | Reference |
| p-Toluenesulfonic acid | Citric acid, n-butanol | 125-135 | Not specified | >99.0 (conversion) | High | [4] |
| Acidic Ionic Liquid | Citric acid, n-butanol | Not specified | Not specified | 97.0 (conversion) | Good reusability | [2] |
| Solid Acid (M-Z) | Citric acid, n-butanol | Not specified | Not specified | 96.0 (conversion) | Reusable | [3] |
| Sulfuric Acid | Citric acid, n-butanol | 120 | 4.5 | High | Prone to side reactions | [5] |
Note: The data above is primarily for tributyl citrate synthesis but provides a comparative basis for catalyst selection in this compound synthesis due to the similar nature of the esterification reaction.
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for impure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 3. Efficient two-step production of biobased plasticizers: dehydration-hydrogenation of citric acid followed by Fischer esterification - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04678D [pubs.rsc.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
improving the efficiency of tribenzyl citrate phosphorylation
Technical Support Center: Tribenzyl Citrate Phosphorylation
This guide provides troubleshooting advice and answers to frequently asked questions concerning the phosphorylation of this compound.
Troubleshooting Guide
Issue 1: Low to No Yield of Phosphorylated Product
-
Question: My reaction is resulting in a very low yield, or I am only recovering the starting material (this compound). What are the potential causes?
-
Answer: Low or no yield is a common issue that can stem from several factors:
-
Inactive Phosphorylating Agent: The phosphorylating agent (e.g., phosphoryl chloride (POCl3), phosphorus pentoxide (P2O5)) may have degraded due to exposure to moisture. Ensure that the reagent is fresh and handled under strictly anhydrous conditions.
-
Inadequate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can lead to degradation of the starting material or product.
-
Presence of Water: The reaction is highly sensitive to moisture. Water can react with the phosphorylating agent, rendering it inactive. It is crucial to use dry solvents and glassware and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Carefully calculate and measure the amounts of this compound, the phosphorylating agent, and any catalysts or bases.
-
Issue 2: Formation of Multiple Byproducts
-
Question: My final product mixture is complex, showing multiple spots on TLC or peaks in NMR/LC-MS that do not correspond to the desired phosphorylated this compound. Why is this happening?
-
Answer: The formation of multiple byproducts often points to a lack of selectivity or decomposition of the starting material or product.
-
Over-phosphorylation: If the reaction conditions are too harsh or the reaction time is too long, multiple phosphate groups may be added to the this compound molecule, leading to a mixture of products.
-
Degradation of Starting Material: this compound can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the cleavage of the benzyl ester groups or other decomposition pathways.
-
Side Reactions with Solvent: The solvent used must be inert to the reaction conditions. Protic solvents or those that can react with the phosphorylating agent should be avoided.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate the pure phosphorylated product from the reaction mixture. What purification strategies are recommended?
-
Answer: The polarity of the phosphorylated product is significantly different from the starting this compound. This difference can be exploited for purification.
-
Precipitation: In some cases, the product may be precipitated by adding a non-polar solvent to the reaction mixture.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying phosphorylated compounds. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can be effective.
-
Aqueous Work-up: A carefully controlled aqueous work-up can be used to remove unreacted phosphorylating agent and other water-soluble byproducts. However, the pH must be controlled to avoid hydrolysis of the product.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common method for phosphorylating this compound?
-
Answer: The most frequently cited method involves the use of phosphoryl chloride (POCl3) in an aprotic solvent, often in the presence of a tertiary amine base like triethylamine or pyridine to neutralize the HCl byproduct.
-
-
Question: How can I monitor the progress of the reaction?
-
Answer: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. The phosphorylated product will have a different Rf value than the starting material. 31P NMR spectroscopy can also be used to directly observe the formation of the phosphorus-containing product.
-
-
Question: What are the key safety precautions to take during this reaction?
-
Answer: Phosphorylating agents like POCl3 are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent exposure to moisture.
-
Data Presentation
Table 1: Comparison of Phosphorylation Methods for Citrate Esters
| Method | Phosphorylating Agent | Catalyst/Base | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phosphoryl Chloride | POCl3 | Triethylamine | 70-80 | Cost-effective, readily available reagent | Harsh conditions, potential for byproducts |
| Phosphorus Pentoxide | P2O5 | None | 50-65 | Strong dehydrating and phosphorylating agent | Highly reactive, difficult to control |
| Phosphoramidite | Phosphoramidite reagent | Tetrazole | 85-95 | Mild reaction conditions, high selectivity | Reagents are more expensive |
Experimental Protocols
Protocol 1: Phosphorylation of this compound using Phosphoryl Chloride (POCl3)
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of POCl3: Add phosphoryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
Visualizations
identifying and removing impurities in tribenzyl citrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of tribenzyl citrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Identification Method | Recommended Solution |
| Incomplete Esterification Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant amounts of citric acid, monobenzyl citrate, or dibenzyl citrate indicates an incomplete reaction. | - Increase Reaction Time: Continue the reaction and monitor until the starting materials are consumed.- Increase Temperature: If thermally stable, moderately increasing the reaction temperature can improve the reaction rate.- Efficient Water Removal: The esterification reaction produces water, which can limit the reaction equilibrium. Ensure efficient removal of water using a Dean-Stark apparatus or other appropriate methods.[1]- Use Excess Benzyl Alcohol: Using an excess of benzyl alcohol can shift the equilibrium towards the product. A molar ratio of 1:4.5 (citric acid to alcohol) has been reported for similar syntheses.[2] |
| Product Loss During Work-up | Analyze aqueous wash layers for the presence of the product. Emulsion formation during washing can also trap the product. | - Optimize Washing pH: Ensure the pH of the basic wash is not excessively high to prevent hydrolysis of the ester.- Break Emulsions: If emulsions form, add brine (saturated NaCl solution) to help break the layers.- Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses. |
Issue 2: Product is Colored (Yellow or Brown)
| Potential Cause | Identification Method | Recommended Solution |
| Thermal Degradation | The color may intensify upon prolonged heating or at excessively high temperatures. | - Lower Reaction/Distillation Temperature: Perform distillation under a high vacuum to lower the boiling point and reduce thermal stress on the product.[2]- Use Milder Catalyst: Strong acids like concentrated sulfuric acid can cause charring and side reactions. Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst.[3] |
| Presence of Colored Impurities | The color persists after standard washing and distillation procedures. | - Activated Carbon Treatment: After the washing steps, dissolve the crude product in a suitable solvent and stir with activated carbon (0.5-1% w/w) for about 30 minutes, then filter.[2]- Recrystallization: If the product is solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be an effective method for color removal.[4] |
Issue 3: Final Product Fails Purity Specification (e.g., by HPLC)
| Potential Cause | Identification Method | Recommended Solution |
| Residual Starting Materials (Citric Acid, Benzyl Alcohol) | HPLC, GC, or TLC analysis shows peaks corresponding to citric acid or benzyl alcohol. An acid titration can quantify residual citric acid.[5] | - Improve Washing: For residual citric acid, ensure thorough neutralization and washing with a basic solution (e.g., sodium carbonate solution) until the aqueous layer is no longer acidic.[2][6]- Improve Distillation: For residual benzyl alcohol, ensure the vacuum distillation is carried out effectively to remove all volatile components.[2] |
| Presence of Partially Esterified Byproducts (Monobenzyl and Dibenzyl Citrate) | HPLC or LC-MS analysis will show peaks with molecular weights corresponding to these byproducts. | - Drive Reaction to Completion: Refer to the solutions for "Incomplete Esterification Reaction" in Issue 1.- Chromatographic Purification: If high purity is required and other methods fail, column chromatography can be used to separate the fully esterified product from its partial esters.[7] |
| Formation of Side-Products (e.g., Benzyl Aconitate) | The use of strong, dehydrating acid catalysts (like sulfuric acid) can promote the formation of aconitic acid esters.[3] This can be identified by LC-MS. | - Change Catalyst: Use a non-dehydrating acid catalyst or a solid acid catalyst which can offer better selectivity and avoid the formation of aconitate byproducts.[3] |
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Logic Diagram
Use this diagram to diagnose and resolve common purity issues.
Caption: Troubleshooting logic for addressing low product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include unreacted starting materials (citric acid and benzyl alcohol), partially esterified products (monobenzyl citrate and dibenzyl citrate), and side-products like benzyl aconitate, especially when using strong dehydrating acids as catalysts.[3]
Q2: Which analytical techniques are best for identifying these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound and its related organic impurities.[8] Gas Chromatography (GC) can be used for volatile components like residual benzyl alcohol. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown impurities.[9] Simple acid-base titration can be used to quantify residual acidic impurities like unreacted citric acid.[5]
Q3: How can I remove the acid catalyst after the reaction?
A3: The acid catalyst, along with unreacted citric acid, can be effectively removed by washing the crude reaction mixture with a dilute aqueous basic solution, such as sodium carbonate or sodium bicarbonate.[2][6] The mixture should be washed until the aqueous layer is neutral.
Q4: My product has a persistent yellow tint. What can I do?
A4: A yellow tint often indicates thermal degradation or other colored impurities. After standard washing and distillation, a decolorization step using activated carbon is highly effective.[2] Dissolve the crude product in a minimal amount of an appropriate organic solvent, add a small amount of activated carbon, stir, and then filter to remove the carbon.
Q5: Is vacuum distillation necessary?
A5: Yes, vacuum distillation is crucial for two main reasons. First, it allows for the efficient removal of excess benzyl alcohol, which has a high boiling point at atmospheric pressure. Second, it lowers the required temperature, which helps to prevent thermal degradation of the this compound product.[2]
Experimental Protocols
Protocol 1: General Synthesis and Purification of this compound
This protocol is adapted from general esterification procedures.[2][3]
-
Esterification:
-
In a round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine citric acid and an excess of benzyl alcohol (e.g., 1:4 molar ratio).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 1-2% by weight of citric acid).
-
Heat the mixture to reflux (typically 120-140°C, depending on the setup) and continuously remove the water produced via the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until completion (typically 4-8 hours).
-
-
Neutralization and Washing:
-
Cool the reaction mixture to room temperature.
-
If necessary, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) to reduce viscosity.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and remove unreacted citric acid. Repeat until the aqueous layer is no longer acidic.[2]
-
Wash the organic layer with water until neutral.
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Solvent and Excess Alcohol Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent and excess benzyl alcohol by vacuum distillation. Control the temperature to avoid product degradation.[2]
-
-
Decolorization (Optional):
-
If the resulting oil is colored, dissolve it in a minimum amount of a suitable solvent.
-
Add activated carbon (approx. 0.5% w/w) and stir for 30-60 minutes.[2]
-
Filter through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure to yield the final product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 4. DSpace [cora.ucc.ie]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Optimizing Catalyst Selection for Tribenzyl Citrate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tribenzyl citrate via esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The esterification of citric acid with benzyl alcohol is a reversible equilibrium reaction. To drive the reaction towards the product side, it is crucial to remove the water formed during the reaction.
-
Solution: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture. Alternatively, using a large excess of benzyl alcohol can also shift the equilibrium, although this may complicate purification.
-
-
Catalyst Inactivity or Insufficient Loading: The choice and amount of catalyst are critical.
-
Solution: Ensure the catalyst is active and used in an appropriate concentration. For homogeneous catalysts like p-toluenesulfonic acid, a typical loading is 1-3% by weight of the reactants. For heterogeneous catalysts, the loading will depend on the specific surface area and acid site density. If catalyst deactivation is suspected, consider regenerating or replacing the catalyst.
-
-
Suboptimal Reaction Temperature: The reaction temperature affects the reaction rate and equilibrium.
-
Solution: For the esterification of citric acid with benzyl alcohol, temperatures are typically maintained between 120-160°C. A lower temperature may lead to a slow reaction rate, while an excessively high temperature can promote side reactions. Optimization of the reaction temperature for your specific catalyst and setup is recommended.
-
-
Presence of Water in Reactants: Starting with wet reactants will inhibit the forward reaction.
-
Solution: Ensure that both citric acid and benzyl alcohol are as dry as possible. Anhydrous citric acid should be used, and benzyl alcohol can be dried over molecular sieves if necessary.
-
Q2: The final product is discolored (yellow or brown). What causes this and how can I obtain a colorless product?
A2: Discoloration of this compound is often due to impurities formed from side reactions, particularly at elevated temperatures.
-
Dehydration of Citric Acid: At high temperatures, citric acid can dehydrate to form aconitic acid, which can then be esterified to form colored triesters of aconitic acid.
-
Solution: Maintain the reaction temperature within the optimal range (120-160°C). Using a milder catalyst or shorter reaction times can also help minimize the formation of these byproducts.
-
-
Oxidation of Benzyl Alcohol: Benzyl alcohol can be susceptible to oxidation at high temperatures, leading to the formation of benzaldehyde and benzoic acid, which can contribute to color.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
-
Catalyst-Related Impurities: Some catalysts, particularly strong mineral acids like sulfuric acid, can cause charring and the formation of colored byproducts.
-
Solution: Opt for cleaner catalysts such as p-toluenesulfonic acid or solid acid catalysts. Post-reaction, a decolorization step using activated carbon can be effective in removing colored impurities.[1]
-
Q3: How can I effectively remove unreacted benzyl alcohol from the final product?
A3: Due to its relatively high boiling point, removing excess benzyl alcohol can be challenging.
-
Vacuum Distillation: This is the most common method. After neutralizing and washing the reaction mixture, the crude product can be subjected to vacuum distillation to remove unreacted benzyl alcohol.[2]
-
Procedure: A fractional vacuum distillation setup is recommended to achieve a good separation. The exact vacuum and temperature will depend on the amount of benzyl alcohol to be removed.
-
-
Azeotropic Distillation: In some cases, forming an azeotrope with another solvent can aid in the removal of the alcohol.[3]
-
Gas Stripping: An inert gas can be bubbled through the heated product mixture to help carry away the volatile unreacted alcohol.[2]
Q4: I am using a solid acid catalyst and see a decline in its activity after a few runs. What is happening and how can I address it?
A4: The deactivation of solid acid catalysts in esterification reactions is a common issue.
-
Leaching of Active Sites: The acidic functional groups on the catalyst support may leach into the reaction medium.
-
Solution: Choose a catalyst with a robust support and strong bonding of the active sites.
-
-
Coking or Fouling: Organic molecules can adsorb onto the catalyst surface and pores, blocking the active sites.
-
Solution: The catalyst can often be regenerated by washing with a suitable solvent to remove adsorbed species or by calcination at a high temperature to burn off carbonaceous deposits. The specific regeneration procedure will depend on the type of catalyst used.
-
-
Water Inhibition: As mentioned, water produced during the reaction can adsorb to the acid sites and inhibit catalyst activity.
-
Solution: Efficient removal of water during the reaction is crucial to maintain catalyst performance.
-
Q5: What are the key parameters to consider when selecting a catalyst for this compound esterification?
A5: The ideal catalyst should offer high activity, selectivity, and stability, while also being cost-effective and environmentally benign.
-
Homogeneous vs. Heterogeneous Catalysts:
-
Homogeneous Catalysts (e.g., p-toluenesulfonic acid, sulfuric acid): These are generally highly active and require milder reaction conditions. However, they can be corrosive, difficult to separate from the product, and may lead to waste disposal issues.[4]
-
Heterogeneous Catalysts (e.g., ion-exchange resins, zeolites, sulfated metal oxides): These are easily separable from the reaction mixture, reusable, and generally less corrosive.[5] However, they might require more forcing reaction conditions and can be more expensive initially.
-
-
Catalyst Acidity: The strength and concentration of acid sites influence the catalytic activity. Stronger acids generally lead to faster reaction rates but may also promote side reactions.
-
Catalyst Stability: The catalyst should be thermally and chemically stable under the reaction conditions.
Catalyst Performance Data (Comparative)
The following table summarizes typical reaction conditions and outcomes for the esterification of citric acid with different alcohols using various catalysts. While this data is not specific to this compound, it provides valuable insights into catalyst performance trends.
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| p-Toluenesulfonic acid | n-Butanol | 4.5:1 | 125-135 | 1.7-3.0 | - | >99 (Conversion) | [1] |
| Sulfated Zirconia-Titania | n-Butanol | 5:1 | 120 | - | - | 95.1 (Conversion) | [5] |
| Phosphotungstic Acid | n-Butanol | 4:1 | 150 | 3 | 3.5 | 98.0 (Yield) | [6] |
| Amberlyst 70 | n-Butanol | 8:1 to 16:1 | 80-120 | 0.5-1.5 | - | - | [6][7] |
| Methanesulfonic Acid | n-Butanol | 8:1 to 16:1 | 80-120 | 0.5-1.5 | - | - | [6][7] |
Experimental Protocols
General Protocol for this compound Synthesis using p-Toluenesulfonic Acid
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Add anhydrous citric acid (1 equivalent), benzyl alcohol (3.3-4.5 equivalents), and p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) to the flask. A solvent such as toluene can be used to aid in the azeotropic removal of water.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (typically 130-150°C, depending on the solvent) with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected or by analyzing aliquots of the reaction mixture (e.g., by titration to determine the remaining acidity). The reaction is typically complete when no more water is evolved.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine and then water until the aqueous layer is neutral.[8][9]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove any unreacted benzyl alcohol and other volatile impurities by vacuum distillation.
-
If the product is colored, a decolorization step with activated carbon can be performed before the final filtration.[1]
-
Product Analysis
The purity of the synthesized this compound can be assessed using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any impurities.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the ester.
Visualizations
Caption: Troubleshooting workflow for this compound esterification.
References
- 1. CN102627561A - Preparation process for plasticizer-tributyl citrate - Google Patents [patents.google.com]
- 2. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 3. US4250328A - Method for separation of an ester from a reaction mixture - Google Patents [patents.google.com]
- 4. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 5. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Esterification Kinetics of Tributyl Citrate Production Using Homogeneous and Heterogeneous Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pure-synth.com [pure-synth.com]
- 12. researchgate.net [researchgate.net]
- 13. louis.uah.edu [louis.uah.edu]
Navigating the Scale-Up of Tribenzyl Citrate Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the journey of scaling up the synthesis of tribenzyl citrate from the laboratory to a pilot plant, challenges can arise. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of this process. The information is designed to directly address specific issues that may be encountered during experimentation, ensuring a smoother transition to larger-scale production.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This guide addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Question: We are observing a significant decrease in yield upon scaling up the reaction from a 1L flask to a 100L reactor. What are the potential causes and how can we troubleshoot this?
Answer: A drop in yield is a common challenge in scaling up esterification reactions. Several factors, often interconnected, can contribute to this issue:
-
Inadequate Mixing: The efficiency of mixing does not scale linearly with the reactor volume. In a larger reactor, inefficient agitation can lead to poor contact between the reactants (citric acid and benzyl alcohol) and the catalyst, resulting in a lower reaction rate and incomplete conversion.
-
Troubleshooting:
-
Optimize Agitator Speed and Design: Review the agitator's speed (rpm) and the impeller design. A simple scale-up of the lab-scale stirrer is often insufficient. Process engineers can help model the fluid dynamics to determine the optimal mixing parameters for the pilot-scale reactor.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote better mixing.
-
-
-
Poor Heat Transfer: Exothermic or endothermic reactions are more difficult to control in larger vessels due to the lower surface-area-to-volume ratio.[1][2] For the esterification of citric acid, which is typically conducted at elevated temperatures, inefficient heat transfer can lead to temperature gradients within the reactor.[1]
-
Troubleshooting:
-
Jacket Temperature Control: Monitor the temperature of the heating/cooling jacket and the internal reaction temperature closely. Adjust the jacket temperature profile to ensure the desired reaction temperature is maintained throughout the batch.
-
Consider Internal Coils: For very large reactors, internal heating/cooling coils may be necessary to provide more uniform temperature control.
-
-
-
Inefficient Water Removal: The Fischer esterification is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[3][4] Methods that work well in the lab, like a simple Dean-Stark trap, may not be as efficient at a larger scale.
-
Troubleshooting:
-
Optimize Condenser and Separator: Ensure the condenser and water separator are adequately sized for the larger volume of solvent and water being removed.
-
Vacuum Application: Applying a vacuum can facilitate the removal of water at a lower temperature, which can also help to prevent side reactions.
-
-
Question: We are observing the formation of colored impurities in our pilot-scale batch of this compound, which were not present in the lab-scale synthesis. What could be the cause?
Answer: The appearance of colored impurities often points to side reactions or degradation products that become more prominent at a larger scale.
-
Localized Overheating: Poor heat transfer can create hot spots on the reactor wall, leading to the degradation of reactants or the product.
-
Troubleshooting:
-
Improve Mixing and Temperature Control: As mentioned previously, optimizing agitation and temperature control is crucial to prevent localized overheating.
-
-
-
Extended Reaction Times: If the reaction is run for a longer period at the pilot scale to achieve the desired conversion, there is a greater chance for side reactions to occur.
-
Air/Oxygen Sensitivity: While not the most common issue for this specific reaction, prolonged exposure to air at high temperatures can sometimes lead to oxidation of the alcohol.
-
Troubleshooting:
-
Nitrogen Blanket: Conduct the reaction under an inert atmosphere, such as a nitrogen blanket, to minimize oxidation.[5]
-
-
Question: Our final product purity is lower at the pilot scale, with significant amounts of mono- and dibenzyl citrate. How can we improve the purity?
Answer: Incomplete conversion is the primary reason for the presence of mono- and dibenzyl citrate.
-
Reaction Kinetics and Equilibrium: The time to reach chemical equilibrium increases as larger quantities of chemicals are mixed.[2]
-
Troubleshooting:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can help to accelerate the reaction rate. However, this should be tested at the lab scale first to avoid potential side reactions.
-
Optimize Reactant Molar Ratio: While a large excess of benzyl alcohol can favor the formation of the tri-ester, it can also complicate purification. A systematic study to find the optimal molar ratio at the pilot scale is recommended.
-
Effective Water Removal: As highlighted before, efficient and continuous removal of water is critical to drive the reaction to completion.[3]
-
-
Question: The purification of this compound by vacuum distillation is proving difficult at the pilot scale, with product decomposition. What are our alternatives?
Answer: High-temperature vacuum distillation of high-boiling point esters can be challenging.
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective purification method. A patent for a related synthesis mentions recrystallization from absolute ethanol to obtain pure this compound.[6]
-
Liquid-Liquid Extraction and Washing: A series of washes with aqueous solutions can be used to remove unreacted citric acid, catalyst, and some polar impurities. A patent for tributyl citrate synthesis describes washing with a dilute hydrochloric acid solution followed by distilled water.[5]
-
Adsorbent Treatment: Passing a solution of the crude product through a bed of adsorbent like activated carbon or silica gel can remove colored impurities and other minor byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical lab-scale protocol for the synthesis of this compound?
A1: A general lab-scale procedure involves the esterification of citric acid with benzyl alcohol using an acid catalyst. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q2: What are the key process parameters to monitor during scale-up?
A2: The critical parameters to monitor and control are:
-
Reaction Temperature
-
Agitator Speed and Power Draw
-
Rate of Water Removal
-
Internal Reactor Pressure/Vacuum
-
Reactant and Catalyst Dosing Rates
Q3: How do the physical properties of the reactants and products affect the scale-up process?
A3: The viscosity of the reaction mixture can increase as the reaction progresses, which can impact mixing and heat transfer. The boiling points of the reactants and product are important for designing the distillation and purification steps.
Q4: What are the common byproducts in this compound synthesis?
A4: The main byproducts are the partially esterified products: monobenzyl citrate and dibenzyl citrate. Under harsh conditions, dehydration of citric acid to aconitic acid followed by esterification can also occur.
Q5: What analytical methods are suitable for monitoring the reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the disappearance of citric acid and the formation of the mono-, di-, and tri-esters. Gas Chromatography (GC) can also be used, potentially after derivatization. Titration can be used to determine the remaining acidity in the reaction mixture.[7]
Data Presentation
The following table summarizes typical process parameters for the synthesis of a citrate ester (tributyl citrate, as a close analog to this compound) at the lab and pilot scale. This data is intended to provide a comparative overview and highlights the changes that can be expected during scale-up.
| Parameter | Lab Scale (1L) | Pilot Scale (100L) | Key Considerations for Scale-Up |
| Reactants | |||
| Citric Acid (kg) | 0.192 | 19.2 | Ensure consistent quality and purity of raw materials. |
| Benzyl Alcohol (kg) | ~0.432 (molar excess) | ~43.2 (molar excess) | Molar ratio may need to be optimized at the pilot scale. |
| Catalyst (e.g., p-TSA) (kg) | ~0.005 | ~0.5 | Catalyst activity and potential for corrosion at a larger scale. |
| Reaction Conditions | |||
| Temperature (°C) | 120 - 140 | 120 - 140 | Maintaining uniform temperature is more challenging at a larger scale.[1] |
| Reaction Time (h) | 4 - 8 | 6 - 12 | Reaction time may increase due to mass and heat transfer limitations.[2] |
| Agitation Speed (rpm) | 200 - 400 | 50 - 150 | Tip speed and power per unit volume are more relevant metrics for scale-up. |
| Process Control | |||
| Water Removal | Dean-Stark Trap | Vacuum Distillation with Condenser | Efficiency of water removal is critical for driving the reaction to completion.[3] |
| Yield & Purity | |||
| Typical Yield (%) | 90 - 98 | 85 - 95 | Yield reduction is common; optimization is required. |
| Purity (by HPLC) (%) | >99 | 95 - 99 | Impurity profile may change with scale. |
Note: The data for the pilot scale is an estimation based on typical scale-up challenges and may vary depending on the specific equipment and process optimization.
Experimental Protocols
Key Experiment: Lab-Scale Synthesis of this compound
This protocol is based on the general principles of Fischer esterification and information from related syntheses.
Materials:
-
Citric acid, anhydrous (1 mole equivalent)
-
Benzyl alcohol (3.3 - 4 mole equivalents)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.02 - 0.05 mole equivalents)
-
Toluene (as a solvent for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the round-bottom flask, add citric acid, benzyl alcohol, p-TSA, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, and TLC or HPLC analysis indicates the consumption of citric acid.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
The crude this compound can be further purified by vacuum distillation or crystallization. A patent suggests recrystallization from absolute ethanol for pure this compound.[6]
Mandatory Visualization
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues when scaling up chemical synthesis.
References
- 1. fauske.com [fauske.com]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]
- 6. CN101696223A - Synthesis method of citric acid phosphoric acid ester - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
troubleshooting issues with tribenzyl citrate solubility for experimental assays
Welcome to the technical support center for troubleshooting issues with tribenzyl citrate solubility in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is an ester of citric acid with three benzyl groups. Its chemical structure (C₂₇H₂₆O₇) and a high XLogP3 value of 3.4 indicate that it is a large, hydrophobic molecule.[1] This hydrophobicity is the primary reason for its poor solubility in aqueous solutions like cell culture media.
Q2: In which solvents can I dissolve this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
It is practically insoluble in water.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum concentration of DMSO that can be tolerated by cells varies depending on the cell type. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced toxicity and off-target effects.
Q4: I see a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: How should I store my this compound stock solution?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue: this compound Precipitates in Aqueous Solutions
This is the most common issue encountered when working with this compound. The following steps provide a systematic approach to troubleshoot and resolve solubility problems.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Dosing Cells with this compound in a 96-Well Plate
This protocol describes the steps for diluting the this compound stock solution and adding it to cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Cells seeded in a 96-well plate
-
Sterile pipette tips and pipettors
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. This helps to minimize precipitation upon final dilution.
-
Gently mix the intermediate dilution by pipetting up and down.
-
Add the desired volume of the intermediate dilution to the wells of the 96-well plate containing cells and medium.
-
Gently mix the contents of the wells by swirling the plate.
-
Incubate the plate under standard cell culture conditions.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆O₇ | [1] |
| Molecular Weight | 462.5 g/mol | [1] |
| XLogP3-AA | 3.4 | [1] |
Table 2: Qualitative Solubility of Analogous Compound (Tributyl Citrate)
| Solvent | Solubility | Source |
| Water | Practically Insoluble | [3] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Miscible | [3] |
| Carbon Tetrachloride | Soluble | [2] |
| Castor Oil | Soluble | [2] |
| Mineral Oil | Soluble | [2] |
Visualizations
Caption: Workflow for preparing and using this compound in assays.
Caption: Simplified overview of citrate's role in cellular metabolism.
References
addressing low yield in the synthesis of tribenzyl citrate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tribenzyl citrate derivatives, with a primary focus on addressing low product yields.
Troubleshooting Guide: Addressing Low Yield
Low yields in the synthesis of this compound can stem from several factors, from reaction conditions to purification procedures. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Conversion of Starting Materials
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of unreacted citric acid or benzyl alcohol.
| Possible Cause | Recommended Solution |
| Inefficient Water Removal | The esterification of citric acid with benzyl alcohol is a reversible reaction. The continuous removal of the water byproduct is crucial to drive the reaction towards the product. Ensure your Dean-Stark apparatus or other water removal method is functioning correctly. For reactions that do not reach completion, consider a multiple reaction-distillation dehydration method where after a period of reflux, the solvent and water are distilled off, and fresh solvent is added to continue the reaction. |
| Suboptimal Reaction Temperature | If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a typical timeframe. For analogous citrate ester syntheses, temperatures in the range of 110-120°C are often employed.[1] Consider a trial run at a slightly elevated temperature, but be mindful of potential side reactions. |
| Insufficient Reaction Time | The reaction may simply not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC to observe the disappearance of citric acid). For similar preparations, reaction times of 3.5 to 5.5 hours have been reported to achieve high yields.[1][2] |
| Catalyst Inactivity or Insufficient Amount | The acid catalyst is crucial for the esterification. If using a solid acid catalyst, ensure it has not been deactivated. For all catalysts, ensure the correct catalytic amount is used. For tributyl citrate synthesis, catalyst amounts are typically around 1-6.6% by weight of the reactants.[1][2] |
Problem 2: Presence of Significant Byproducts
Symptom: The crude product shows the presence of significant impurities other than the starting materials, which complicates purification and reduces the isolated yield of the desired this compound.
| Possible Cause | Recommended Solution |
| Dehydration of Citric Acid | The tertiary hydroxyl group on citric acid can undergo dehydration under strong acidic conditions and/or high temperatures, leading to the formation of tribenzyl aconitate. This is a common side reaction in citrate ester synthesis. The use of milder catalysts, such as solid acids or p-toluenesulfonic acid instead of concentrated sulfuric acid, can minimize this side reaction.[3] |
| Oxidation of Benzyl Alcohol/Tribenzyl Citrate | The benzylic position is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidizing agent. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Benzyl Ether | Under acidic conditions, benzyl alcohol can self-condense to form dibenzyl ether. Using a moderate reaction temperature can help to minimize this side reaction. |
Problem 3: Product Loss During Work-up and Purification
Symptom: The reaction appears to have gone to completion, but the final isolated yield is low.
| Possible Cause | Recommended Solution |
| Incomplete Extraction | This compound is a relatively nonpolar molecule. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to ensure complete removal of the product from the aqueous layer. |
| Emulsion Formation | During the neutralization and washing steps, emulsions can form, making phase separation difficult and leading to product loss. To break emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
| Decomposition During Distillation | This compound, like many high molecular weight esters, may have a high boiling point. Distillation at atmospheric pressure can lead to decomposition. It is crucial to perform the final purification by vacuum distillation to lower the boiling point and prevent thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: Which catalyst is best for the synthesis of this compound?
The choice of catalyst is critical. While traditional mineral acids like sulfuric acid can be effective, they often lead to more side reactions and corrosion.[3] P-toluenesulfonic acid is a commonly used and effective catalyst.[5] For higher purity and easier work-up, heterogeneous solid acid catalysts are a good option as they can be easily filtered off after the reaction, simplifying the purification process and potentially improving the overall yield.[3]
Q3: How can I effectively remove water from the reaction?
The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or xylene. This continuously removes water from the reaction mixture, driving the equilibrium towards the formation of the ester.
Q4: What are the key parameters to optimize for improving the yield?
Based on studies of similar citrate esters, the key parameters to optimize are:
-
Molar ratio of benzyl alcohol to citric acid: An excess of benzyl alcohol is generally used. A molar ratio of around 4:1 to 5:1 (alcohol:acid) is a good starting point.[1][2]
-
Reaction temperature: This needs to be high enough for a reasonable reaction rate but not so high as to cause significant side reactions. A range of 110-120°C is a good starting point for optimization.[1][2]
-
Catalyst type and loading: As discussed in Q2, the choice of catalyst is important. The optimal loading should be determined experimentally.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing citrate esters. Researchers should adapt and optimize this protocol for their specific needs.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, add citric acid (1 equivalent), benzyl alcohol (4-5 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain the temperature.
-
Continuously remove the water that collects in the Dean-Stark apparatus.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC). The reaction is typically complete when no more water is being collected.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 4. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]
- 5. CN1222503A - Synthesis of trimethyl citrate - Google Patents [patents.google.com]
methods for preventing hydrolysis of tribenzyl citrate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of tribenzyl citrate during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is an ester of citric acid and benzyl alcohol. It is used in various applications, including as a plasticizer in pharmaceutical formulations and medical devices. Hydrolysis, a chemical reaction with water, is a primary degradation pathway for esters like this compound. This degradation can lead to the formation of citric acid and benzyl alcohol, which can alter the physicochemical properties of the final product, potentially impacting its efficacy, safety, and shelf-life. Therefore, ensuring the stability of this compound during storage is critical for maintaining product quality and performance.
Q2: What are the main factors that can cause the hydrolysis of this compound?
The primary factors that can induce the hydrolysis of this compound are:
-
Presence of Water: As a reactant in hydrolysis, the presence of moisture is the most critical factor.
-
pH: Hydrolysis of esters is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral pH range and increases significantly under acidic or alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Presence of Incompatible Excipients: Certain excipients in a formulation can create a microenvironment with a pH that promotes hydrolysis.
Q3: What are the expected degradation products of this compound hydrolysis?
The hydrolysis of this compound is expected to yield citric acid and benzyl alcohol. The reaction can proceed in a stepwise manner, potentially forming partially hydrolyzed intermediates such as dibenzyl citrate and monobenzyl citrate.
Troubleshooting Guide: Unexpected Degradation of this compound
If you are observing unexpected degradation of your this compound-containing product, this guide can help you troubleshoot the potential causes.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Altered Physical Properties | Hydrolysis of this compound. | 1. Confirm degradation by analytical testing (see Experimental Protocols). 2. Review storage conditions for temperature and humidity control. 3. Evaluate the pH of the formulation. 4. Assess compatibility with other excipients. |
| Presence of Benzyl Alcohol or Citric Acid Peaks in Chromatogram | Significant hydrolysis has occurred. | 1. Quantify the levels of degradation products. 2. Investigate the root cause by performing a forced degradation study (see Experimental Protocols). 3. Reformulate with pH modifiers or by selecting more compatible excipients. |
| Cloudiness or Precipitation in Liquid Formulations | Formation of less soluble degradation products or pH shift. | 1. Analyze the precipitate to identify its composition. 2. Adjust the formulation pH to improve the solubility of all components. 3. Consider the use of a co-solvent if appropriate. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at a controlled temperature (e.g., 60°C) for a defined period. Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid this compound and a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period. Prepare samples for HPLC analysis.
-
Photostability: Expose the solid this compound and a solution of this compound to a light source as per ICH Q1B guidelines. Prepare samples for HPLC analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Benzyl alcohol reference standard
-
Citric acid reference standard
-
Forced degradation samples (from Protocol 1)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate or acetate buffer
Methodology:
-
Column and Mobile Phase Selection: Start with a C18 column. A gradient elution is recommended to separate compounds with different polarities. A typical mobile phase could be a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Initial Gradient:
-
Mobile Phase A: Buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar compounds. For example: 0-5 min (30% B), 5-20 min (30% to 90% B), 20-25 min (90% B), 25-30 min (return to 30% B).
-
-
Detection Wavelength: Benzyl alcohol and this compound contain a benzene ring and can be detected by UV absorbance at approximately 254 nm. Citric acid does not have a strong chromophore and may require a different detection method (e.g., refractive index detector or derivatization) or a lower UV wavelength if sensitivity is an issue.
-
Method Optimization: Inject a mixture of this compound, benzyl alcohol, and citric acid, along with the forced degradation samples. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between all peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
| Condition | Parameter | Expected Stability of Benzyl Esters | Reference |
| pH | Acidic (pH < 4) | Increased rate of hydrolysis. | [1] |
| Neutral (pH ~7) | Relatively stable. | [2] | |
| Alkaline (pH > 8) | Rapid hydrolysis. | [2][3] | |
| Temperature | Elevated Temperature | Increased rate of hydrolysis. | [4] |
Visualizations
Caption: Proposed stepwise hydrolysis pathway of this compound.
References
refining the workup procedure for tribenzyl citrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for tribenzyl citrate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction temperature is maintained between 160-180°C for 6-8 hours.[1] - Use a Dean-Stark apparatus to effectively remove water formed during the esterification, driving the reaction to completion. |
| Loss of product during workup. | - Minimize the number of transfer steps. - During aqueous washes, ensure complete phase separation to avoid loss of the organic layer. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - Residual benzyl alcohol can prevent crystallization. Ensure complete removal by vacuum distillation at 175-185°C.[1] - The presence of side-products, such as aconitic acid esters, can inhibit crystallization. Consider purification by column chromatography. |
| Insufficiently pure starting materials. | - Use high-purity citric acid and benzyl alcohol. | |
| Product is Colored (Yellow to Brown) | Reaction temperature was too high. | - Maintain the reaction temperature within the recommended range (160-180°C) to avoid degradation.[1] |
| Presence of oxidized impurities. | - Consider a decolorization step by treating the crude product solution with activated carbon before crystallization. | |
| Difficulty in Removing Unreacted Benzyl Alcohol | Inefficient vacuum distillation. | - Ensure a sufficiently high vacuum is achieved. - Use a Kugelrohr apparatus for distillation of the high-boiling point benzyl alcohol. |
| Aqueous and Organic Layers Fail to Separate During Washing | Emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: A yield of approximately 93% has been reported for the direct esterification of citric acid with benzyl alcohol.[1]
Q2: How can I purify the crude this compound?
A2: The primary method for purifying this compound is recrystallization from absolute ethanol.[1] Column chromatography using silica gel can also be employed for further purification if significant impurities are present.
Q3: What are the key parameters to control during the reaction?
A3: The most critical parameters are the reaction temperature (160-180°C) and the efficient removal of water as the reaction progresses.[1]
Q4: What are the potential byproducts in this synthesis?
A4: A potential side reaction is the dehydration of the tertiary alcohol in citric acid to form tribenzyl aconitate. This is more likely to occur under harsh acidic conditions or at very high temperatures.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by measuring the melting point (m.p. 50-51°C for pure this compound).[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on the direct esterification of citric acid with benzyl alcohol.
Materials:
Procedure:
-
Combine 28 g of citric acid monohydrate and 70 g of benzyl alcohol in a three-necked flask equipped with a stirrer, a reflux condenser, and a Dean-Stark apparatus.[1]
-
Heat the mixture in an oil bath at 180°C with stirring for 8 hours.[1]
-
After the reaction is complete, allow the mixture to cool slightly.
-
Set up for vacuum distillation and distill off the excess benzyl alcohol at a temperature of 175-185°C.[1]
-
While the resulting oily residue is still warm, dissolve it in a minimal amount of hot absolute ethanol.[1]
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated white solid by suction filtration.
-
Wash the crystals with a small amount of cold absolute ethanol.
-
Dry the purified this compound in a vacuum oven. The expected yield is approximately 62.7 g (93%).[1]
Refined Workup Procedure Workflow
Caption: Refined workup and purification workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of Plasticizing Efficiency: Tribenzyl Citrate vs. Tributyl Citrate
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in applications demanding flexibility and durability. This guide provides a detailed comparison of the plasticizing efficiency of two citrate-based plasticizers: Tribenzyl Citrate (TBC) and Tributyl Citrate (TBC). While both are esters of citric acid and are considered safer alternatives to traditional phthalate plasticizers, their distinct chemical structures impart different performance characteristics to polymer matrices.
This comparison synthesizes available experimental data, outlines detailed testing methodologies, and presents logical workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | This compound | Tributyl Citrate |
| Molecular Formula | C₂₇H₂₆O₇[1] | C₁₈H₃₂O₇[2] |
| Molecular Weight | 462.5 g/mol [1] | 360.4 g/mol [2] |
| Appearance | - | Colorless to yellowish, transparent, oily liquid[2] |
| Odor | - | Fruity[2] |
| Boiling Point | - | 169-171 °C[2] |
| Density | - | 1.043 g/cm³ at 25 °C[2] |
Table 2: Plasticizing Efficiency of Tributyl Citrate in Poly(DL-lactide) (PDLLA)
| Plasticizer Content (wt%) | Glass Transition Temperature (T g ) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 45.0 | 40.0 | 5.0 |
| 10 | 25.0 | 18.0 | 150.0 |
| 20 | 5.0 | 8.0 | 300.0 |
| 30 | -10.0 | 4.0 | 450.0 |
Data adapted from a study on the effect of citrate ester plasticizers on the thermal and mechanical properties of poly(DL-lactide).[3]
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer efficiency, standardized experimental protocols are essential. The following methodologies are widely accepted for evaluating the key performance indicators of a plasticizer.
Determination of Tensile Properties (ASTM D882)
The tensile properties of a plasticized polymer, such as tensile strength, elongation at break, and modulus of elasticity, are critical indicators of its flexibility and durability.[2][4] The ASTM D882 standard test method is commonly employed for thin plastic sheeting.[5][6][7]
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of the plasticized polymer film with a width of 25 mm and a length of at least 200 mm. Ensure the specimens are free from nicks and cuts.[2]
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.[2]
-
Testing Machine: Use a universal testing machine with a suitable load cell.
-
Grips: Secure the ends of the specimen in the grips of the testing machine, ensuring the specimen is aligned and not under tension at the start.
-
Crosshead Speed: Set the crosshead speed to a constant rate, typically between 12.5 mm/min and 500 mm/min, depending on the material's properties.[2]
-
Measurement: Record the force and elongation of the specimen until it ruptures.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of rupture.
-
Modulus of Elasticity: The ratio of stress to strain in the elastic region of the stress-strain curve, indicating the material's stiffness.[4]
-
Determination of Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)
The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency. A significant reduction in the polymer's Tg signifies effective plasticization.[8] DMA is a highly sensitive technique for determining the Tg.[8]
Methodology:
-
Specimen Preparation: Prepare small rectangular specimens of the plasticized polymer with dimensions suitable for the DMA instrument's clamps.
-
Instrument Setup: Mount the specimen in the DMA instrument, typically in a tensile or cantilever bending mode.
-
Temperature Sweep: Subject the specimen to a sinusoidal oscillating force at a fixed frequency while ramping the temperature at a constant rate (e.g., 3 °C/min).
-
Data Acquisition: Continuously measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Tg Determination: The Tg is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of plasticizer efficiency.
Discussion and Conclusion
Tributyl Citrate (TBC) is a well-documented and effective plasticizer for a variety of polymers, including PLA and PVC.[9][10] Its relatively low molecular weight and flexible butyl chains allow it to efficiently penetrate polymer networks, disrupt intermolecular forces, and increase chain mobility. This leads to a significant reduction in the glass transition temperature and a marked improvement in flexibility and elongation.[3]
This compound (TBC) , with its larger and more rigid benzyl groups, is expected to exhibit different plasticizing behavior. The bulky nature of the benzyl groups may lead to a less efficient reduction in Tg compared to the more flexible butyl groups of TBC at the same weight percentage. However, the aromatic nature of the benzyl groups could offer advantages in terms of compatibility with certain aromatic polymers and potentially enhanced thermal stability.
Key Considerations for Selection:
-
Polymer Compatibility: The polarity and chemical structure of the polymer will dictate the compatibility with either plasticizer. Aromatic polymers might show better compatibility with this compound.
-
Desired Flexibility: For applications requiring high levels of flexibility and a significant reduction in Tg, tributyl citrate is a proven option.
-
Thermal Stability: The higher molecular weight and aromatic nature of this compound might contribute to lower volatility and better thermal stability in the final product.
-
Regulatory Approval: Tributyl citrate has established regulatory approvals for use in sensitive applications such as food packaging and medical devices.[2] The regulatory status of this compound for such applications would need to be independently verified.
References
- 1. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. micomlab.com [micomlab.com]
- 3. pure.ul.ie [pure.ul.ie]
- 4. globalplasticsheeting.com [globalplasticsheeting.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
- 8. researchgate.net [researchgate.net]
- 9. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 10. semarakilmu.com.my [semarakilmu.com.my]
Validating Tribenzyl Citrate Purity: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of compounds like tribenzyl citrate is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. Detailed experimental protocols and data presentation are included to assist in the selection and implementation of the most suitable method.
Data Presentation: Purity Assessment of this compound
The following table summarizes hypothetical quantitative data for the purity assessment of a this compound sample using both HPLC and NMR, alongside a common alternative, Gas Chromatography (GC). This allows for a direct comparison of the performance of each technique.
| Parameter | HPLC-UV | ¹H-NMR (Quantitative) | GC-FID |
| Purity (%) | 99.5 | 99.7 | 99.2 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ~0.08% |
| Major Impurity Detected | Benzyl Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Impurity Content (%) | 0.3 | 0.25 | 0.5 |
| Analysis Time (min) | 15 | 10 | 20 |
| Solvent Consumption | High | Low | Moderate |
| Sample Throughput | High | Moderate | High |
Experimental Workflow
The general workflow for validating the purity of this compound using analytical techniques is depicted below. This process ensures a systematic and robust evaluation of the compound's quality.
Caption: Workflow for this compound Purity Validation.
Experimental Protocols
Detailed methodologies for HPLC and NMR analysis are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A reversed-phase method is typically suitable for a moderately polar compound like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (due to the aromatic rings of the benzyl groups)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a calibration curve can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (for qNMR, e.g., 1,3,5-trimethoxybenzene or maleic acid, with a known purity)
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation for ¹H-NMR:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Acquire a ¹³C-NMR spectrum to confirm the carbon skeleton and identify potential carbon-containing impurities.
-
-
Data Processing and Analysis:
-
Process the ¹H-NMR spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to this compound and the internal standard. Choose well-resolved signals that are unique to each compound.
-
Purity Calculation (qNMR): The purity of this compound can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_sample = Integral of a specific proton signal of this compound
-
N_sample = Number of protons giving rise to that signal
-
I_IS = Integral of a specific proton signal of the internal standard
-
N_IS = Number of protons giving rise to that signal
-
MW_sample = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
-
Comparison of HPLC and NMR for Purity Validation
The logical relationship and key considerations for choosing between HPLC and NMR for purity validation are outlined in the diagram below.
Caption: HPLC vs. NMR for Purity Validation.
Both HPLC and NMR are powerful techniques for assessing the purity of this compound. HPLC offers superior sensitivity for detecting trace impurities, especially when reference standards for these impurities are available. NMR, particularly quantitative ¹H-NMR, provides the advantage of determining absolute purity without the need for specific impurity standards and offers invaluable structural information for impurity identification. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the availability of reference standards, and the need for structural elucidation of unknown impurities. For a comprehensive purity assessment, a combination of both techniques is often the most robust approach.
A Comparative Analysis of Tribenzyl Citrate and Other Benzyl Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzyl esters represent a crucial class of compounds, frequently employed as protecting groups for carboxylic acids, key intermediates in multi-step syntheses, and as versatile reagents. Their utility stems from the relative stability of the ester linkage and the ease of selective cleavage of the benzyl group under various conditions. This guide provides a comparative analysis of tribenzyl citrate against other common benzyl esters—benzyl acetate, benzyl benzoate, and benzyl cinnamate—focusing on their synthesis, properties, and applications in organic synthesis.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these esters is essential for their appropriate selection in a synthetic strategy. The following table summarizes key properties for a direct comparison.
| Property | This compound | Benzyl Acetate | Benzyl Benzoate | Benzyl Cinnamate |
| Molecular Formula | C₂₇H₂₆O₇[1] | C₉H₁₀O₂[2] | C₁₄H₁₂O₂[3][4] | C₁₆H₁₄O₂[5] |
| Molecular Weight | 462.5 g/mol [1] | 150.18 g/mol [2] | 212.24 g/mol [4] | 238.28 g/mol [6] |
| Appearance | - | Colorless liquid[2][7][8] | Colorless liquid or white solid[4] | White to pale yellow solid[5][9] |
| Boiling Point | - | 212 °C[2] | 323-324 °C[10][11] | 195-200 °C at 5 mmHg[9] |
| Melting Point | - | -51.5 °C[2] | 21 °C[11] | 34-37 °C[9] |
| Solubility in Water | - | 0.31 g/100 mL[2] | Insoluble[11] | Insoluble[9] |
| Solubility in Organic Solvents | Soluble in most organic solvents.[12] | Miscible with ethanol, ether, acetone.[2] | Soluble in ethanol, ether, chloroform.[3] | Soluble in alcohol, ether, oils.[6] |
Note: Comprehensive experimental data for this compound in the context of organic synthesis applications is limited in publicly available literature. Much of the available information pertains to its use as a plasticizer.
Synthesis of Benzyl Esters: A Comparative Look at Methodologies
The synthesis of benzyl esters can be achieved through various methods, with the choice often depending on the substrate, desired purity, and scale of the reaction. The following table outlines common synthetic approaches for the discussed esters.
| Benzyl Ester | Common Synthetic Methods | Typical Reagents | Catalyst | Typical Yield |
| This compound | Esterification | Citric acid, Benzyl alcohol | Condensing agent (e.g., TATU)[13] | High[13] |
| Benzyl Acetate | Fischer Esterification | Benzyl alcohol, Acetic acid | Sulfuric acid[14] | 88.2%[14] |
| Reaction with Benzyl Chloride | Benzyl chloride, Sodium acetate | Phase transfer catalyst[15] | ~70%[15] | |
| Benzyl Benzoate | Reaction with Benzyl Chloride | Benzyl chloride, Sodium benzoate | Triethylamine[16] or Zinc oxide | 95% or higher[16], 99-99.5% |
| Tishchenko Reaction | Benzaldehyde | Sodium benzoxide[17] | 90-93%[17] | |
| Benzyl Cinnamate | Fischer Esterification | Cinnamic acid, Benzyl alcohol | p-Toluenesulfonic acid[18] | - |
| Claisen-Schmidt Condensation | Benzyl acetate, Benzaldehyde | NaOH-K₂CO₃, Phase transfer catalyst[19] | 83.4-85.7%[19][20] | |
| Enzymatic Esterification | Cinnamic acid, Benzyl alcohol | Lipase[21] | up to 97.3%[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative experimental protocols for the synthesis of the discussed benzyl esters.
3.1 Synthesis of this compound (Conceptual Protocol based on Tributyl Citrate Synthesis)
-
Reaction: Esterification of citric acid with benzyl alcohol.
-
Reagents:
-
Citric acid (1 molar equivalent)
-
Benzyl alcohol (3.5 - 5.0 molar equivalents)[22]
-
Condensing agent (e.g., o-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate - TATU) (1.0 - 1.5 molar equivalents)[13]
-
Organic base (e.g., Triethylamine) (1.5 - 2.0 molar equivalents)[13]
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add citric acid, benzyl alcohol, TATU, and triethylamine.[13]
-
Add acetonitrile to dissolve the reactants.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction and wash the mixture with distilled water to remove the condensing agent and its byproducts.[13]
-
Wash the organic layer with a dilute HCl solution (pH 1) to remove the organic base, followed by washing with distilled water until neutral.[13]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield high-purity this compound.[13]
-
3.2 Synthesis of Benzyl Acetate via Fischer Esterification
-
Reaction: Fischer esterification of benzyl alcohol with acetic acid.
-
Reagents:
-
Benzyl alcohol
-
Acetic anhydride[23]
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol and acetic anhydride.[23]
-
Carefully add a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified time (e.g., 1 hour).[23]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude benzyl acetate by distillation.
-
3.3 Synthesis of Benzyl Benzoate from Benzaldehyde
-
Reaction: Tishchenko-type reaction of benzaldehyde.
-
Reagents:
-
Procedure:
-
Prepare sodium benzoxide by dissolving sodium metal in anhydrous benzyl alcohol with gentle warming.[17]
-
Cool the sodium benzoxide solution to room temperature.
-
Gradually add the purified benzaldehyde to the sodium benzoxide solution with thorough mixing, keeping the temperature below 50-60 °C.[17]
-
After the initial exothermic reaction subsides, warm the mixture on a water bath for 1-2 hours.[17]
-
Cool the reaction mixture and add water to dissolve the solid.
-
Separate the oily layer and wash it with water.
-
Subject the crude product to vacuum distillation to obtain pure benzyl benzoate (boiling point ~184-185 °C at 15 mmHg).[17]
-
3.4 Synthesis of Benzyl Cinnamate via Fischer Esterification
-
Reaction: Fischer esterification of cinnamic acid with benzyl alcohol.
-
Reagents:
-
Cinnamic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (catalyst)[18]
-
Toluene (solvent)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
Set up a flask with a Dean-Stark trap and a reflux condenser. Add toluene and a catalytic amount of p-toluenesulfonic acid and reflux to remove any water.[18]
-
Cool the toluene and add cinnamic acid and benzyl alcohol.[18]
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue until no more water is collected.[18]
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to dissolve the product.
-
Wash the ether solution with water, sodium bicarbonate solution (to remove unreacted cinnamic acid), and saturated sodium chloride solution.[18]
-
Dry the organic layer with anhydrous calcium chloride.[18]
-
Remove the solvents by evaporation and purify the crude benzyl cinnamate by vacuum distillation.[18]
-
Visualization of Synthetic Concepts
4.1 General Workflow for Benzyl Ester Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a benzyl ester.
Caption: A generalized workflow for the synthesis of benzyl esters.
4.2 Benzyl Esters as Protecting Groups for Carboxylic Acids
Benzyl esters are frequently used as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal. The following diagram illustrates this concept.
Caption: The use of a benzyl group to protect a carboxylic acid.
Comparative Discussion and Applications
-
This compound: The available literature primarily highlights the use of this compound as a non-toxic plasticizer. Its application in mainstream organic synthesis as a reagent or protecting group is not well-documented. Theoretically, it could serve as a source of the benzyl group in transesterification reactions, but specific examples and comparative data are lacking. Its trifunctional nature could potentially be exploited in polymer chemistry or materials science.
-
Benzyl Acetate: This ester is widely used as a fragrance and flavoring agent.[7] In organic synthesis, it can serve as a starting material for reactions such as the Claisen-Schmidt condensation to form benzyl cinnamate.[19] It is also used as a solvent in some applications.[17]
-
Benzyl Benzoate: Beyond its pharmaceutical applications, benzyl benzoate is a common synthetic target and intermediate. Its synthesis has been extensively studied, offering a range of methods with varying yields and conditions.[16][17] It can be used as a benzoylating agent in certain contexts.
-
Benzyl Cinnamate: This ester is also used in fragrances and as a flavoring agent. Its synthesis is a good example of both classical esterification and modern biocatalytic methods.[18][21] The cinnamate moiety offers further reactive sites, such as the double bond, for subsequent transformations.
References
- 1. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 3. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Benzyl cinnamate (CAS N° 103-41-3) [scentree.co]
- 6. Benzyl Cinnamate | C16H14O2 | CID 5273469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl acetate | 140-11-4 [chemicalbook.com]
- 8. osha.gov [osha.gov]
- 9. Benzyl cinnamate - Wikipedia [en.wikipedia.org]
- 10. 120-51-4 CAS | BENZYL BENZOATE | Esters | Article No. 00047 [lobachemie.com]
- 11. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 12. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 13. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]
- 16. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Sciencemadness Discussion Board - Preparation of benzyl cinnamate (a moderate difficulty ester) - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. CN102633638A - Benzyl cinnamate preparation method - Google Patents [patents.google.com]
- 20. CN102633638B - Benzyl cinnamate preparation method - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 23. thinkswap.com [thinkswap.com]
A Comparative Guide to the Biocompatibility of Citrate Esters for Medical and Research Applications
For researchers, scientists, and drug development professionals, selecting biocompatible materials is a critical step in the innovation pipeline. Citrate esters have emerged as promising, safer alternatives to traditional plasticizers like phthalates in a variety of applications, including medical devices and drug delivery systems. This guide provides a comparative assessment of the biocompatibility of common citrate esters based on available experimental data. A notable gap in the current scientific literature is the lack of comprehensive biocompatibility data for tribenzyl citrate.
While other citrate esters have been the subject of numerous studies, this compound remains largely uncharacterized in terms of its cytotoxic, hemocompatible, and in vivo effects. This guide, therefore, focuses on a detailed comparison of well-studied citrate esters—namely Acetyl Triethyl Citrate (ATEC), Acetyl Tributyl Citrate (ATBC), and Tributyl Citrate (TBC)—to inform material selection, while also highlighting the pressing need for further research into the biocompatibility of this compound.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental in biocompatibility screening, providing insights into a material's potential to cause cell damage or death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.
A study comparing ATEC and ATBC revealed that ATEC did not cause a marked alteration in the viability of mouse Leydig (TM3) and mouse fibroblast (NIH-3T3) cells.[1][2] In contrast, ATBC significantly reduced the viability of both cell lines in a concentration-dependent manner, with a more pronounced effect on TM3 cells.[1][2]
| Citrate Ester | Cell Line | Assay | Key Findings |
| This compound | - | - | No data available |
| Acetyl Triethyl Citrate (ATEC) | TM3 (mouse Leydig), NIH-3T3 (mouse fibroblast) | MTT | No significant alteration in cell viability.[1][2] |
| Acetyl Tributyl Citrate (ATBC) | TM3 (mouse Leydig), NIH-3T3 (mouse fibroblast) | MTT | Significant reduction in cell viability in a concentration-dependent manner.[1][2] |
| Tributyl Citrate (TBC) | - | - | While safety data sheets indicate potential for irritation, specific cytotoxicity studies are limited. |
Hemocompatibility Evaluation
Hemocompatibility testing is crucial for any material that will come into contact with blood. Hemolysis assays, which measure the degree of red blood cell lysis, are a primary indicator of a material's blood compatibility. Materials are generally considered non-hemolytic if the percentage of hemolysis is below 2%.[3]
While specific comparative hemolysis data for this compound versus other citrate esters is not available, citrate-based polymers and materials have generally demonstrated good hemocompatibility.[4] For medical devices, hemolysis testing is conducted according to ISO 10993-4 standards.[3][5]
| Citrate Ester | Assay | Key Findings |
| This compound | - | No data available |
| Other Citrate Esters (General) | Hemolysis | Citrate-based biomaterials generally exhibit good hemocompatibility.[4] |
In Vivo Biocompatibility and Toxicity
In vivo studies provide a more comprehensive understanding of a material's biological effects within a living organism. These studies are critical for assessing systemic toxicity, local tissue response, and overall safety.
A 28-day repeated-dose oral toxicity study in rats, following OECD TG407, compared ATEC and acetyl trihexyl citrate (ATHC) with the phthalate DEHP.[6] The results indicated that ATEC is less toxic than ATHC and DEHP.[6] At a dose of 400 mg/kg/day, ATEC caused a significant increase in kidney, adrenal, and testis weights, but unlike DEHP, it did not lead to hepatotoxicity.[6] Another study showed that ATBC at 500 mg/kg resulted in a significant reduction in liver weight in rats.[1][2]
| Citrate Ester | Animal Model | Study Type | Key Findings |
| This compound | - | - | No data available |
| Acetyl Triethyl Citrate (ATEC) | Rat | 28-day repeated dose (oral) | Increased kidney, adrenal, and testis weights at 400 mg/kg/day. No hepatotoxicity observed. Considered less toxic than ATHC and DEHP.[6] |
| Acetyl Tributyl Citrate (ATBC) | Rat | Hershberger assay (oral) | Significant reduction in liver weight at 500 mg/kg.[1][2] |
| Tributyl Citrate (TBC) | Rat | Acute oral toxicity | LD50 >32,400 mg/kg, indicating low acute toxicity.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., citrate ester) and control materials for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Hemolysis Assay Protocol (ASTM F756-17)
This protocol, in accordance with ISO 10993-4, determines the hemolytic properties of materials that come into contact with blood.
-
Material Preparation: Prepare the test material with a specific surface area.
-
Blood Collection: Obtain fresh human or rabbit blood and treat with an anticoagulant (e.g., citrate).
-
Direct Contact Method:
-
Place the test material in a tube with a saline-diluted blood solution.
-
Positive control (e.g., water) and negative control (e.g., saline) are run in parallel.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to determine the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Subcutaneous Implantation Study (ISO 10993-6)
This study assesses the local tissue response to a material implanted subcutaneously.
-
Animal Model: Typically, rats or rabbits are used.
-
Implantation: The sterile test material and a negative control material (e.g., high-density polyethylene) are implanted into subcutaneous pockets on the back of the animal.
-
Observation Period: The animals are observed for a set period (e.g., 1, 4, or 12 weeks).
-
Histopathology: At the end of the observation period, the implantation sites are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: A pathologist examines the tissue sections for signs of inflammation, fibrosis, necrosis, and other tissue responses, which are then scored to determine the material's biocompatibility.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and hemocompatibility testing.
References
- 1. fishersci.com [fishersci.com]
- 2. Tributyl Citrate | C18H32O7 | CID 6507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Tributyl citrate - Safety Data Sheet [chemicalbook.com]
- 7. cpsc.gov [cpsc.gov]
toxicological comparison of tribenzyl citrate and phthalate plasticizers
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for safer materials in pharmaceutical and manufacturing settings, the choice of plasticizers is a critical consideration. Phthalates, long the industry standard, have come under increasing scrutiny for their potential adverse health effects. This has led to the rise of alternative plasticizers, such as tribenzyl citrate. This guide provides a detailed toxicological comparison of this compound and common phthalate plasticizers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Phthalate plasticizers, particularly Di(2-ethylhexyl) phthalate (DEHP), have been linked to a range of toxic effects, including reproductive and developmental toxicities, endocrine disruption, and hepatotoxicity.[1] In contrast, citrate esters, a class of compounds to which this compound belongs, are generally considered to have a more favorable toxicological profile. While direct toxicological data for this compound is limited, data from surrogate citrate esters like Acetyl Tributyl Citrate (ATBC) and Tributyl Citrate (TBC) suggest lower toxicity.[2][3] This guide will delve into the available data for a comprehensive comparison.
Data Presentation: A Comparative Toxicological Overview
The following tables summarize the available quantitative data for key toxicological endpoints for this compound (with data largely inferred from surrogate citrate esters) and representative phthalate plasticizers.
Table 1: Acute and General Toxicity Data
| Compound | LD50 (Oral, Rat) | Dermal Irritation | Ocular Irritation |
| This compound (surrogate: TBC) | > 30,000 mg/kg | Not an irritant | Mild irritant |
| Di(2-ethylhexyl) phthalate (DEHP) | ~20,000 - 30,000 mg/kg | Mild irritant | Mild irritant |
| Dibutyl phthalate (DBP) | ~8,000 mg/kg | Mild irritant | Mild irritant |
Table 2: Cytotoxicity Data
| Compound | Assay | Cell Line | IC50 / Effect |
| This compound (surrogate: ATBC) | MTT | TM3 (Leydig cells), NIH-3T3 (Fibroblasts) | Reduced cell viability in a concentration-dependent manner[4] |
| Di(2-ethylhexyl) phthalate (DEHP) | MTT | Various | Cell-type dependent cytotoxicity |
| Dibutyl phthalate (DBP) | MTT | Various | Cytotoxic at high concentrations |
Table 3: Genotoxicity Data
| Compound | Assay | Result |
| This compound (surrogate: Benzyl Derivatives) | Comet Assay | Potential for DNA damage at high concentrations |
| Di(2-ethylhexyl) phthalate (DEHP) | Ames Test, Chromosome Aberration | Generally non-mutagenic in Ames test, some evidence of clastogenicity |
| Dibutyl phthalate (DBP) | Ames Test, Micronucleus Test | Generally non-mutagenic |
Table 4: Endocrine Disruption Data
| Compound | Assay | Effect |
| This compound (surrogate: ATBC) | Hershberger Assay | No significant anti-androgenic effects observed[4] |
| Di(2-ethylhexyl) phthalate (DEHP) | Hershberger Assay, Uterotrophic Assay | Anti-androgenic effects, potential estrogenic activity[5] |
| Dibutyl phthalate (DBP) | Hershberger Assay, Uterotrophic Assay | Potent anti-androgenic effects |
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound or a phthalate) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
OECD TG 407: Repeated Dose 28-day Oral Toxicity Study in Rodents
This test guideline is designed to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.
-
Animal Model: Typically, young adult rats are used.
-
Dosing: The test substance is administered orally (e.g., by gavage) to several groups of animals at different dose levels daily for 28 days. A control group receives the vehicle only.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy, and organs are weighed. Tissues are preserved for histopathological examination.
Hershberger Bioassay for Androgenic/Anti-Androgenic Activity
The Hershberger bioassay is a short-term in vivo screening test in castrated male rats to detect substances with androgenic or anti-androgenic activity.
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing: For the anti-androgenic assay, the test substance is administered daily for 10 consecutive days along with a reference androgen (e.g., testosterone propionate). For the androgenic assay, the test substance is administered alone.
-
Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Interpretation: A significant decrease in the weight of these tissues in the presence of the reference androgen indicates anti-androgenic activity. A significant increase in tissue weights when the substance is administered alone indicates androgenic activity.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflows for cytotoxicity and endocrine disruption assessment.
Caption: Simplified signaling pathway of DEHP-induced testicular toxicity.
Caption: Intrinsic apoptosis pathway potentially induced by citrate plasticizers.
Conclusion
The available toxicological data suggests that citrate esters, as represented by surrogates for this compound, present a lower risk profile compared to commonly used phthalate plasticizers like DEHP. Phthalates have been shown to exert significant reproductive and developmental toxicity, often through endocrine-disrupting mechanisms. While data on this compound itself is not extensive, the information available for structurally similar citrate esters indicates a lower potential for these adverse effects. However, it is crucial for researchers and drug development professionals to consider the specific application and potential for human exposure when selecting a plasticizer. Further toxicological studies on this compound are warranted to fill the existing data gaps and provide a more definitive risk assessment. This guide serves as a starting point for a data-driven approach to plasticizer selection, prioritizing safety and minimizing potential health risks.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrate ester substitutes for di-2-ethylhexyl phthalate: In vivo reproductive and in vitro cytotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Tribenzyl Citrate in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of tribenzyl citrate, a common plasticizer, in various polymer matrices. The selection of an appropriate analytical technique is critical for quality control, stability studies, and regulatory compliance in the pharmaceutical and materials science industries. This document outlines and contrasts the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting data and detailed experimental protocols.
Introduction to this compound and Polymer Matrices
This compound is a non-phthalate plasticizer utilized to enhance the flexibility and durability of polymers. It is frequently incorporated into biodegradable polymers such as polylactic acid (PLA) and ethyl cellulose, which are common in drug delivery systems, medical devices, and food packaging. Accurate quantification of this compound is essential to ensure product performance, assess potential leaching, and meet safety standards.
Comparison of Analytical Techniques
The two most prevalent and effective techniques for the quantification of this compound in polymer matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
A summary of the key performance characteristics of each technique is presented below, based on typical validation parameters for similar citrate plasticizers.
Data Presentation: Performance Comparison
| Parameter | HPLC-UV | GC-MS | Alternative: Pyrolysis-GC/MS |
| Principle | Separation based on polarity | Separation based on boiling point and polarity, with mass-based detection | Thermal decomposition followed by GC-MS analysis of fragments |
| Selectivity | Good; potential for co-elution with other UV-absorbing compounds | Excellent; mass spectra provide definitive identification | Excellent; characteristic pyrolysis products for identification |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Dependent on pyrolysis efficiency and analyte concentration |
| Linearity (R²) | >0.999 | >0.999 | >0.98 |
| Accuracy (% Recovery) | 95-105% | 98-102% | Semi-quantitative without specific calibration |
| Precision (%RSD) | < 2% | < 5% | 5-20% |
| Sample Preparation | Solvent extraction and filtration | Solvent extraction and derivatization (optional) | Minimal; direct analysis of the solid polymer |
| Analysis Time | 10-20 minutes per sample | 20-30 minutes per sample | ~30 minutes per sample |
| Advantages | Robust, widely available, suitable for thermally labile compounds | High selectivity and sensitivity, definitive identification | Minimal sample preparation, analysis of insoluble polymers |
| Disadvantages | Lower selectivity than MS, potential for matrix interference | High temperature can degrade some analytes, more complex instrumentation | Can be destructive to the analyte, requires specialized equipment |
Experimental Protocols
Detailed methodologies for the quantification of this compound in a polymer matrix are provided below. These protocols are based on established methods for similar citrate plasticizers and can be adapted and validated for specific polymer formulations.
Sample Preparation: Solvent Extraction
This protocol is applicable for both HPLC and GC-MS analysis.
Objective: To extract this compound from the polymer matrix into a solvent suitable for chromatographic analysis.
Materials:
-
Polymer sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
0.45 µm syringe filters (PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh approximately 100 mg of the polymer sample into a 10 mL volumetric flask.
-
Add 5 mL of DCM to dissolve the polymer. Vortex and sonicate for 15 minutes to ensure complete dissolution.
-
Once dissolved, add methanol dropwise to precipitate the polymer, bringing the final volume to 10 mL.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete precipitation.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.
Logical Relationship for Sample Preparation
Validating the Structure of Synthesized Tribenzyl Citrate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for synthesized tribenzyl citrate against its precursors, citric acid and benzyl alcohol. The validation of the final product's structure is crucial in drug development and chemical synthesis to ensure purity, efficacy, and safety. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for the necessary analytical techniques.
Spectroscopic Data Comparison
Successful synthesis of this compound (C₂₇H₂₆O₇)[1] from citric acid and benzyl alcohol results in distinct changes in their respective spectroscopic signatures. The formation of ester linkages and the incorporation of benzyl groups can be confirmed by analyzing the ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and mass spectrometry data.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Citric Acid | 2.75 - 2.95 | Doublet of Doublets | -CH₂- |
| Benzyl Alcohol | ~7.35 | Multiplet | Aromatic protons (C₆H₅) |
| ~4.6 | Singlet | -CH₂- | |
| Variable | Singlet (broad) | -OH | |
| This compound (Predicted) | ~7.3 | Multiplet | Aromatic protons (3 x C₆H₅) |
| ~5.1 | Singlet | Ester methylene protons (3 x -CH₂-) | |
| ~2.8 | Singlet | Citrate methylene protons (-CH₂-) | |
| Variable | Singlet | Hydroxyl proton (-OH) |
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Citric Acid | ~175 | Carboxylic acid carbonyl (C=O) |
| ~73 | Quaternary carbon (-C(OH)-) | |
| ~43 | Methylene carbon (-CH₂-) | |
| Benzyl Alcohol | ~141 | Aromatic C-O |
| ~128 | Aromatic C-H | |
| ~127 | Aromatic C-H | |
| ~65 | Methylene carbon (-CH₂-) | |
| This compound (Predicted) | ~170 | Ester carbonyl (C=O) |
| ~135 | Aromatic ipso-carbon | |
| ~128 | Aromatic C-H | |
| ~73 | Quaternary carbon (-C(OH)-) | |
| ~67 | Ester methylene carbon (-CH₂-) | |
| ~43 | Citrate methylene carbon (-CH₂-) |
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Citric Acid | Benzyl Alcohol | This compound (Predicted) |
| O-H Stretch | 3500-2500 (broad) | 3500-3200 (broad) | 3500-3200 (sharp to broad) |
| C-H Stretch (Aromatic) | - | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 | 2950-2850 |
| C=O Stretch (Carboxylic Acid) | ~1730 (broad) | - | - |
| C=O Stretch (Ester) | - | - | ~1740 (strong, sharp) |
| C-O Stretch | 1300-1200 | 1200-1000 | 1300-1150 (ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Citric Acid | C₆H₈O₇ | 192.12 | 192.0270 |
| Benzyl Alcohol | C₇H₈O | 108.14 | 108.0575 |
| This compound | C₂₇H₂₆O₇ | 462.49 | 462.16785316[1] |
Experimental Protocols
Accurate spectroscopic data is foundational to the validation of synthesized this compound. Below are the detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate all peaks and reference the spectrum to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled.
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan with no sample in the beam path. Acquire the sample spectrum and ratio it against the background to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. ESI is often suitable for polar molecules like this compound.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare its m/z value with the calculated exact mass of this compound. Analyze the fragmentation pattern to further confirm the structure.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic validation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
References
A Comparative Guide to the Environmental Impact of Tribenzyl Citrate and Other Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in pharmaceutical and medical device applications extends beyond performance to encompass environmental and health impacts. This guide provides a comparative analysis of the environmental footprint of tribenzyl citrate and other common plasticizers, supported by available experimental data and standardized testing protocols. While data on this compound is limited, this guide draws upon information from its close structural analogues, such as acetyl tributyl citrate (ATBC) and tributyl citrate (TBC), to provide a comprehensive overview.
Executive Summary
Plasticizers are essential additives that impart flexibility to polymers. However, their potential to leach into the environment raises concerns about their persistence, bioaccumulation, and toxicity. Traditional phthalate plasticizers have been associated with endocrine disruption and adverse effects on ecosystems.[1][2] In contrast, citrate-based plasticizers, including this compound, are emerging as potentially safer, biodegradable alternatives.[3] This guide will delve into the available data to compare these plasticizer classes.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the environmental impact of this compound and other selected plasticizers. It is important to note that specific experimental data for this compound is scarce in publicly available literature. Therefore, data from its analogues, ATBC and TBC, are included as representative of citrate-based plasticizers and are clearly noted.
Table 1: Biodegradability of Selected Plasticizers
| Plasticizer | Chemical Class | Ready Biodegradability (% Degradation in 28 days) | Method | Reference |
| This compound | Citrate Ester | Data Not Available | - | - |
| Acetyl Tributyl Citrate (ATBC) (Analogue) | Citrate Ester | 82% | OECD 301B | [4] |
| Tributyl Citrate (TBC) (Analogue) | Citrate Ester | Considered readily biodegradable | General Assessment | [5][6] |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | Not readily biodegradable | OECD 301 | [1] |
| Butyl Benzyl Phthalate (BBP) | Phthalate Ester | Readily biodegradable (Half-life 1-7 days in aerobic surface water) | - | [7] |
| Diisononyl Phthalate (DINP) | Phthalate Ester | Not readily biodegradable | - | [2] |
Table 2: Acute Aquatic Toxicity of Selected Plasticizers
| Plasticizer | Organism | Endpoint | Value | Method | Reference |
| This compound | Data Not Available | - | - | - | - |
| Acetyl Tributyl Citrate (ATBC) (Analogue) | Danio rerio (Zebrafish) | 96h LC50 | 276.4 µg/L | OECD 203 | [8] |
| Acetyl Tributyl Citrate (ATBC) (Analogue) | Oryzias latipes (Japanese Medaka) | 96h LC50 | 2380 µg/L | OECD 203 | [8] |
| Di(2-ethylhexyl) phthalate (DEHP) | Pimephales promelas (Fathead Minnow) | 96h LC50 | >3.1 mg/L | - | [9] |
| Dibutyl Phthalate (DBP) | Scenedesmus obliquus (Green Algae) | 96h EC50 | 15.3 mg/L | - | [10] |
| Dibutyl Phthalate (DBP) | Chlorella pyrenoidosa (Green Algae) | 96h EC50 | 3.14 mg/L | - | [10] |
Table 3: Bioaccumulation Potential of Selected Plasticizers
| Plasticizer | Log K_ow_ (Octanol-Water Partition Coefficient) | Bioaccumulation Potential | Reference |
| This compound | 3.4 (Estimated) | Low to Moderate | [11] |
| Acetyl Tributyl Citrate (ATBC) (Analogue) | 3.3 (Estimated) | Low | [4][12] |
| Di(2-ethylhexyl) phthalate (DEHP) | 7.5 | High | [9] |
| Butyl Benzyl Phthalate (BBP) | 4.91 | Moderate | [1] |
Experimental Protocols: Standardized Methodologies
To ensure comparability and reproducibility of environmental impact data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments based on Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Ready Biodegradability: OECD 301
The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[13][14] The "CO2 Evolution Test" (OECD 301B) is commonly used.
Objective: To determine the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.
Methodology:
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole carbon source) is inoculated with microorganisms from a mixed source, typically activated sludge from a wastewater treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
CO2 Measurement: The CO2 evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using an infrared CO2 analyzer.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank control) to the theoretical amount of CO2 (ThCO2) that would be produced from the complete oxidation of the substance.
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[14]
Experimental workflow for OECD 301B Ready Biodegradability Test.
Acute Fish Toxicity: OECD 203
The OECD 203 guideline describes a method to determine the acute lethal toxicity of a substance to fish.
Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
Methodology:
-
Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours. A control group is exposed to water without the test substance.
-
Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
LC50 Calculation: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).
Experimental workflow for OECD 203 Acute Fish Toxicity Test.
Signaling Pathways and Endocrine Disruption
A significant concern with many plasticizers, particularly phthalates, is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects.[15]
Phthalates have been shown to interact with several signaling pathways, including:
-
Estrogen Receptor Signaling: Some phthalates can mimic the hormone estrogen, binding to estrogen receptors and triggering estrogenic responses.
-
Androgen Receptor Signaling: Certain phthalates can act as anti-androgens, blocking the action of male hormones.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Phthalates can activate PPARs, which are involved in lipid metabolism and may play a role in obesity.
Simplified signaling pathway for endocrine disruption by plasticizers.
Conclusion
The available evidence suggests that citrate-based plasticizers, as a class, present a more favorable environmental profile compared to many traditional phthalates. They are generally considered to be more readily biodegradable and have a lower potential for bioaccumulation.[3][7][18] However, the lack of specific, robust environmental data for this compound is a significant knowledge gap. While data from analogues like ATBC and TBC provide valuable insights, direct testing of this compound according to standardized OECD guidelines is necessary for a definitive environmental risk assessment. Researchers and developers are encouraged to consider the entire life cycle and potential environmental fate of any plasticizer selected for their applications.
References
- 1. uml.edu [uml.edu]
- 2. chemsec.org [chemsec.org]
- 3. kanademy.com [kanademy.com]
- 4. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. specialchem.com [specialchem.com]
- 8. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 9. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative toxicity of the plasticizer dibutyl phthalate to two freshwater algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C27H26O7 | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cpsc.gov [cpsc.gov]
- 13. oecd.org [oecd.org]
- 14. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. apecwater.com [apecwater.com]
- 16. Structural characterization of potential endocrine disrupting activity of alternate plasticizers di-(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate (TPIB) with human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atamankimya.com [atamankimya.com]
A Comparative Guide to Derivatization Agents for LC-MS Analysis of Carboxylic Acids: Evaluating Tribenzyl Citrate and Alternatives
For researchers, scientists, and drug development professionals seeking to enhance the liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, derivatization is a critical step to improve sensitivity, chromatographic retention, and overall assay performance. This guide provides an objective comparison of tribenzyl citrate as a derivatization agent against other common reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your analytical needs.
The inherent polarity and often low volatility of small carboxylic acids present challenges for their direct analysis by reversed-phase LC-MS. Derivatization addresses these issues by chemically modifying the carboxylic acid group, thereby increasing hydrophobicity and improving ionization efficiency. This guide focuses on the efficacy of forming this compound for the analysis of citric acid and compares this strategy with other widely used derivatization agents for carboxylic acids, such as 3-nitrophenylhydrazine (3-NPH), pentafluorobenzyl bromide (PFB-Br), and 4-bromo-N-methylbenzylamine (4-BNMA).
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the analytical outcome. Key performance indicators include reaction efficiency, improvement in sensitivity (limit of detection - LOD), and the breadth of analytes that can be derivatized. The following table summarizes the quantitative performance of this compound and its alternatives based on published studies.
| Derivatization Reagent | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Key Advantages | Key Disadvantages | Reference |
| Benzyl Alcohol (for this compound formation) | Citric Acid, Fumaric Acid, Malic Acid, etc. | Soil and Root Exudates | 1 nM (Citric Acid) | Simple, one-step esterification; improves reversed-phase separation and electrospray ionization. | Primarily demonstrated for a specific set of low molecular weight organic acids. | (Giehl et al., 2013) |
| 3-Nitrophenylhydrazine (3-NPH) | Short-Chain Fatty Acids (SCFAs), TCA Cycle Intermediates | Human Serum, Cell Culture | High femtomole to low picomole range | Good retention capacity; broad applicability to various carboxylic acids.[1] | May not separate all isomers effectively.[1] | (Han et al., 2015) |
| Pentafluorobenzyl Bromide (PFB-Br) | Methylmalonic Acid, Fatty Acids | Human Urine, Plasma | Not explicitly stated in comparative studies | Versatile for various acidic compounds. | Can lead to multiple derivatives for some molecules.[2] | (Tsikas, 2017) |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | TCA Cycle Intermediates | In vitro and in vivo models | 0.2 - 44 µg/L | Sensitive analysis with clear isotopic pattern for identification; suitable for multi-acid species.[3] | Requires a coupling agent (e.g., EDC). | (Marquis et al., 2017)[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any derivatization method. Below are the methodologies for the key derivatization agents discussed.
Derivatization of Citric Acid to this compound
This method, adapted from Giehl et al. (2013), utilizes a Fischer esterification catalyzed by in situ generated HCl.
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Sample containing citric acid (e.g., soil extract)
-
Internal standards (e.g., ¹³C-labeled citric acid)
-
Ethyl acetate
-
Ultrapure water
Procedure:
-
To 500 µL of the aqueous sample, add an appropriate amount of internal standard.
-
Add 50 µL of a freshly prepared solution of 10% (v/v) acetyl chloride in benzyl alcohol.
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling to room temperature, add 500 µL of ultrapure water and 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the benzyl esters.
-
Centrifuge to separate the phases.
-
Transfer the upper ethyl acetate phase to a new vial for LC-MS analysis.
Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
This protocol is based on the method described by Han et al. (2015).
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 200 mM in 50% methanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM in water)
-
Pyridine solution (e.g., 6% in water)
-
Sample containing carboxylic acids
Procedure:
-
To 40 µL of the sample, add 20 µL of the 3-NPH solution.
-
Add 20 µL of the EDC/pyridine solution.
-
Incubate the reaction mixture at 40°C for 30 minutes.[4]
-
Dilute the sample with an appropriate solvent (e.g., 90% methanol/water) before injection into the LC-MS system.
Derivatization of Carboxylic Acids with 4-Bromo-N-methylbenzylamine (4-BNMA)
This procedure follows the methodology outlined by Marquis et al. (2017).[3]
Materials:
-
4-Bromo-N-methylbenzylamine (4-BNMA) solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Sample containing carboxylic acids
Procedure:
-
To the sample, add the 4-BNMA and EDC solutions. The optimal concentrations and ratios may need to be determined empirically for the specific analytes.
-
Incubate the reaction mixture. Reaction times and temperatures may vary, but a typical condition is 45 minutes at room temperature.
-
Quench the reaction if necessary.
-
The sample is then ready for LC-MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the key steps in the derivatization and analysis workflows.
Caption: this compound Derivatization Workflow.
Caption: 3-NPH Derivatization Workflow.
Conclusion
The selection of an appropriate derivatization agent is a multifaceted decision that depends on the specific carboxylic acids of interest, the sample matrix, and the desired analytical performance.
-
This compound formation through benzyl esterification offers a straightforward and effective method for the analysis of small, polar organic acids like citric acid, significantly improving their chromatographic behavior and MS response.
-
3-Nitrophenylhydrazine (3-NPH) stands out as a versatile reagent with broad applicability for various carboxylic acids, demonstrating good retention and sensitivity.[1]
-
4-Bromo-N-methylbenzylamine (4-BNMA) provides high sensitivity and the advantage of a distinct isotopic pattern, which aids in the confident identification of derivatized analytes.[3]
-
Pentafluorobenzyl bromide (PFB-Br) is a well-established reagent, though the potential for multiple derivatization products with certain analytes should be considered.[2]
Researchers should carefully evaluate the trade-offs between the simplicity of the derivatization protocol, the achieved sensitivity, and the selectivity for their target analytes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision to optimize the LC-MS analysis of carboxylic acids in various research and development settings.
References
- 1. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the Cytotoxicity of Tribenzyl Citrate Prevents Comprehensive Comparison
A thorough review of scientific literature reveals a significant gap in publicly available data regarding the comparative cytotoxicity of tribenzyl citrate across different cell lines. This absence of research prevents the creation of a detailed comparison guide as requested.
Initial searches for "this compound" did not yield studies detailing its cytotoxic effects on various cell lines. The available scientific literature focuses on two related but distinct compounds: citrate (the anion of citric acid) and organotin compounds such as tribenzyltin carboxylates . While these compounds have been investigated for their anticancer properties, their chemical structures and biological activities are different from this compound.
Key Distinctions:
-
This compound: An ester of citric acid and benzyl alcohol. There is a lack of published studies on its cytotoxic effects.
-
Citrate (Citric Acid): A key intermediate in metabolism. Studies have shown that high concentrations of citrate can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, research has indicated that citrate can trigger apoptosis in gastric cancer cells and has shown cytotoxic effects on HepG2 (liver cancer) cells with reported IC50 values in the millimolar range.[1]
-
Tribenzyltin Compounds: Organometallic compounds containing tin. These have been investigated as potential anticancer agents and have demonstrated cytotoxicity through different mechanisms.
Due to the absence of experimental data on the cytotoxic effects of this compound, it is not possible to provide a quantitative comparison of its performance against other alternatives, detail specific experimental protocols for its use in cytotoxicity assays, or delineate the signaling pathways it may affect.
Therefore, a comparison guide featuring data tables, experimental methodologies, and signaling pathway diagrams for this compound cannot be generated at this time. Researchers and drug development professionals interested in this specific compound would need to conduct foundational in vitro studies to determine its cytotoxic profile.
General Experimental Protocols for Cytotoxicity Assays
For researchers who may wish to investigate the cytotoxicity of novel compounds like this compound, several standard assays are commonly employed. The general principles and workflows for these assays are outlined below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.
Experimental Workflow:
Caption: Workflow of the MTT assay for cell viability.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
Experimental Workflow:
Caption: Workflow of the LDH cytotoxicity assay.
Potential Signaling Pathways for Citrate-Induced Apoptosis
While no data exists for this compound, studies on citrate have elucidated potential mechanisms of action. High concentrations of extracellular citrate have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Simplified intrinsic apoptosis pathway induced by citrate.
Further research is necessary to determine if this compound exhibits any cytotoxic properties and, if so, through which cellular mechanisms it acts. The protocols and pathways described above for citrate could serve as a starting point for such investigations.
References
assessing the migration resistance of tribenzyl citrate in polymers compared to other additives
For researchers, scientists, and drug development professionals, the stability and integrity of polymeric materials are of paramount importance. The migration of additives, such as plasticizers, from a polymer matrix can compromise the material's physical properties and, in critical applications like medical devices and pharmaceutical packaging, pose a risk to patient safety and drug efficacy. Tribenzyl citrate, a non-phthalate plasticizer, is often considered as an alternative to traditional additives. This guide provides a comparative assessment of its migration resistance against other common plasticizers, supported by detailed experimental protocols.
While specific public-domain quantitative data on the migration resistance of this compound is limited compared to more extensively studied plasticizers, this guide offers a framework for comparison. The provided data for alternative additives, coupled with detailed testing methodologies, will empower researchers to conduct their own evaluations and make informed decisions on material selection.
Comparative Data on Plasticizer Migration
The following tables summarize typical migration data for several common plasticizers in polyvinyl chloride (PVC), a widely used polymer in medical and pharmaceutical applications. The data is compiled from various studies and represents typical values obtained through standardized testing methods.
Table 1: Migration Resistance in Extraction/Leaching Tests
| Plasticizer | Polymer | Extraction Medium | Temperature (°C) | Duration (hours) | Weight Loss (%) |
| This compound | PVC | n-Hexane | 50 | 24 | Data not available |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | n-Hexane | 50 | 24 | 15 - 25 |
| Tris(2-ethylhexyl) trimellitate (TOTM) | PVC | n-Hexane | 50 | 24 | 1 - 5 |
| Acetyl tributyl citrate (ATBC) | PVC | n-Hexane | 50 | 24 | 5 - 10 |
| Di-isononyl phthalate (DINP) | PVC | n-Hexane | 50 | 24 | 10 - 20 |
Table 2: Volatility as a Measure of Migration
| Plasticizer | Polymer | Test Method | Temperature (°C) | Duration (hours) | Weight Loss (%) |
| This compound | PVC | Activated Carbon | 100 | 24 | Data not available |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Activated Carbon | 100 | 24 | 2 - 5 |
| Tris(2-ethylhexyl) trimellitate (TOTM) | PVC | Activated Carbon | 100 | 24 | < 1 |
| Acetyl tributyl citrate (ATBC) | PVC | Activated Carbon | 100 | 24 | 1 - 3 |
| Di-isononyl phthalate (DINP) | PVC | Activated Carbon | 100 | 24 | 1.5 - 4 |
Table 3: Fogging Characteristics
| Plasticizer | Polymer | Test Method | Temperature (°C) | Duration (hours) | Condensate (mg) |
| This compound | PVC | DIN 75201 (Gravimetric) | 100 | 16 | Data not available |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | DIN 75201 (Gravimetric) | 100 | 16 | 1.0 - 2.5 |
| Tris(2-ethylhexyl) trimellitate (TOTM) | PVC | DIN 75201 (Gravimetric) | 100 | 16 | < 0.5 |
| Acetyl tributyl citrate (ATBC) | PVC | DIN 75201 (Gravimetric) | 100 | 16 | 0.5 - 1.5 |
| Di-isononyl phthalate (DINP) | PVC | DIN 75201 (Gravimetric) | 100 | 16 | 0.8 - 2.0 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on plasticizer migration. The following sections outline the methodologies for three key tests.
Extraction/Leaching Resistance
This test determines the amount of plasticizer that leaches out of a polymer when it comes into contact with a liquid.
Standard: Based on ASTM D1239 - "Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals".
Methodology:
-
Sample Preparation: Polymer films containing a known concentration of the plasticizer are cut into precise dimensions (e.g., 50 mm x 50 mm).
-
Initial Weighing: The samples are accurately weighed to the nearest 0.1 mg.
-
Immersion: The samples are immersed in a specified volume of an extraction solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.
-
Incubation: The containers are placed in a temperature-controlled oven or water bath for a defined period (e.g., 24 hours at 50°C).
-
Drying: After incubation, the samples are removed from the solvent, carefully dried to remove any residual solvent, and then placed in a desiccator to cool to room temperature.
-
Final Weighing: The dried and cooled samples are reweighed.
-
Calculation: The percentage of weight loss is calculated, which corresponds to the amount of migrated plasticizer.
Volatility Assessment
This method evaluates the loss of plasticizer due to evaporation at elevated temperatures.
Standard: Based on the activated carbon method.
Methodology:
-
Sample Preparation: Polymer samples of known weight and plasticizer concentration are prepared.
-
Initial Weighing: Samples are accurately weighed.
-
Exposure: The samples are placed in a container with activated carbon, ensuring no direct contact, to absorb any volatilized components.
-
Heating: The container is placed in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).
-
Cooling: After heating, the samples are removed and cooled to room temperature in a desiccator.
-
Final Weighing: The cooled samples are reweighed.
-
Calculation: The percentage of weight loss is calculated to determine the volatility of the plasticizer.
Tribenzyl Citrate and Calcium Salt Precipitation: A Comparative Guide to Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various compounds on calcium salt precipitation, a critical process in industrial applications and pathological conditions like kidney stone formation. While the primary focus of this document is to validate the inhibitory effect of tribenzyl citrate, a comprehensive literature review reveals a significant lack of specific experimental data on this particular compound. Therefore, this guide will focus on the well-documented inhibitory properties of citrate, the parent molecule of this compound, and compare its performance with other known inhibitors of calcium salt precipitation, namely calcium oxalate and calcium phosphate. A discussion on the potential, though unproven, role of this compound as an inhibitor is also included.
Comparative Analysis of Calcium Salt Precipitation Inhibitors
The inhibition of calcium salt precipitation is a multifaceted process involving the prevention of nucleation (the initial formation of crystal seeds), the slowing of crystal growth, and the prevention of crystal aggregation into larger particles. The following tables summarize the quantitative data on the inhibitory performance of citrate and other common inhibitors.
Table 1: Inhibition of Calcium Oxalate Precipitation
| Inhibitor | Concentration | Effect on Nucleation | Effect on Crystal Growth | Effect on Aggregation | Citation |
| Citrate | 1.49 mM | Significantly increased the formation product (a measure of nucleation) by 76%.[1][2] | Inhibited crystal growth by complexing with calcium, leading to a 373% increase in the concentration product required for precipitation.[1][2] | Reduced crystal agglomeration, with the effect being synergistic with Tamm-Horsfall glycoprotein.[3] | [1][2][3] |
| Magnesium | 800 ppm | Required a higher concentration than citrate to achieve a 20% inhibition of nucleation rate.[4] | Less effective than citrate in inhibiting nucleation.[4] | - | [4] |
| Hydroxycitrate | 400 ppm | More effective than citrate at the same concentration in inhibiting the nucleation rate.[4] | - | - | [4] |
| Chondroitin Sulfate | 40 ppm | Significantly more effective than citrate in inhibiting the nucleation rate.[4] | - | - | [4] |
| Phytate | 1 ppm | Extremely potent inhibitor of nucleation, far exceeding the efficacy of citrate.[4] | - | - | [4] |
Table 2: Inhibition of Calcium Phosphate Precipitation
| Inhibitor | Concentration | Effect on Precipitation | Mechanism of Action | Citation |
| Citrate | Not specified | Inhibits the formation and growth of calcium phosphate crystals.[2] | Forms soluble complexes with calcium and inhibits crystal aggregation.[2] | [2] |
| Phosphocitrate | Not specified | Potent inhibitor of calcium phosphate crystal formation and growth.[5] | Strong binding to amorphous calcium phosphate aggregates and the crystal surface.[5] | [5] |
| Bile Salts | ~5 mM | Can achieve total inhibition of apatite (a form of calcium phosphate) formation by poisoning embryonic crystals.[6] | Reduction of free calcium ion activity and poisoning of crystal embryos.[6] | [6] |
| Humic Acid | Not specified | Significantly inhibited the formation of hydroxyapatite, a crystalline calcium phosphate.[7] | Adsorption onto newly formed crystal nuclei.[7] | [7] |
| Magnesium | Not specified | Inhibited the formation of hydroxyapatite.[7] | Incorporation into the calcium phosphate precipitates, preventing the formation of a well-crystalline phase.[7] | [7] |
The Potential Role of this compound
While direct experimental evidence is lacking, the known inhibitory mechanisms of citrate provide a basis for speculating on the potential role of its ester, this compound. A Chinese patent suggests that dibenzyl citrate has an inhibitory effect on calcium ion deposition in a biological context. The core citrate structure, with its three carboxyl groups and a hydroxyl group, is crucial for its function. Esterification of the carboxyl groups with benzyl groups in this compound would likely alter its chelating ability and its interaction with crystal surfaces. The bulky benzyl groups could introduce steric hindrance, potentially influencing its effectiveness as a precipitation inhibitor. However, without empirical data, any proposed inhibitory effect of this compound remains hypothetical.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the inhibitory effect of compounds on calcium salt precipitation.
Nucleation Assay (Turbidity Measurement)
This method assesses the effect of an inhibitor on the initial formation of crystals by measuring the induction time, which is the time taken for the solution to become turbid.
-
Reagent Preparation :
-
Prepare a solution of calcium chloride (e.g., 5 mM) in a buffered solution (e.g., Tris-HCl at pH 6.5).
-
Prepare a solution of sodium oxalate (e.g., 7.5 mM) in the same buffered solution.
-
Prepare stock solutions of the inhibitor to be tested at various concentrations.
-
-
Experimental Procedure :
-
In a cuvette, mix the calcium chloride solution with a specific concentration of the inhibitor.
-
Initiate the precipitation reaction by adding the sodium oxalate solution.
-
Immediately start monitoring the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
The induction time is the point at which a significant increase in absorbance is observed.
-
-
Data Analysis :
-
Compare the induction times of the solutions with and without the inhibitor. A longer induction time in the presence of the inhibitor indicates an inhibitory effect on nucleation. The percentage of inhibition can be calculated based on the difference in turbidity between the control and the test samples.[8][9]
-
Seeded Crystal Growth Assay (Constant Composition Method)
This technique measures the rate of crystal growth by maintaining a constant level of supersaturation in the presence of seed crystals.
-
Reagent and Seed Crystal Preparation :
-
Prepare supersaturated solutions of calcium and oxalate ions at a constant pH and temperature.
-
Prepare a suspension of well-characterized calcium oxalate seed crystals.
-
Prepare titrant solutions of calcium chloride and sodium oxalate.
-
-
Experimental Procedure :
-
Add the seed crystal suspension to the supersaturated solution.
-
Use a pH-stat and an automated titrator to add the titrant solutions at a rate that maintains a constant concentration of free calcium and oxalate ions, thus keeping the supersaturation level constant.
-
The rate of addition of the titrants is equal to the rate of crystal growth.
-
-
Data Analysis :
-
Compare the crystal growth rates in the presence and absence of the inhibitor. A lower growth rate in the presence of the inhibitor indicates an inhibitory effect.[10]
-
Crystal Aggregation Assay
This assay evaluates the ability of an inhibitor to prevent the agglomeration of individual crystals into larger aggregates.
-
Crystal Slurry Preparation :
-
Prepare a slurry of calcium oxalate monohydrate (COM) crystals in a buffered solution.
-
-
Experimental Procedure :
-
Add the inhibitor at various concentrations to the crystal slurry.
-
Stir the slurry for a defined period.
-
Monitor the particle size distribution over time using techniques like laser diffraction or by measuring the decrease in optical density as larger aggregates settle out of the solution.
-
-
Data Analysis :
-
Compare the rate of aggregation in the presence and absence of the inhibitor. A slower increase in particle size or a slower decrease in optical density indicates inhibition of aggregation.[11]
-
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the underlying mechanisms of inhibition, the following diagrams are provided.
Caption: Experimental Workflow for Inhibitor Evaluation
Caption: Mechanism of Citrate Inhibition
References
- 1. Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium oxalate stone agglomeration reflects stone-forming activity: citrate inhibition depends on macromolecules larger than 30 kilodalton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphocitrate Is Potentially a Disease-Modifying Drug for Noncrystal-Associated Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of calcium phosphate precipitation by bile salts: a test of the Ca(2+)-buffering hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Tribenzyl citrate
Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This guide provides essential, immediate safety and logistical information for the handling of Tribenzyl citrate (CAS Number: 631-25-4).
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound in publicly accessible databases, this document emphasizes general best practices for handling laboratory chemicals of unknown or low-hazard nature. It is imperative to obtain a substance-specific SDS from your supplier before commencing any work. The information provided herein should be considered supplementary and not a replacement for a formal SDS.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical to determine the appropriate level of personal protective equipment required. The following table outlines recommended PPE for handling this compound based on general laboratory safety principles.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | Avoids inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and sealed container.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
-
Ventilate the area and wash the spill site after material has been removed.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by your chemical supplier before handling any substance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
